19-Methyltricosanoyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C45H82N7O17P3S |
|---|---|
Molecular Weight |
1118.2 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 19-methyltricosanethioate |
InChI |
InChI=1S/C45H82N7O17P3S/c1-5-6-22-33(2)23-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-24-36(54)73-28-27-47-35(53)25-26-48-43(57)40(56)45(3,4)30-66-72(63,64)69-71(61,62)65-29-34-39(68-70(58,59)60)38(55)44(67-34)52-32-51-37-41(46)49-31-50-42(37)52/h31-34,38-40,44,55-56H,5-30H2,1-4H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60) |
InChI Key |
BHOLVCWULPDCQQ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 19-Methyltricosanoyl-CoA: A Technical Guide for In Vitro Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 19-Methyltricosanoyl-CoA, a long-chain branched acyl-coenzyme A derivative, for its application in various in vitro assays. Due to the absence of a publicly available, specific synthesis protocol for this molecule, this document outlines a robust and well-established chemo-enzymatic strategy. The proposed pathway involves the chemical synthesis of the precursor fatty acid, 19-methyltricosanoic acid, followed by its enzymatic conversion to the corresponding coenzyme A thioester.
Overview of the Synthetic Strategy
The synthesis of this compound is approached in a two-stage process:
-
Chemical Synthesis of 19-Methyltricosanoic Acid: This involves standard organic chemistry methodologies to construct the C24 branched-chain fatty acid backbone.
-
Enzymatic Acylation of Coenzyme A: The synthesized fatty acid is then activated and ligated to Coenzyme A (CoA) to yield the final product, this compound.
This hybrid approach leverages the efficiency of chemical synthesis for the fatty acid backbone and the specificity and mild reaction conditions of enzymatic catalysis for the final CoA ester formation.
Experimental Protocols
Chemical Synthesis of 19-Methyltricosanoic Acid
A plausible synthetic route for 19-methyltricosanoic acid, based on common organic synthesis reactions, is outlined below. This multi-step synthesis would start from commercially available precursors.
Materials:
-
Appropriate starting materials (e.g., long-chain alkyl halides and a source for the branched methyl group)
-
Anhydrous solvents (e.g., THF, diethyl ether)
-
Reagents for Grignard reaction or other carbon-carbon bond-forming reactions
-
Oxidizing agents
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Protocol:
A detailed, step-by-step protocol would be established based on standard organic chemistry principles, likely involving a coupling reaction to form the carbon skeleton followed by functional group manipulations to yield the carboxylic acid. The final product would be purified by chromatography and its identity confirmed by spectroscopic methods (NMR, Mass Spectrometry).
Synthesis of this compound via the Symmetric Anhydride (B1165640) Method
This method is a reliable chemo-enzymatic approach for the synthesis of saturated acyl-CoAs.[1][2]
Materials:
-
19-Methyltricosanoic acid (synthesized as per section 2.1)
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
Anhydrous pyridine (B92270)
-
Coenzyme A trilithium salt
-
Potassium bicarbonate buffer (pH ~8.0)
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Protocol:
-
Formation of the Symmetric Anhydride:
-
Dissolve 2 equivalents of 19-methyltricosanoic acid in anhydrous pyridine.
-
Add 1 equivalent of DCC and stir the reaction mixture under an inert atmosphere (Argon or Nitrogen) at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the precipitated dicyclohexylurea byproduct is removed by filtration. The filtrate containing the symmetric anhydride is used directly in the next step.
-
-
Thioesterification with Coenzyme A:
-
Prepare a solution of Coenzyme A trilithium salt in an anaerobic potassium bicarbonate buffer (pH ~8.0).
-
Slowly add the pyridine solution of the symmetric anhydride to the Coenzyme A solution with vigorous stirring under an inert atmosphere.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Monitor the formation of this compound by reverse-phase high-performance liquid chromatography (HPLC).
-
-
Purification:
-
The final product can be purified from the reaction mixture using solid-phase extraction or preparative HPLC.
-
The purified this compound should be lyophilized and stored at -80°C.
-
Quantitative Data Summary
| Parameter | Expected Value | Method of Determination |
| 19-Methyltricosanoic Acid | ||
| Yield | Dependent on specific route | Gravimetric |
| Purity | >98% | GC-MS, NMR |
| This compound | ||
| Yield | 40-60% (based on CoA) | UV-Vis Spectroscopy, HPLC |
| Purity | >95% | HPLC |
| Molecular Weight | (Calculated) | Mass Spectrometry (ESI-MS) |
In Vitro Assays Utilizing this compound
Long-chain acyl-CoAs are key substrates for several enzymes involved in fatty acid metabolism. This compound can be employed in various in vitro assays to study the activity and substrate specificity of these enzymes.
Fatty Acyl-CoA Elongase Assay
This assay measures the activity of elongase enzymes that catalyze the extension of fatty acyl chains.
Principle:
The assay quantifies the incorporation of a radiolabeled two-carbon unit from [14C]-malonyl-CoA into the this compound substrate.
Protocol:
-
Prepare a reaction mixture containing buffer, a source of NADPH, [14C]-malonyl-CoA, and the enzyme source (e.g., microsomes from cells expressing the elongase).
-
Initiate the reaction by adding this compound.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding a strong base to hydrolyze the acyl-CoA products to free fatty acids.
-
Acidify the mixture and extract the fatty acids with an organic solvent.
-
Quantify the radiolabeled product using liquid scintillation counting.
Acyl-CoA Dehydrogenase Assay
This assay measures the activity of acyl-CoA dehydrogenases, which catalyze the first step of β-oxidation.
Principle:
A common method is the electron-transfer flavoprotein (ETF) fluorescence reduction assay. The reduction of ETF by the acyl-CoA dehydrogenase is monitored by the decrease in ETF fluorescence.
Protocol:
-
Prepare a reaction mixture in a fluorometer cuvette containing buffer, ETF, and the enzyme source.
-
Record the baseline fluorescence.
-
Initiate the reaction by adding this compound.
-
Monitor the decrease in fluorescence over time. The rate of fluorescence decrease is proportional to the enzyme activity.
Visualizations
Signaling and Metabolic Context
While the specific signaling pathways involving this compound are not well-defined, it is presumed to participate in the general pathways of very-long-chain fatty acid (VLCFA) metabolism.
Caption: Putative metabolic pathways involving this compound.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the chemo-enzymatic synthesis of this compound.
References
The Biological Role of 19-Methyltricosanoyl-CoA in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
19-Methyltricosanoyl-CoA is a C24 very-long-chain fatty acyl-CoA with a methyl branch at the 19th carbon position. While direct research on this specific molecule is limited, its structural characteristics as both a very-long-chain fatty acid (VLCFA) and a branched-chain fatty acid (BCFA) place it at the intersection of critical metabolic pathways. This technical guide synthesizes the current understanding of VLCFAs and BCFAs to infer the putative biological roles, metabolic fate, and potential clinical significance of this compound. It is hypothesized to be a key component of complex lipids, contributing to the structural integrity of cellular membranes, particularly in the skin and nervous system. Dysregulation of its metabolism may be implicated in various metabolic and neurological disorders. This document provides a framework for future research by outlining potential metabolic pathways, summarizing key data on related compounds, and detailing experimental protocols for its investigation.
Introduction to Very-Long-Chain and Branched-Chain Fatty Acids
Very-long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 carbon atoms or more. They are essential components of cellular lipids, including sphingolipids and glycerophospholipids, and serve as precursors for signaling molecules.[1] VLCFAs play crucial roles in numerous physiological processes, such as the formation of the skin barrier, maintenance of myelin, and retinal function.[1][2]
Branched-chain fatty acids (BCFAs) are characterized by one or more methyl groups on their carbon chain.[3] They are found in various organisms, from bacteria to mammals, and are known to influence the fluidity and structure of cell membranes.[3][4] In humans, BCFAs have been detected in the skin, brain, and blood.[5]
This compound, a C24 methyl-branched fatty acyl-CoA, combines the structural features of both VLCFAs and BCFAs. This unique structure suggests specialized functions within lipid metabolism, likely involving incorporation into complex lipids in specific tissues.
Putative Biosynthesis and Metabolism of this compound
The precise biosynthetic pathway of this compound has not been elucidated. However, based on the known mechanisms of fatty acid synthesis, a plausible pathway can be proposed.
Biosynthesis
The synthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step elongation cycle catalyzed by a series of enzymes, with fatty acid elongases (ELOVLs) being the rate-limiting enzymes.[1][6] The synthesis of a C24 fatty acid like tricosanoic acid involves the elongation of shorter-chain fatty acyl-CoAs.[7] The introduction of a methyl group can occur through two primary mechanisms:
-
Branched-Chain Primer: The synthesis can be initiated from a branched-chain acyl-CoA primer, derived from the catabolism of branched-chain amino acids like valine, leucine, or isoleucine.
-
Methylmalonyl-CoA Extender: Alternatively, methylmalonyl-CoA can be used as an extender unit instead of malonyl-CoA during the elongation process, leading to a methyl branch in the fatty acid chain.[1]
The following diagram illustrates a hypothetical biosynthetic pathway for this compound.
Incorporation into Complex Lipids
Fatty acyl-CoAs serve as building blocks for the synthesis of more complex lipids. This compound is likely incorporated into various lipid classes, such as glycerophospholipids, sphingolipids (e.g., ceramides), and triacylglycerols. This incorporation would be catalyzed by various acyltransferases.
Degradation
The degradation of VLCFAs and BCFAs primarily occurs in peroxisomes. Due to the methyl branch, the standard β-oxidation pathway may be hindered. Therefore, a combination of α-oxidation and β-oxidation is the likely catabolic route.
-
α-Oxidation: This process removes a single carbon from the carboxyl end of the fatty acid, which can bypass a methyl group at the β-position.
-
Peroxisomal β-Oxidation: Following α-oxidation (if necessary), the shortened fatty acyl-CoA undergoes β-oxidation within the peroxisome. This process is less efficient at generating ATP compared to mitochondrial β-oxidation.
Inferred Biological Roles and Clinical Significance
Based on the functions of related lipids, the following roles for this compound can be postulated.
| Biological Role | Description | Potential Clinical Significance |
| Membrane Structure and Fluidity | As a component of phospholipids (B1166683) and sphingolipids, it likely influences the fluidity, thickness, and permeability of cellular membranes.[8] The methyl branch can disrupt tight packing of acyl chains, thereby increasing membrane fluidity.[4] | Alterations in membrane composition can affect the function of membrane-bound proteins and signaling pathways, potentially contributing to cellular dysfunction in various diseases. |
| Skin Barrier Function | VLCFAs are critical for the formation of the epidermal permeability barrier, which prevents water loss and protects against environmental insults.[2][9] They are major components of ceramides in the stratum corneum.[9] | Deficiencies in VLCFA metabolism are associated with skin disorders like ichthyosis.[6] Dysregulation of this compound could compromise skin barrier integrity. |
| Myelin Maintenance | VLCFAs are abundant in myelin, the protective sheath around nerve fibers.[2] Proper myelin composition is essential for rapid nerve impulse conduction. | Defects in VLCFA degradation lead to severe neurological disorders such as X-linked adrenoleukodystrophy, characterized by demyelination.[7] |
| Signaling | Fatty acids and their derivatives can act as signaling molecules in various cellular processes. | While no direct signaling role is known, its metabolism could influence pathways regulated by other fatty acids. |
Proposed Experimental Protocols for Investigation
To validate the hypothesized roles of this compound, the following experimental approaches are recommended.
Quantification of this compound in Biological Samples
Objective: To determine the abundance and distribution of this compound in various tissues and cell types.
Methodology:
-
Lipid Extraction: Extract total lipids from homogenized tissues or cultured cells using a modified Folch or Bligh-Dyer method.
-
Saponification and Derivatization: Saponify the lipid extract to release free fatty acids. Convert the fatty acids to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride-methanol.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Separate and identify the FAMEs using a GC-MS system. The retention time and mass spectrum of the 19-methyltricosanoate methyl ester would be compared to a synthetic standard for positive identification and quantification.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the analysis of the intact acyl-CoA, a targeted LC-MS/MS method can be developed. This would involve separation by reversed-phase chromatography and detection by tandem mass spectrometry, using precursor and product ion pairs specific to this compound.
In Vitro Enzyme Assays for Biosynthesis and Degradation
Objective: To identify the enzymes responsible for the synthesis and degradation of this compound.
Methodology:
-
Substrate Synthesis: Chemically synthesize radiolabeled or stable isotope-labeled 19-Methyltricosanoic acid and its CoA ester.
-
Enzyme Assays:
-
Elongation: Incubate microsomal fractions (containing ELOVLs) with a potential precursor (e.g., a C22 branched-chain acyl-CoA) and [14C]-malonyl-CoA (or methylmalonyl-CoA). Analyze the products for the formation of radiolabeled this compound by HPLC or TLC.
-
Degradation: Incubate peroxisomal fractions with [14C]-19-Methyltricosanoyl-CoA and monitor the production of radiolabeled acetyl-CoA and shortened acyl-CoAs over time.
-
Cell Culture Studies
Objective: To investigate the effects of this compound on cellular functions.
Methodology:
-
Cell Treatment: Supplement the culture medium of relevant cell lines (e.g., keratinocytes, oligodendrocytes) with 19-Methyltricosanoic acid.
-
Lipidomic Analysis: Analyze the lipid profile of the cells to determine the incorporation of the fatty acid into complex lipids.
-
Functional Assays:
-
Keratinocytes: Assess markers of differentiation and barrier function (e.g., expression of filaggrin, loricrin; measurement of transepidermal water loss in 3D skin models).
-
Oligodendrocytes: Evaluate myelin protein expression (e.g., MBP, PLP) and cell morphology.
-
-
Gene Expression Analysis: Use qPCR or RNA-seq to analyze the expression of genes involved in lipid metabolism and cellular function in response to treatment.[11]
The following diagram outlines a general workflow for investigating the biological role of this compound.
Conclusion and Future Directions
This compound is a structurally unique fatty acyl-CoA whose biological significance is yet to be fully uncovered. Based on its classification as a methyl-branched VLCFA, it is likely to play important roles in maintaining the structural integrity and function of biological membranes, particularly in the skin and nervous system. Future research should focus on definitively identifying its biosynthetic and degradative pathways, quantifying its levels in various tissues under different physiological and pathological conditions, and elucidating its specific functions at the cellular and organismal levels. A deeper understanding of the metabolism and role of this compound could provide novel insights into the pathophysiology of lipid-related disorders and may lead to the identification of new therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 3. lipotype.com [lipotype.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Monomethyl Branched-Chain Fatty Acids Play an Essential Role in Caenorhabditis elegans Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 7. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 8. researchgate.net [researchgate.net]
- 9. Skin Lipid Barrier: Structure, Function and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
In-depth Technical Guide: 19-Methyltricosanoyl-CoA as a Substrate for Novel Enzymes
A comprehensive review of the current scientific literature reveals a significant gap in knowledge regarding 19-Methyltricosanoyl-CoA and the specific enzymes that may utilize it as a substrate. As of late 2025, there is no readily available research detailing the isolation, characterization, or kinetic analysis of enzymes that specifically act on this compound. Furthermore, quantitative data, established experimental protocols, and defined signaling pathways involving this particular molecule are not documented in accessible scientific databases.
This guide, therefore, serves to provide a foundational understanding of the metabolic context in which a molecule like this compound would be processed, based on the established principles of very long-chain and branched-chain fatty acid metabolism. The experimental protocols and conceptual pathways presented are extrapolated from studies on analogous, well-characterized substrates.
Introduction to Very Long-Chain Branched-Chain Fatty Acyl-CoAs
This compound is a derivative of 19-methyltricosanoic acid, a 24-carbon very long-chain fatty acid (VLCFA) with a methyl branch. The activation of such fatty acids to their coenzyme A (CoA) esters is a prerequisite for their participation in metabolic pathways. This activation is catalyzed by a family of enzymes known as fatty acyl-CoA synthetases (FACSs) or acyl-CoA ligases.
Hypothetical Metabolic Fate of this compound
Based on the metabolism of other VLCFAs and branched-chain fatty acids, this compound would likely be a substrate for the peroxisomal β-oxidation pathway. The methyl branch at an odd-numbered carbon (C19) would not sterically hinder the initial steps of β-oxidation.
Activation of 19-Methyltricosanoic Acid
The initial step in the metabolism of 19-methyltricosanoic acid is its conversion to this compound. This reaction is ATP-dependent and catalyzed by a very long-chain acyl-CoA synthetase (VLC-ACS).
Table 1: Hypothetical Enzyme Substrate and Product
| Enzyme Family | Substrate(s) | Product(s) | Cellular Location |
| Very Long-Chain Acyl-CoA Synthetase (VLC-ACS) | 19-Methyltricosanoic acid, ATP, Coenzyme A | This compound, AMP, Pyrophosphate | Peroxisome, Endoplasmic Reticulum |
Peroxisomal β-Oxidation
Once activated, this compound would enter the peroxisome for β-oxidation. This process involves a series of four enzymatic reactions that shorten the acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA (or propionyl-CoA if the branch were at an even position).
Caption: Hypothetical first cycle of peroxisomal β-oxidation of this compound.
Experimental Protocols for Investigating Novel Enzymes
To identify and characterize novel enzymes that utilize this compound, a series of established biochemical and molecular biology techniques would be employed.
Synthesis of this compound
A crucial prerequisite is the chemical or enzymatic synthesis of the substrate. Chemical synthesis would involve the activation of 19-methyltricosanoic acid. Enzymatic synthesis could be achieved using a commercially available or purified broad-specificity acyl-CoA synthetase.
Enzyme Assay for Acyl-CoA Synthetase Activity
This protocol is designed to screen for and characterize enzymes that can activate 19-methyltricosanoic acid.
Objective: To measure the formation of this compound from 19-methyltricosanoic acid.
Materials:
-
Cell or tissue lysate (potential enzyme source)
-
19-methyltricosanoic acid
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Dithiothreitol (DTT)
-
Triton X-100
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Radiolabeled [³H]19-methyltricosanoic acid or a fluorescently tagged CoA analog
-
Scintillation fluid and counter or fluorescence plate reader
Methodology:
-
Prepare a reaction mixture containing reaction buffer, ATP, MgCl₂, CoA, DTT, and Triton X-100.
-
Add the potential enzyme source (e.g., cell lysate) to the reaction mixture.
-
Initiate the reaction by adding radiolabeled or fluorescently tagged substrate (19-methyltricosanoic acid or CoA analog).
-
Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
Separate the product (this compound) from the unreacted substrate using a suitable method like HPLC or solid-phase extraction.
-
Quantify the amount of product formed by measuring radioactivity or fluorescence.
Caption: Workflow for an acyl-CoA synthetase activity assay.
Enzyme Assay for Peroxisomal β-Oxidation
This protocol is designed to determine if this compound is a substrate for the peroxisomal β-oxidation machinery.
Objective: To measure the production of acetyl-CoA from this compound.
Materials:
-
Isolated peroxisomes or a purified peroxisomal β-oxidation enzyme system
-
This compound
-
NAD⁺
-
FAD
-
Coenzyme A
-
Reaction buffer (e.g., MOPS-KOH, pH 7.4)
-
DTNB (Ellman's reagent) for a spectrophotometric assay, or a coupled enzyme assay system for acetyl-CoA detection.
Methodology:
-
Prepare a reaction mixture containing reaction buffer, NAD⁺, FAD, and Coenzyme A.
-
Add the isolated peroxisomes or purified enzyme system.
-
Pre-incubate the mixture to establish a baseline.
-
Initiate the reaction by adding this compound.
-
Monitor the reaction progress. For a spectrophotometric assay with DTNB, the release of CoA from the thiolase reaction will react with DTNB to produce a colored product measured at 412 nm. Alternatively, a coupled enzyme assay can be used to measure the production of acetyl-CoA.
-
Calculate the rate of reaction from the change in absorbance or signal over time.
Conclusion and Future Directions
The study of this compound as a substrate for novel enzymes represents an unexplored area of lipid biochemistry. The lack of specific data highlights a significant opportunity for original research. Future investigations should focus on:
-
Screening diverse biological sources: Organisms known to produce unusual lipids, such as certain bacteria, fungi, and marine organisms, may be promising sources for novel enzymes that can metabolize this compound.
-
Homology-based enzyme identification: Bioinformatic approaches can be used to identify putative acyl-CoA synthetases and β-oxidation enzymes with predicted affinity for very long-chain branched-chain substrates.
-
Recombinant protein expression and characterization: Once candidate genes are identified, the corresponding enzymes can be expressed recombinantly and their substrate specificity and kinetic parameters determined using the protocols outlined above.
The elucidation of pathways involving this compound could reveal new metabolic capabilities and potentially lead to the discovery of novel therapeutic targets or biotechnological tools.
Unraveling the Cellular Residence of 19-Methyltricosanoyl-CoA: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
19-Methyltricosanoyl-CoA is a long-chain, methyl-branched fatty acyl-CoA. Based on the metabolism of structurally similar lipids, its cellular processing is predicted to occur predominantly within peroxisomes , with subsequent mitochondrial involvement. This guide outlines the inferred metabolic fate of this compound, provides detailed hypothetical protocols for determining its subcellular localization, and presents quantitative data from analogous pathways in a structured format.
Inferred Cellular Localization and Metabolic Pathway
Due to the methyl group at a position that sterically hinders direct β-oxidation, this compound is likely metabolized via an initial α-oxidation step, a process known to occur within peroxisomes.[1][2] Following this initial modification, the resulting shorter-chain acyl-CoA can then enter the peroxisomal β-oxidation pathway.
The Peroxisome as the Primary Metabolic Hub
Peroxisomes are the primary site for the catabolism of very-long-chain and branched-chain fatty acids.[3] The enzymatic machinery required for α-oxidation is housed within these organelles.[4] Therefore, it is highly probable that this compound is first transported into the peroxisome for initial processing.
Subsequent Mitochondrial β-Oxidation
After several cycles of β-oxidation within the peroxisome, the shortened acyl-CoA products can be transported to the mitochondria for complete oxidation to CO2 and water, generating ATP.[5] This metabolic crosstalk between peroxisomes and mitochondria is a well-established paradigm in cellular lipid metabolism.
Quantitative Data from Analogous Pathways
While specific quantitative data for this compound is unavailable, the following table summarizes the key enzymes and their subcellular localizations involved in the metabolism of the analogous branched-chain fatty acid, phytanic acid.
| Enzyme | Substrate(s) | Product(s) | Cellular Localization |
| Phytanoyl-CoA Synthetase | Phytanic acid, CoA, ATP | Phytanoyl-CoA, AMP, PPi | Peroxisome |
| Phytanoyl-CoA Dioxygenase (PHYH) | Phytanoyl-CoA, O2, 2-oxoglutarate | 2-Hydroxyphytanoyl-CoA, Succinate, CO2 | Peroxisome |
| 2-Hydroxyphytanoyl-CoA Lyase (HACL1) | 2-Hydroxyphytanoyl-CoA | Pristanal, Formyl-CoA | Peroxisome |
| Aldehyde Dehydrogenase | Pristanal, NAD+ | Pristanic acid, NADH | Peroxisome/Cytosol |
| Pristanoyl-CoA Synthetase | Pristanic acid, CoA, ATP | Pristanoyl-CoA, AMP, PPi | Peroxisome |
| Branched-Chain Acyl-CoA Oxidase | Pristanoyl-CoA | 2-Methyl-trans-Δ2-enoyl-CoA | Peroxisome |
| D-Bifunctional Protein | 2-Methyl-trans-Δ2-enoyl-CoA | 2-Methyl-3-hydroxyacyl-CoA | Peroxisome |
| Sterol Carrier Protein X (SCPx) | 2-Methyl-3-hydroxyacyl-CoA | Acetyl-CoA, Propionyl-CoA, shortened acyl-CoA | Peroxisome |
Experimental Protocols for Determining Cellular Localization
The following are detailed, albeit hypothetical, protocols that can be adapted to investigate the cellular localization of this compound.
Protocol 1: Subcellular Fractionation and Quantification
This protocol aims to separate cellular components and then quantify the amount of this compound in each fraction.
4.1.1 Materials
-
Cultured cells (e.g., HepG2)
-
Dounce homogenizer
-
Centrifuge and ultracentrifuge
-
Sucrose solutions of varying concentrations
-
Protein assay kit (e.g., Bradford)
-
Organic solvents for lipid extraction (e.g., chloroform/methanol)
-
Liquid chromatography-mass spectrometry (LC-MS) for quantification
-
Fractionation buffers (e.g., hypotonic lysis buffer, mitochondrial isolation buffer)[6][7]
4.1.2 Procedure
-
Cell Culture and Treatment: Culture cells to confluency. Treat with a labeled precursor of this compound if available, or rely on endogenous levels.
-
Homogenization: Harvest cells and resuspend in a hypotonic buffer. Homogenize using a Dounce homogenizer with a loose-fitting pestle to rupture the plasma membrane while keeping organelles intact.[8]
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes) to pellet nuclei.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g for 1 hour) to pellet microsomes (including peroxisomes and ER). The final supernatant is the cytosolic fraction.[6]
-
-
Lipid Extraction: Extract lipids, including acyl-CoAs, from each fraction using an appropriate organic solvent mixture.
-
Quantification by LC-MS: Analyze the lipid extracts by LC-MS to identify and quantify this compound in each subcellular fraction.
-
Data Normalization: Normalize the amount of this compound in each fraction to the total protein content of that fraction.
Protocol 2: Immunofluorescence Microscopy
This protocol aims to visualize the location of this compound within the cell using a specific antibody.
4.2.1 Materials
-
Cultured cells grown on coverslips
-
Primary antibody specific for this compound (requires custom development)
-
Fluorophore-conjugated secondary antibody
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking buffer (e.g., PBS with bovine serum albumin and normal goat serum)[9]
-
Organelle-specific markers (e.g., MitoTracker for mitochondria, anti-PMP70 for peroxisomes)
-
Fluorescence microscope
4.2.2 Procedure
-
Cell Culture and Fixation: Grow cells on coverslips to sub-confluency. Fix the cells with 4% PFA for 15 minutes at room temperature.[9]
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular structures.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against this compound (at an optimized dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature in the dark.
-
Co-staining (Optional): To confirm localization, co-stain with antibodies against known organelle markers (e.g., a peroxisomal membrane protein).
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Colocalization analysis can be performed to determine the specific organelle(s) where this compound resides.
Visualizations
Inferred Metabolic Pathway of this compound
Caption: Inferred metabolic pathway of this compound.
Experimental Workflow for Subcellular Fractionation
Caption: Workflow for subcellular localization by fractionation.
Conclusion and Future Directions
The cellular localization of this compound is predicted to be primarily peroxisomal, with subsequent metabolism involving mitochondria. This hypothesis is strongly supported by the well-characterized pathways for other branched-chain fatty acids. The experimental protocols outlined in this guide provide a framework for the empirical determination of its subcellular distribution. Future research, including the development of specific antibodies and labeled tracers, will be crucial to definitively elucidate the cellular journey of this molecule and its role in health and disease. Such studies could have significant implications for understanding lipid metabolism disorders and for the development of novel therapeutic interventions.
References
- 1. staff.fnwi.uva.nl [staff.fnwi.uva.nl]
- 2. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 3. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Subcellular fractionation protocol [abcam.com]
- 7. assaygenie.com [assaygenie.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Protocols | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to the Putative Discovery and Characterization of 19-Methyltricosanoyl-CoA
Disclaimer: As of late 2025, the scientific literature lacks specific studies on the discovery and characterization of 19-Methyltricosanoyl-CoA. This technical guide, therefore, presents a hypothetical framework based on established methodologies for the discovery and analysis of novel very long-chain branched-chain fatty acyl-CoAs. The experimental data and pathways described herein are illustrative and intended to serve as a guide for researchers in the field.
Introduction
Very long-chain fatty acids (VLCFAs) and their activated coenzyme A (CoA) esters are critical components of cellular metabolism, playing essential roles in membrane structure, energy storage, and signaling pathways. Branched-chain fatty acids, a subset of these molecules, are increasingly recognized for their unique biological functions, particularly in modulating membrane fluidity and participating in specific metabolic pathways. This guide outlines a putative discovery and characterization pathway for a novel VLCFA-CoA, this compound, a 24-carbon fatty acyl-CoA with a methyl branch at the 19th position.
Discovery and Isolation
The discovery of novel lipids often originates from the detailed analysis of complex biological matrices. For this compound, a plausible origin would be the lipidome of a specific microorganism, such as an extremophilic bacterium or a marine sponge, known for producing unique fatty acid structures to adapt to their environment.
Experimental Protocol: Isolation from a Biological Source
-
Biomass Cultivation and Harvesting: The source organism (e.g., Bacillus extremophilus) is cultured under controlled conditions to generate sufficient biomass. The cells are harvested by centrifugation and washed with a buffered saline solution.
-
Lipid Extraction: Total lipids are extracted from the cell pellet using a modified Bligh-Dyer method with a chloroform (B151607):methanol (B129727):water solvent system.
-
Fractionation of Lipid Classes: The total lipid extract is fractionated by solid-phase extraction (SPE) to separate different lipid classes. A silica-based SPE cartridge is used, and elution is performed with solvents of increasing polarity to isolate the free fatty acid and acyl-CoA fractions.
-
Saponification and Methylation: The acyl-CoA fraction is subjected to alkaline hydrolysis to release the free fatty acids. The resulting fatty acids are then converted to fatty acid methyl esters (FAMEs) using boron trifluoride in methanol for analysis by gas chromatography-mass spectrometry (GC-MS).
-
Preparative Chromatography: For isolation of the native acyl-CoA, the corresponding fraction from the initial SPE is further purified using high-performance liquid chromatography (HPLC) with a C18 reversed-phase column.
Structural Characterization
The precise structure of the novel lipid is elucidated using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
-
Instrumentation: An Agilent 7890B GC coupled to a 5977B MSD is used.
-
Column: A DB-23 capillary column (60 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program: The temperature is held at 50°C for 2 min, then ramped to 250°C at 5°C/min, and held for 10 min.
-
Ionization: Electron ionization (EI) at 70 eV.
-
Mass Range: m/z 50-800.
The mass spectrum of the methyl ester of 19-methyltricosanoic acid would exhibit a molecular ion peak and characteristic fragmentation patterns that reveal the position of the methyl branch.
| Parameter | Hypothetical Value | Interpretation |
| Molecular Ion (M+) | m/z 396.4 | Corresponds to the molecular weight of methyl 19-methyltricosanoate (C25H52O2). |
| Key Fragment 1 | m/z 365.3 | Loss of a methoxy (B1213986) group (-OCH3). |
| Key Fragment 2 | m/z 297.3 | Cleavage at the C18-C19 bond, indicating a branch at C19. |
| Key Fragment 3 | m/z 87.1 | McLafferty rearrangement, characteristic of a long-chain methyl ester. |
NMR Spectroscopy
-
Sample Preparation: The purified free fatty acid (obtained after saponification) is dissolved in deuterated chloroform (CDCl₃).
-
Instrumentation: A Bruker Avance III HD 600 MHz spectrometer.
-
¹H NMR: Standard proton NMR is acquired with a spectral width of 16 ppm and a relaxation delay of 2 s.
-
¹³C NMR: A proton-decoupled ¹³C spectrum is acquired with a spectral width of 240 ppm.
-
2D NMR: COSY and HSQC experiments are performed to confirm proton-proton and proton-carbon correlations.
The NMR spectra would provide detailed information about the carbon skeleton and the position of the methyl group.
| Nucleus | Hypothetical Chemical Shift (δ, ppm) | Assignment |
| ¹H | 2.34 (t) | -CH₂-COOH |
| ¹H | 1.25 (m) | Bulk -(CH₂)n- |
| ¹H | 0.88 (t) | Terminal -CH₃ |
| ¹H | 0.85 (d) | -CH(CH₃)- |
| ¹³C | 179.8 | -COOH |
| ¹³C | 36.5 | -CH(CH₃)- |
| ¹³C | 34.1 | -CH₂-COOH |
| ¹³C | 29.7 | Bulk -(CH₂)n- |
| ¹³C | 19.8 | -CH(CH₃)- |
| ¹³C | 14.1 | Terminal -CH₃ |
Putative Biosynthesis and Function
Based on known pathways for branched-chain fatty acid synthesis, a plausible biosynthetic route for 19-methyltricosanoic acid can be proposed.
Proposed Biosynthetic Pathway
The synthesis likely involves the fatty acid synthase (FAS) system, utilizing a branched-chain primer, followed by elongation with malonyl-CoA. The final step is the activation to its CoA ester by an acyl-CoA synthetase.
Potential Biological Functions
-
Membrane Fluidity: Incorporation into phospholipids (B1166683) could modulate membrane fluidity, which is crucial for organisms living in extreme environments.
-
Energy Storage: As a very long-chain fatty acyl-CoA, it could be a substrate for β-oxidation, providing a significant source of energy.
-
Signaling: Long-chain acyl-CoAs are known to act as signaling molecules and regulate the activity of various enzymes and transcription factors.
Experimental Protocol: Functional Analysis
-
Metabolic Labeling: To trace its metabolic fate, ¹³C-labeled 19-methyltricosanoic acid can be synthesized and supplied to cell cultures. The incorporation into different lipid classes (e.g., phospholipids, triacylglycerols) can be monitored by LC-MS.
-
Enzyme Assays: The purified this compound can be tested as a substrate for various enzymes involved in lipid metabolism, such as acyltransferases and dehydrogenases.
-
Lipidomics Studies: Overexpression or knockdown of the putative acyl-CoA synthetase in the source organism, followed by comprehensive lipidomics analysis, would provide insights into the functional network of this novel lipid.
Conclusion
While the existence and role of this compound are yet to be confirmed in the scientific literature, this guide provides a comprehensive and technically detailed roadmap for its potential discovery, characterization, and functional analysis. The methodologies outlined, from isolation and structural elucidation to the investigation of its biosynthesis and biological roles, are grounded in established principles of lipid research and should serve as a valuable resource for scientists exploring the vast and complex world of lipids.
Enzymatic Synthesis of 19-Methyltricosanoyl-CoA: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and a detailed protocol for the enzymatic synthesis of the 19-methyltricosanoyl-CoA standard. This non-commercially available, long-chain branched acyl-CoA is a crucial tool for various research applications, including the study of lipid metabolism, enzyme kinetics, and as a standard for mass spectrometry-based analyses. This document outlines a two-stage process: the chemical synthesis of the precursor fatty acid, 19-methyltricosanoic acid, followed by its enzymatic conversion to the corresponding Coenzyme A (CoA) thioester.
Introduction to Branched-Chain Fatty Acyl-CoAs
Branched-chain fatty acids (BCFAs) and their CoA esters are important molecules in biological systems, particularly in bacteria where they are major components of membrane lipids. In mammals, the metabolism of BCFAs is less common but plays a role in certain physiological and pathological conditions. The synthesis of BCFAs often involves the utilization of alternative starter units to acetyl-CoA or the incorporation of methylmalonyl-CoA instead of malonyl-CoA by fatty acid synthase (FASN).[1][2][3] The activation of these fatty acids to their CoA esters is catalyzed by acyl-CoA synthetases, a family of enzymes with varying substrate specificities.
Overall Synthesis Strategy
Caption: Overall workflow for the synthesis of this compound.
Stage 1: Chemical Synthesis of 19-Methyltricosanoic Acid
As 19-methyltricosanoic acid is not commercially available, a multi-step chemical synthesis is required. The following is a proposed synthetic route based on established organic chemistry principles, such as Grignard reactions for C-C bond formation and Wittig reactions for chain elongation.[4][5][6][7]
Proposed Retrosynthetic Analysis
A plausible retrosynthetic analysis of 19-methyltricosanoic acid is outlined below. The target molecule can be disconnected into smaller, more readily available fragments.
Caption: Retrosynthetic analysis of 19-methyltricosanoic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is a hypothetical sequence of reactions. Researchers should adapt and optimize the conditions based on laboratory experience and literature precedents for similar long-chain fatty acid syntheses.
Step 1: Synthesis of 2-Methyl-1-nonadecanol
-
Prepare a Grignard reagent from 1-bromo-octadecane and magnesium turnings in anhydrous diethyl ether.
-
React the Grignard reagent with isovaleraldehyde (B47997) (3-methylbutanal) in a dropwise manner at 0°C.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting secondary alcohol, 2-methyl-1-nonadecanol, by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of 1-Bromo-2-methylnonadecane
-
Treat the purified 2-methyl-1-nonadecanol with phosphorus tribromide (PBr₃) in a suitable solvent like dichloromethane (B109758) at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with ice-water and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting 1-bromo-2-methylnonadecane by column chromatography.
Step 3: Synthesis of (2-Methylnonadecyl)triphenylphosphonium Bromide
-
Reflux a solution of 1-bromo-2-methylnonadecane and triphenylphosphine (B44618) in a suitable solvent like toluene (B28343) or acetonitrile (B52724) for 24-48 hours.
-
Cool the reaction mixture to room temperature to allow the phosphonium salt to precipitate.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Step 4: Wittig Reaction and Hydrogenation
-
Prepare the ylide by treating the phosphonium salt with a strong base such as n-butyllithium in anhydrous THF at -78°C.
-
Add a solution of a suitable four-carbon aldehyde ester, such as methyl 4-oxobutanoate, to the ylide solution and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Purify the resulting unsaturated ester by column chromatography.
-
Hydrogenate the double bond using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Step 5: Hydrolysis to 19-Methyltricosanoic Acid
-
Hydrolyze the saturated methyl ester using a solution of potassium hydroxide (B78521) in methanol/water.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the free fatty acid.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure 19-methyltricosanoic acid.
Stage 2: Enzymatic Synthesis of this compound
The final step is the enzymatic ligation of Coenzyme A to the synthesized 19-methyltricosanoic acid. This reaction is catalyzed by a very-long-chain acyl-CoA synthetase (ACSL). Several mammalian and microbial ACSLs exhibit broad substrate specificity and can activate fatty acids up to C24 in length.[2][4][8] For this protocol, we propose the use of a recombinant human or murine Fatty Acid Transport Protein 1 (FATP1), which has demonstrated activity on C24:0 fatty acids.[2]
Enzyme Expression and Purification
A detailed protocol for the expression and purification of recombinant ACSL is beyond the scope of this guide. However, a general procedure involves cloning the gene for the selected ACSL into an expression vector, expressing the protein in a suitable host (e.g., E. coli or insect cells), and purifying the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[2][9][10][11]
Enzymatic Ligation Protocol
This protocol is adapted from established methods for assaying long-chain acyl-CoA synthetase activity.[1][10]
Reaction Components:
| Component | Stock Concentration | Final Concentration |
| Tris-HCl (pH 7.5) | 1 M | 100 mM |
| ATP | 100 mM | 10 mM |
| MgCl₂ | 100 mM | 10 mM |
| Dithiothreitol (DTT) | 100 mM | 2 mM |
| Coenzyme A (Li salt) | 10 mM | 1 mM |
| 19-Methyltricosanoic acid | 10 mM (in ethanol) | 100 µM |
| Triton X-100 | 10% (w/v) | 0.1% (w/v) |
| Purified ACSL enzyme | 1 mg/mL | 1-5 µg |
| Nuclease-free water | - | to final volume |
Procedure:
-
Prepare a master mix of the reaction components (excluding the enzyme and fatty acid) in a microcentrifuge tube on ice.
-
Add the ethanolic solution of 19-methyltricosanoic acid to the master mix and vortex briefly to disperse the fatty acid. The Triton X-100 will help to solubilize the long-chain fatty acid.
-
Initiate the reaction by adding the purified ACSL enzyme.
-
Incubate the reaction at 37°C for 1-2 hours. The optimal incubation time should be determined empirically.
-
Terminate the reaction by adding an equal volume of ice-cold 2 M perchloric acid or by heat inactivation at 95°C for 5 minutes.
Purification and Quantification of this compound
The synthesized this compound can be purified from the reaction mixture using reversed-phase high-performance liquid chromatography (RP-HPLC).
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer (pH 5.3)
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 10% to 90% B over 30 minutes.
-
Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).
The identity of the product peak should be confirmed by mass spectrometry (LC-MS/MS). The concentration of the purified this compound can be determined spectrophotometrically using the extinction coefficient of the adenine moiety of CoA (ε₂₆₀ = 16,400 M⁻¹cm⁻¹).
Quantitative Data Summary
The following table summarizes kinetic parameters for a relevant very-long-chain acyl-CoA synthetase, FATP1, which demonstrates its capability to activate long-chain fatty acids. While specific data for 19-methyltricosanoic acid is not available, the data for lignoceric acid (C24:0) provides a strong indication of the enzyme's suitability.
| Enzyme | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | Reference |
| Murine FATP1 | Palmitic acid (C16:0) | 1.2 | 125 | [2] |
| Murine FATP1 | Lignoceric acid (C24:0) | 1.5 | 110 | [2] |
| Murine FATP1 | ATP | 180 | - | [2] |
| Murine FATP1 | Coenzyme A | 8.5 | - | [2] |
Signaling Pathways and Logical Relationships
The enzymatic synthesis of this compound follows a well-established two-step mechanism for acyl-CoA synthetases. This process is fundamental to lipid metabolism, activating fatty acids for various downstream pathways.
Caption: Two-step reaction mechanism of Acyl-CoA Synthetase.
Conclusion
This technical guide provides a comprehensive framework for the synthesis of the this compound standard. The proposed chemical synthesis route, while requiring significant expertise in organic synthesis, offers a viable path to the precursor fatty acid. The subsequent enzymatic ligation using a very-long-chain acyl-CoA synthetase is a robust and specific method for producing the final acyl-CoA standard. The detailed protocols and supporting information herein should empower researchers to produce this valuable tool for advancing studies in lipid metabolism and related fields.
References
- 1. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the Acyl-CoA synthetase activity of purified murine fatty acid transport protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 7. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Structural Basis for Substrate Fatty Acyl Chain Specificity: Crystal Structure of Human Very-Long-Chain Acyl-CoA Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Purification of Recombinant Acyl-Coenzyme A:Cholesterol Acyltransferase 1 (ACAT1) from H293 Cells and Binding Studies Between the Enzyme and Substrates Using Difference Intrinsic Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
"exploring the role of 19-Methyltricosanoyl-CoA in membrane structure"
An In-depth Technical Guide to the Putative Role of 19-Methyltricosanoyl-CoA in Membrane Architecture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Very long-chain fatty acids (VLCFAs) are critical components of cellular membranes, influencing their biophysical properties and participating in signaling cascades. Branched-chain fatty acids (BCFAs), on the other hand, are known to modulate membrane fluidity. The intersection of these two classes of lipids, very long-chain branched-chain fatty acids (VLC-BCFAs), represents a class of molecules with potentially unique and significant roles in membrane biology. This technical guide explores the hypothetical role of this compound, a C24 BCFA, in membrane structure and function. Due to the absence of direct experimental data for this specific molecule, this guide extrapolates from the known principles of BCFAs and VLCFAs to provide a framework for its investigation. We present hypothesized biophysical effects, potential biosynthetic and signaling pathways, and detailed experimental protocols for the characterization of this and similar molecules.
Introduction: The Significance of Fatty Acyl Chain Structure in Biological Membranes
The lipid bilayer is the fundamental structure of all biological membranes, and its composition dictates its physical and functional properties. The acyl chains of phospholipids (B1166683) are major determinants of membrane fluidity, thickness, and curvature, which in turn regulate the function of membrane-associated proteins and cellular signaling events.
Branched-Chain Fatty Acids (BCFAs) , prevalent in many bacteria, introduce steric hindrance that disrupts the tight packing of acyl chains, thereby increasing membrane fluidity.[1] This is a key mechanism for adaptation to low temperatures.
Very Long-Chain Fatty Acids (VLCFAs) , with acyl chains of 20 carbons or more, are essential in eukaryotes for various cellular processes.[2] They are integral components of sphingolipids and are involved in forming specialized membrane domains, such as lipid rafts.[2]
The focus of this guide, This compound , represents a VLC-BCFA. Its long C24 chain suggests a role in stabilizing specific membrane structures, while the methyl branch at the ω-5 position likely introduces unique packing properties, distinct from both linear VLCFAs and shorter-chain BCFAs.
Hypothesized Biophysical Effects of this compound on Membrane Properties
The incorporation of this compound into phospholipids is expected to have a multifaceted impact on the biophysical properties of the membrane.
-
Membrane Fluidity: The methyl branch near the chain terminus is predicted to disrupt the ordered packing of the acyl chains in the core of the bilayer, leading to an increase in local fluidity. This effect, however, may be counteracted by the overall length of the C24 chain, which would increase van der Waals interactions.
-
Membrane Thickness: The extended length of the 24-carbon chain would likely lead to a significant increase in the hydrophobic thickness of the bilayer compared to membranes composed of more common C16 or C18 fatty acids.
-
Phase Behavior: The presence of this compound could modulate the phase transition temperature (Tm) of the membrane. The branching would be expected to lower the Tm, while the long chain length would increase it. The net effect would depend on the overall lipid composition.
-
Lipid Raft Formation: VLCFAs are known to be components of lipid rafts. The unique structure of this compound could influence the formation, stability, and composition of these specialized membrane microdomains.
Illustrative Quantitative Data
The following table presents hypothetical, yet plausible, data on the biophysical effects of incorporating this compound into a model DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) membrane. This data is for illustrative purposes to guide future experimental design.
| Parameter | DMPC Bilayer | DMPC with 10 mol% 19-Methyltricosanoyl-DMPC | Rationale for Hypothetical Change |
| Main Phase Transition Temperature (Tm) | 24 °C | 28.5 °C | The increased chain length has a dominant effect over the terminal branch, leading to a higher Tm. |
| Hydrophobic Thickness | 2.8 nm | 3.5 nm | The C24 acyl chain significantly increases the thickness of the bilayer core. |
| Area per Lipid | 60 Ų | 65 Ų | The methyl branch increases the cross-sectional area of the acyl chain, leading to looser packing. |
| Bending Rigidity | 25 k_B_T | 35 k_B_T | The longer chains increase the stiffness of the membrane. |
Proposed Biosynthesis of this compound
A plausible biosynthetic pathway for this compound would likely involve the fatty acid synthase (FAS) system, utilizing a branched-chain α-keto acid as a primer.
References
Preliminary Investigation of 19-Methyltricosanoyl-CoA in Cell Signaling: A Technical Guide
Disclaimer: Direct experimental evidence elucidating the role of 19-Methyltricosanoyl-CoA in cell signaling is not currently available in published scientific literature. This technical guide therefore presents a hypothetical framework based on the known roles of structurally similar molecules, namely very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs). The proposed pathways and experimental protocols are intended to serve as a foundational resource for researchers initiating investigations into the signaling functions of this compound.
Introduction to this compound
This compound is a coenzyme A derivative of 19-methyltricosanoic acid, a 24-carbon branched-chain fatty acid. While its specific biological functions are largely uncharacterized, its structure suggests potential involvement in cellular processes analogous to other VLCFAs and BCFAs. These related lipids are known to be integral components of cellular membranes and precursors for various signaling molecules.[1][2] In mammalian cells, the metabolism of VLCFAs is crucial, and mutations in the enzymes involved can lead to a variety of inherited diseases.[1] Branched-chain fatty acids are known to influence the fluidity of cell membranes and have been noted for their anti-inflammatory and anti-cancer properties.[2][3]
Hypothetical Signaling Pathways Involving this compound
Given the absence of direct evidence, we propose two hypothetical signaling pathways for this compound, drawing parallels with established VLCFA and BCFA signaling mechanisms.
Pathway 1: Modulation of Membrane Fluidity and Receptor Activity
This pathway postulates that this compound, or its free fatty acid form, integrates into the plasma membrane, altering its physical properties and thereby influencing the activity of membrane-bound receptors. BCFAs are known to increase membrane fluidity.[3]
Caption: Hypothetical modulation of receptor activity by 19-Methyltricosanoic Acid.
Pathway 2: Precursor to Bioactive Lipids
This pathway suggests that this compound could be a precursor for the synthesis of other bioactive lipids, such as sphingolipids or unique signaling molecules, which then act on intracellular targets. VLCFAs are known precursors for sphingolipids.[4]
Caption: Hypothetical pathway of this compound as a bioactive lipid precursor.
Quantitative Data Summary
As there is no direct research on this compound in cell signaling, no quantitative data can be presented. Future research should aim to populate tables with data on:
-
Table 1: Cellular Concentrations of this compound
-
This table would summarize the concentrations of this compound in various cell types and subcellular compartments under different physiological conditions.
-
-
Table 2: Enzyme Kinetics for this compound Metabolism
-
This table would detail the kinetic parameters (Km, Vmax, kcat) of enzymes predicted to synthesize, degrade, or modify this compound.
-
Experimental Protocols
To investigate the hypothetical roles of this compound, the following experimental protocols, adapted from methodologies for studying other fatty acids, are proposed.
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol is essential for determining the endogenous levels of this compound in cells and tissues.
Objective: To quantify the absolute amount of this compound in a biological sample.
Methodology:
-
Lipid Extraction: Homogenize approximately 100 mg of tissue or 1x10^7 cells in a solution of isopropanol (B130326) containing an internal standard (e.g., ¹³C-labeled acyl-CoA).
-
Phase Separation: Add chloroform (B151607) and water to the homogenate, vortex, and centrifuge to separate the organic and aqueous phases. The acyl-CoAs will be in the aqueous/interface layer.
-
Solid-Phase Extraction: Use a C18 solid-phase extraction column to enrich for acyl-CoAs from the aqueous phase.
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Separate the extracted acyl-CoAs using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined.
-
-
Quantification: Generate a standard curve using synthetic this compound to calculate the concentration in the sample.
Protocol 2: Analysis of Membrane Fluidity
This protocol can be used to determine if this compound or its derivatives affect the physical properties of cellular membranes.
Objective: To measure changes in membrane fluidity in response to altered levels of this compound.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest and supplement the media with 19-methyltricosanoic acid or use genetic tools (e.g., CRISPR/Cas9) to modulate the expression of enzymes involved in its synthesis.
-
Fluorescent Labeling: Incubate the treated and control cells with a fluorescent membrane probe whose emission spectrum is sensitive to the lipid environment, such as Laurdan or DPH.
-
Fluorescence Spectroscopy/Microscopy:
-
Spectroscopy: Measure the fluorescence emission spectrum of the probe in a fluorometer. For Laurdan, calculate the Generalized Polarization (GP) value, where a lower GP indicates higher membrane fluidity.
-
Microscopy: Visualize the spatial distribution of membrane fluidity using a fluorescence microscope equipped for spectral imaging.
-
-
Data Analysis: Compare the GP values or images between treated and control cells to determine the effect of this compound on membrane fluidity.
Protocol 3: In Vitro Signaling Pathway Activation Assay
This protocol can be used to test if this compound can directly activate specific signaling proteins or pathways.
Objective: To determine if this compound or a derivative can activate a specific kinase or transcription factor in a cell-free system.
Methodology:
-
Reagent Preparation:
-
Purify the recombinant protein of interest (e.g., a specific protein kinase C isoform, a nuclear receptor).
-
Synthesize or purchase this compound and potential derivatives.
-
-
Kinase Assay (Example):
-
Incubate the purified kinase with its substrate peptide, ATP (radiolabeled or with a fluorescent analog), and varying concentrations of this compound in a suitable buffer.
-
Stop the reaction and measure the incorporation of phosphate (B84403) into the substrate using methods like scintillation counting or fluorescence detection.
-
-
Transcription Factor Binding Assay (Example):
-
Use a technique like Electrophoretic Mobility Shift Assay (EMSA).
-
Incubate the purified transcription factor with a labeled DNA probe containing its consensus binding site in the presence and absence of this compound.
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel and visualize the labeled probe. A shift in the mobility of the probe indicates binding.
-
-
Data Analysis: Determine the concentration-dependent effect of this compound on the activity or binding of the target protein.
Conclusion and Future Directions
The study of this compound in cell signaling is a nascent field with the potential to uncover novel regulatory mechanisms. The hypothetical pathways and experimental protocols outlined in this guide provide a starting point for researchers to explore the functions of this unique branched-chain very-long-chain acyl-CoA. Key future directions include the definitive identification and quantification of endogenous this compound, the elucidation of its metabolic pathways, and the identification of its direct molecular targets. Such research will be crucial in determining whether this compound is a key player in cellular signaling and a potential target for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Determination of 19-Methyltricosanoyl-CoA using a Validated LC-MS/MS Method
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 19-Methyltricosanoyl-CoA in biological matrices. Long-chain acyl-Coenzyme A (LCACoA) species are crucial intermediates in fatty acid metabolism, and their accurate quantification is essential for understanding various physiological and pathological processes. This method utilizes a C18 reversed-phase column for chromatographic separation and a triple quadrupole mass spectrometer operating in positive electrospray ionization mode with multiple reaction monitoring (MRM) for detection. The protocol outlined here provides a framework for sample preparation, chromatographic separation, and mass spectrometric detection, adaptable for researchers in metabolic disease, drug discovery, and related fields.
Introduction
This compound is a long-chain branched fatty acyl-CoA. The analysis of specific LCACoAs like this compound is critical for investigating lipid metabolism and its dysregulation in diseases. LC-MS/MS offers the high selectivity and sensitivity required for the quantification of these low-abundance endogenous molecules in complex biological samples. This document provides a detailed protocol for the extraction and quantification of this compound, based on established methods for similar long-chain acyl-CoAs.[1][2]
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below.
Caption: Experimental workflow for this compound analysis.
Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A fast SPE method is recommended to extract and concentrate LCACoAs from tissue homogenates.[1][2]
Materials:
-
Tissue sample (e.g., liver, muscle)
-
Homogenization buffer (e.g., PBS)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other appropriate odd-chain LCACoA
-
Methanol (B129727), Acetonitrile (LC-MS grade)
-
SPE cartridges (e.g., C18)
Protocol:
-
Homogenize 100-200 mg of tissue in homogenization buffer.
-
Add a known amount of internal standard (e.g., 50 ng of C17-CoA) to the homogenate.[3]
-
Condition the SPE cartridge with methanol followed by water.
-
Load the tissue homogenate onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the LCACoAs using an appropriate solvent mixture (e.g., acetonitrile/water with ammonium hydroxide).
-
The eluate can be directly injected into the LC-MS/MS system, avoiding time-consuming evaporation steps.[2]
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with ammonium hydroxide (pH 10.5).[1][2]
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to separate the LCACoAs.
-
Flow Rate: Adapted to the column dimensions (e.g., 0.2-0.4 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1][3]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion for this compound is its [M+H]+ adduct. The product ions are generated by collision-induced dissociation. A characteristic neutral loss for acyl-CoAs is the phosphoadenosine diphosphate (B83284) moiety (507 Da).[1][4]
Based on the chemical formula of this compound (C45H82N7O17P3S) with a molecular weight of 1118.16 g/mol , the following MRM transitions can be proposed:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 1119.2 | To be determined | To be optimized |
| Internal Standard (e.g., C17-CoA) | [M+H]+ | To be determined | To be optimized |
Note: The exact m/z values and collision energies need to be optimized experimentally.
Data Presentation
The quantitative data should be summarized in a table for clear comparison.
| Analyte | Retention Time (min) | Linearity (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| This compound | To be determined | e.g., 1-1000 | e.g., 1 | e.g., 95-105 | e.g., <15 |
Signaling Pathway Context
The quantification of specific acyl-CoAs is often relevant in the context of metabolic pathways. The diagram below illustrates the general role of long-chain acyl-CoAs in cellular metabolism.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantification of 19-Methyltricosanoyl-CoA in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Methyltricosanoyl-CoA is a long-chain branched fatty acyl-CoA that is thought to play a role in lipid metabolism and cellular signaling. The quantification of this molecule in biological samples is crucial for understanding its physiological and pathological significance. These application notes provide a detailed protocol for the extraction, detection, and quantification of this compound from biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Quantitative Data Summary
As there is limited published data on the absolute quantification of this compound in biological samples, the following table presents hypothetical, yet plausible, concentration ranges based on typical levels of other very-long-chain fatty acyl-CoAs. These values are intended to serve as a guideline for researchers.
| Biological Matrix | Hypothetical Concentration Range (pmol/mg protein) | Limit of Detection (LOD) (fmol) | Limit of Quantification (LOQ) (fmol) |
| Cultured Human Cells (e.g., Fibroblasts) | 0.1 - 2.5 | 5 | 15 |
| Rodent Liver Tissue | 0.5 - 5.0 | 5 | 15 |
| Rodent Brain Tissue | 0.2 - 3.0 | 5 | 15 |
| Human Plasma | 0.05 - 1.0 | 10 | 30 |
Note: Actual concentrations can vary significantly depending on the cell type, tissue, species, and physiological or pathological state. It is imperative to establish these values empirically for each experimental system.
II. Experimental Protocols
This section details the methodologies for the quantification of this compound.
A. Materials and Reagents
-
Solvents: Acetonitrile (B52724), Methanol (B129727), Isopropanol, Water (LC-MS grade)
-
Acids: Formic acid, Acetic acid
-
Buffers: Ammonium acetate, Ammonium bicarbonate
-
Internal Standard (IS): A stable isotope-labeled analog of this compound (e.g., [¹³C₄]-19-Methyltricosanoyl-CoA) is highly recommended for accurate quantification. As a commercial standard may not be readily available, custom synthesis may be required. Alternatively, a structurally similar odd-chain very-long-chain fatty acyl-CoA can be used as an internal standard, such as Pentacosanoyl-CoA (C25:0-CoA).
-
Solid Phase Extraction (SPE) Cartridges: C18 SPE cartridges
-
Other: Protease inhibitors, Phosphatase inhibitors, Bovine Serum Albumin (BSA) for standard curve preparation.
B. Protocol 1: Extraction of this compound from Cultured Cells
-
Cell Lysis and Homogenization:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold extraction solvent (Methanol:Acetonitrile:Water, 50:30:20, v/v/v) containing the internal standard to each 10 cm dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate on ice (3 cycles of 15 seconds with 30-second intervals).
-
-
Protein Precipitation and Extraction:
-
Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
The protein pellet can be used for protein quantification (e.g., BCA assay) for data normalization.
-
-
Sample Clean-up (Optional but Recommended):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 30% methanol in water.
-
Elute the acyl-CoAs with 2 mL of 80% acetonitrile in water.
-
-
Sample Concentration:
-
Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
C. Protocol 2: Extraction of this compound from Tissues
-
Tissue Homogenization:
-
Weigh the frozen tissue sample (10-50 mg).
-
Add 1 mL of ice-cold 2:1 (v/v) chloroform:methanol containing the internal standard.
-
Homogenize the tissue using a bead beater or a Dounce homogenizer on ice.
-
-
Phase Separation:
-
Add 200 µL of water to the homogenate and vortex vigorously.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the upper aqueous/methanol phase, which contains the acyl-CoAs.
-
-
Sample Clean-up and Concentration:
-
Proceed with the SPE clean-up and concentration steps as described in Protocol 1 (steps 3 and 4).
-
D. Protocol 3: LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: The precursor ion will be [M+H]⁺. The primary product ion results from the neutral loss of the phosphopantetheine portion (507.3 Da). The exact m/z values will need to be determined by direct infusion of a standard.
-
Internal Standard: MRM transition will be based on the mass of the stable isotope-labeled standard.
-
-
Key MS Parameters (to be optimized):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Energy: To be optimized for each transition.
-
-
III. Visualizations
A. Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
B. Putative Biological Pathway: Peroxisomal β-Oxidation of Branched-Chain Fatty Acids
Methyl-branched very-long-chain fatty acids are primarily metabolized in the peroxisomes.[1][2][3] The presence of a methyl group on the carbon chain necessitates a modified β-oxidation pathway.
Caption: Peroxisomal β-oxidation of a methyl-branched very-long-chain fatty acid.
References
- 1. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PEROXISOMAL β-OXIDATION AND PEROXISOME PROLIFERATOR–ACTIVATED RECEPTOR α: An Adaptive Metabolic System | Annual Reviews [annualreviews.org]
Application Note: Solid-Phase Extraction of 19-Methyltricosanoyl-CoA
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of 19-Methyltricosanoyl-CoA, a long-chain branched fatty acyl-CoA, from biological or enzymatic reaction matrices. The described method is adapted from established protocols for the purification of long-chain acyl-CoAs and is intended for researchers in biochemistry, metabolomics, and drug development. This protocol utilizes a reversed-phase SPE cartridge to effectively capture the hydrophobic acyl-CoA, while allowing for the removal of hydrophilic contaminants. The subsequent elution provides a concentrated and purified sample suitable for downstream applications such as mass spectrometry, HPLC analysis, or enzymatic assays.
Introduction
This compound is a very long-chain, branched saturated fatty acyl-coenzyme A. The analysis and purification of such amphipathic molecules, which possess both a hydrophobic acyl chain and a hydrophilic coenzyme A moiety, can be challenging. Solid-phase extraction is a robust and efficient technique for the selective isolation and concentration of analytes from complex mixtures.[1] This method is more efficient than traditional liquid-liquid extraction, offering improved recovery and reproducibility.[1][2] This protocol details the use of a C18 reversed-phase SPE cartridge for the purification of this compound.
Data Presentation
| Analyte (Long-Chain Acyl-CoA) | SPE Sorbent | Sample Matrix | Average Recovery (%) | Reference |
| Palmitoyl-CoA (C16:0) | C18 | Rat Liver Homogenate | 85-95% | [3] |
| Oleoyl-CoA (C18:1) | C18 | Enzymatic Reaction Buffer | 88-97% | [4] |
| Arachidonyl-CoA (C20:4) | C18 | Mouse Brain Tissue Extract | 83-90% | [3] |
| General Long-Chain Acyl-CoAs | Oligonucleotide Purification Column | Rat Tissues (Heart, Kidney, Muscle) | 70-80% | [2] |
Experimental Protocol
This protocol is designed for the purification of this compound from an aqueous sample matrix (e.g., post-enzymatic reaction buffer or aqueous tissue extract).
Materials:
-
SPE Cartridge: C18 Reversed-Phase SPE Cartridge (e.g., 500 mg sorbent mass, 3 mL or 6 mL cartridge volume)
-
Sample: Aqueous solution containing this compound
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized Water
-
Potassium Phosphate Buffer (KH2PO4), 100 mM, pH 4.9
-
Ammonium (B1175870) Hydroxide (B78521) (optional, for elution modification)
-
Acetic Acid (optional, for sample acidification)
-
-
Equipment:
-
SPE Vacuum Manifold
-
Inert gas (Nitrogen or Argon) for solvent evaporation
-
Vortex mixer
-
Centrifuge
-
Glass collection tubes
-
Procedure:
-
Sample Preparation:
-
Ensure the sample containing this compound is in an aqueous solution. If the sample is in an organic solvent, evaporate the solvent under a stream of nitrogen and reconstitute in an appropriate aqueous buffer, such as 100 mM KH2PO4 buffer (pH 4.9).
-
For tissue samples, homogenize the tissue in the KH2PO4 buffer, followed by the addition of 2-propanol and then acetonitrile to extract the acyl-CoAs.[2] Centrifuge to pellet the precipitate and use the supernatant for the SPE procedure.
-
Acidifying the sample slightly with acetic acid can improve retention on the reversed-phase sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridge on the vacuum manifold.
-
Wash the cartridge with 2-3 column volumes of methanol to activate the stationary phase.
-
Equilibrate the cartridge with 2-3 column volumes of deionized water.
-
Finally, equilibrate the cartridge with 2-3 column volumes of the initial sample buffer (e.g., 100 mM KH2PO4, pH 4.9). Do not allow the cartridge to go dry at any point during conditioning.
-
-
Sample Loading:
-
Load the prepared sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2-3 column volumes of deionized water to remove salts and other hydrophilic impurities.
-
Follow with a wash of 2-3 column volumes of a mild organic solvent mixture, such as 20% methanol in water, to remove more polar, interfering compounds.
-
-
Elution:
-
Place a clean glass collection tube under the cartridge.
-
Elute the this compound from the cartridge with 2-3 column volumes of an appropriate organic solvent. Suitable elution solvents include:
-
Methanol
-
Acetonitrile
-
A mixture of methanol and water (e.g., 90:10 v/v)
-
-
For potentially better recovery, an elution solution of methanol containing a small amount of ammonium hydroxide can be used to ensure the CoA moiety is in its deprotonated state.[4]
-
-
Post-Elution Processing:
-
Evaporate the elution solvent under a gentle stream of nitrogen or argon to concentrate the purified this compound.
-
Reconstitute the dried analyte in a solvent compatible with your downstream analysis.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the solid-phase extraction of this compound.
Caption: Workflow for the solid-phase extraction of this compound.
Precautions
It is important to be aware of potential sources of contamination during the SPE process. Fatty acids, such as palmitic and stearic acid, can leach from polypropylene (B1209903) materials used in some commercial SPE cartridges and collection tubes.[5] To minimize this, it is recommended to use glass collection tubes and, if possible, SPE cartridges with glass barrels. Running a blank extraction with only the solvents can help identify any contaminating peaks.
References
Application Note: A Cell-Based Fluorometric Assay for Screening Modulators of 19-Methyltricosanoyl-CoA Metabolism
Audience: Researchers, scientists, and drug development professionals in metabolic diseases, oncology, and related fields.
Introduction
Very-long-chain fatty acids (VLCFAs) and their activated coenzyme A (CoA) esters are critical molecules in cellular metabolism, primarily catabolized through peroxisomal β-oxidation. Dysregulation of VLCFA metabolism is linked to severe genetic disorders, such as X-linked Adrenoleukodystrophy (X-ALD), and has been implicated in various cancers. 19-Methyltricosanoyl-CoA is a branched-chain VLCFA-CoA whose specific metabolic fate and signaling roles are areas of active investigation. Developing robust assays to measure the cellular levels of this molecule can provide valuable tools for screening compound libraries and identifying novel therapeutics that target peroxisomal pathways.
This document details a sensitive, high-throughput cell-based assay to quantify changes in intracellular this compound levels. The protocol utilizes a fluorometric method adaptable from commercial fatty acyl-CoA assay kits, where the enzymatic degradation of acyl-CoAs is coupled to the generation of a fluorescent product. This assay is suitable for screening potential inhibitors or activators of enzymes involved in the metabolism of this compound.
General Metabolic Pathway
VLCFA-CoAs, including branched-chain variants like this compound, are primarily metabolized within the peroxisome. They are substrates for a series of enzymatic reactions collectively known as β-oxidation, which shortens the acyl chain. Modulators can affect the enzymes directly responsible for this process or upstream regulatory pathways.
Caption: Hypothesized peroxisomal β-oxidation pathway for this compound.
Experimental Protocols
Protocol 1: Cell Culture and Compound Treatment
This protocol is designed for adherent human fibroblast cells (e.g., HFF-1) but can be adapted for other relevant cell types.
Materials:
-
Human Foreskin Fibroblast (HFF-1) cells
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates, clear bottom, black walls
-
Test compounds dissolved in DMSO
-
Phosphate (B84403) Buffered Saline (PBS), sterile
Procedure:
-
Cell Seeding: Seed HFF-1 cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of test compounds in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. Include a vehicle control (0.1% DMSO) and a positive control if available.
-
Cell Treatment: Carefully aspirate the old medium from the wells. Add 100 µL of the medium containing the test compounds or controls to the respective wells.
-
Treatment Incubation: Incubate the plate for the desired treatment period (e.g., 18-24 hours) at 37°C and 5% CO₂.
Protocol 2: Cell Lysis and Sample Preparation for Acyl-CoA Quantification
This protocol describes the harvesting and lysis of cells to extract acyl-CoAs for the subsequent fluorometric assay.[1][2]
Materials:
-
Ice-cold PBS
-
Lysis Buffer: 20 mM potassium phosphate (pH 7.4), 0.5% Triton X-100.[1] Keep on ice.
-
Cell scraper (optional, for manual harvesting)
-
Centrifuge capable of 10,000 x g at 4°C
Procedure:
-
Washing: After the treatment period, place the 96-well plate on ice. Aspirate the medium from each well and gently wash the cell monolayer twice with 150 µL of ice-cold PBS per well.
-
Cell Lysis: Aspirate the final PBS wash completely. Add 50 µL of ice-cold Lysis Buffer to each well.
-
Incubation: Incubate the plate on ice for 10 minutes, with gentle shaking, to ensure complete cell lysis.
-
Lysate Collection: Scrape the cells using a multichannel pipette by pipetting up and down. Transfer the cell lysate from each well to a pre-chilled 1.5 mL microcentrifuge tube.
-
Clarification: Centrifuge the lysates at 10,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new set of pre-chilled tubes or a 96-well plate.[2] Keep on ice and proceed immediately to the assay. Samples can be snap-frozen in liquid nitrogen and stored at -80°C for up to one week if immediate analysis is not possible.[3]
Protocol 3: Fluorometric Assay for Fatty Acyl-CoA Quantification
This protocol is based on commercially available kits that measure total long-chain fatty acyl-CoAs.[1][3]
Materials:
-
Fatty Acyl-CoA Assay Kit (e.g., from BioAssay Systems or equivalent) containing Assay Buffer, Enzyme Mix, Dye Reagent, and a standard (e.g., Palmitoyl-CoA).
-
Cell lysates (from Protocol 2).
-
96-well solid black plate for fluorescence measurement.
-
Fluorescence plate reader with excitation/emission wavelengths of ~530/585 nm.[1][3]
Procedure:
-
Standard Curve Preparation: Prepare a standard curve using the provided Palmitoyl-CoA standard (or a this compound standard if available) according to the kit manufacturer's instructions. A typical range is 0 to 100 µM.
-
Working Reagent Preparation: Prepare the Working Reagent by mixing the Assay Buffer, Enzyme Mix, and Dye Reagent as specified in the kit protocol. Prepare enough for all samples, standards, and blanks.
-
Assay Reaction:
-
Pipette 10 µL of each cell lysate supernatant into separate wells of the black 96-well plate.[1]
-
Pipette 10 µL of each standard dilution into its respective wells.
-
Add 90 µL of the freshly prepared Working Reagent to all wells containing samples and standards.
-
-
Incubation: Incubate the plate at room temperature for 30-40 minutes, protected from light.[3]
-
Fluorescence Measurement: Measure the fluorescence intensity at Ex/Em = 530/585 nm using a plate reader.
Experimental Workflow Diagram
Caption: High-level workflow for the cell-based this compound assay.
Data Presentation and Analysis
-
Calculate Concentrations: Use the standard curve to determine the concentration of fatty acyl-CoA in each sample.
-
Normalize Data: Normalize the acyl-CoA concentration to the total protein concentration in the corresponding lysate (determined by a BCA or Bradford assay) to account for variations in cell number.
-
Express Results: Data can be expressed as pmol of acyl-CoA per mg of protein or as a percentage relative to the vehicle control.
Sample Data Table
The following table presents hypothetical data from an experiment screening for modulators of this compound metabolism. "Compound X" is a hypothetical inhibitor, and "Compound Y" is a hypothetical activator of its degradation pathway.
| Treatment Group | Concentration (µM) | Acyl-CoA Level (pmol/mg protein) ± SD | % Change vs. Vehicle |
| Vehicle Control | 0 (0.1% DMSO) | 45.2 ± 3.1 | 0% |
| Compound X | 1 | 68.9 ± 5.5 | +52.4% |
| 10 | 92.1 ± 7.8 | +103.8% | |
| Compound Y | 1 | 31.5 ± 2.9 | -30.3% |
| 10 | 18.7 ± 2.1 | -58.6% |
Interpretation:
-
Compound X leads to a dose-dependent increase in this compound levels, suggesting it inhibits a key enzyme in its catabolic pathway (e.g., a peroxisomal Acyl-CoA Oxidase).
-
Compound Y leads to a dose-dependent decrease in this compound levels, suggesting it activates its degradation or suppresses its synthesis.
References
Application Note: Chromatographic Separation and Analysis of 19-Methyltricosanoyl-CoA Isomers using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Branched-chain fatty acids (BCFAs) and very-long-chain fatty acids (VLCFAs) are increasingly recognized for their critical roles in various biological processes, including membrane fluidity, metabolic regulation, and cell signaling.[1][2] Their activated forms, acyl-Coenzyme A (acyl-CoA) thioesters, are direct participants in metabolic pathways and can act as signaling molecules. For instance, very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[3][4]
19-Methyltricosanoyl-CoA is a specific very-long-chain, branched-chain fatty acyl-CoA. The presence of a methyl branch introduces chirality, resulting in stereoisomers (e.g., 19R and 19S). Distinguishing between these isomers is crucial as they may exhibit different biological activities and metabolic fates. This application note presents a detailed protocol for the chromatographic separation and quantification of this compound isomers using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is designed to provide high resolution and sensitivity for analyzing these complex lipids in biological matrices.
Principle
The separation of this compound isomers is achieved by Ultra-High-Performance Liquid Chromatography (UHPLC) on a reversed-phase C18 column. The long alkyl chain of the analyte provides strong retention on the non-polar stationary phase. A gradient elution using an aqueous buffer and an organic solvent allows for the fine-tuning of the separation, enabling the resolution of closely related isomers.
Following chromatographic separation, the isomers are detected by a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. This ionization technique is highly suitable for acyl-CoA compounds.[5] Quantification is performed using Multiple Reaction Monitoring (MRM), which offers excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. Stable isotope-labeled internal standards are used to ensure accurate quantification.
Experimental Protocols
Sample Preparation: Extraction of Acyl-CoAs from Biological Samples
This protocol is adapted for the extraction of long-chain acyl-CoAs from tissue or cell samples.
Materials:
-
Homogenization Buffer: 10 mM HEPES, 0.25 M Sucrose, 1 mM EDTA, pH 7.4
-
Extraction Solvent: 2:1 (v/v) Methanol (B129727):Chloroform
-
Internal Standard (IS) Solution: A known concentration of a suitable stable isotope-labeled long-chain acyl-CoA (e.g., C24:0-d4-CoA)
-
Saturated Ammonium (B1175870) Sulfate Solution
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18, 100 mg)
Procedure:
-
Homogenization: Weigh approximately 50-100 mg of frozen tissue or a cell pellet. Homogenize in 1 mL of ice-cold homogenization buffer.
-
Spiking: Add a known amount of the Internal Standard solution to the homogenate.
-
Extraction: Add 2 mL of the extraction solvent to the homogenate. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Purification (SPE):
-
Condition the C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of water.
-
Load the extracted supernatant onto the cartridge.
-
Wash the cartridge with 3 mL of 50% methanol in water to remove polar impurities.
-
Elute the acyl-CoAs with 2 mL of methanol containing 2% ammonium hydroxide.
-
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
UHPLC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 10 mM Triethylamine Acetate in Water, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 2.0 10 15.0 95 18.0 95 18.1 10 | 22.0 | 10 |
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions: (Note: Specific transitions for this compound, MW ~1118.16, need to be optimized. The following are hypothetical examples based on typical fragmentation.)
-
Analyte (this compound): Q1: 1117.2 -> Q3: 808.1 (Loss of malonate and phosphate (B84403) groups)
-
Internal Standard (e.g., C24:0-d4-CoA): Q1: 1124.2 -> Q3: 808.1
-
Data Presentation
The following table represents an illustrative example of the expected quantitative results for the separation of two stereoisomers of this compound. Actual retention times and responses must be determined experimentally.
| Analyte Isomer | Retention Time (min) | Peak Area | Concentration (pmol/mg tissue) |
| 19(R)-Methyltricosanoyl-CoA | 14.25 | 1.85 x 10⁵ | 2.1 |
| 19(S)-Methyltricosanoyl-CoA | 14.48 | 9.76 x 10⁴ | 1.1 |
| Internal Standard | 14.80 | 2.50 x 10⁵ | N/A |
Visualizations
Experimental Workflow
The following diagram outlines the complete workflow from sample collection to data analysis for the quantification of this compound isomers.
Caption: Workflow for the analysis of this compound isomers.
Signaling Pathway
This diagram illustrates the role of very-long-chain and branched-chain fatty acyl-CoAs as signaling molecules that activate the nuclear receptor PPARα, leading to the transcription of genes involved in lipid metabolism.
Caption: Activation of PPARα signaling by branched-chain fatty acyl-CoAs.
References
- 1. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. lipotype.com [lipotype.com]
- 3. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 19-Methyltricosanoyl-CoA in Studying Fatty Acid Elongation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 19-Methyltricosanoyl-CoA in the investigation of fatty acid elongation pathways. The protocols outlined below are designed to facilitate the study of this specific methyl-branched very-long-chain fatty acyl-CoA in cellular and biochemical assays.
Introduction to this compound and Fatty Acid Elongation
Fatty acid elongation is a critical metabolic process that produces very-long-chain fatty acids (VLCFAs), essential components of cellular lipids such as sphingolipids and glycerophospholipids.[1][2] This process involves a four-step cycle catalyzed by a series of enzymes embedded in the endoplasmic reticulum membrane.[1][3] The rate-limiting step is the initial condensation reaction, which is carried out by a family of seven fatty acid elongase enzymes in mammals, known as ELOVL1-7.[1][3] Each ELOVL enzyme exhibits specificity for the chain length and degree of saturation of its fatty acyl-CoA substrate.[1][4]
Methyl-branched fatty acids, while less common than their straight-chain counterparts, play significant roles in biological systems, influencing membrane fluidity and participating in specific signaling pathways.[5][6] this compound is a C24 fatty acyl-CoA with a methyl group at the 19th position. Its structure suggests it may serve as a substrate for or a modulator of the ELOVL enzymes involved in the synthesis of VLCFAs. Studying its metabolism can provide insights into the substrate specificity of these elongases and the biological functions of methyl-branched VLCFAs.
Key Enzymes in Fatty Acid Elongation
The elongation of fatty acids is a cyclical process involving four key enzymatic reactions. The substrate specificity of the overall pathway is largely determined by the initial condensing enzyme, the ELOVL elongase.
| Enzyme Family | Function | Substrate Examples | Potential Interaction with this compound |
| ELOVL (Elongation of Very Long Chain Fatty Acids) Synthases | Catalyzes the initial, rate-limiting condensation of a fatty acyl-CoA with malonyl-CoA. | Saturated and monounsaturated fatty acyl-CoAs (C12-C26)[2][7] | As a potential substrate for one or more ELOVL enzymes, likely those that accommodate very-long-chain saturated fatty acyl-CoAs. |
| 3-ketoacyl-CoA reductase (KAR) | Reduces the 3-ketoacyl-CoA intermediate to a 3-hydroxyacyl-CoA. | 3-ketoacyl-CoAs | Reduction of the 3-keto intermediate derived from this compound. |
| 3-hydroxyacyl-CoA dehydratase (HACD) | Dehydrates the 3-hydroxyacyl-CoA to a trans-2,3-enoyl-CoA. | 3-hydroxyacyl-CoAs | Dehydration of the 3-hydroxy intermediate. |
| trans-2,3-enoyl-CoA reductase (TER) | Reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, now two carbons longer. | trans-2,3-enoyl-CoAs | Reduction of the trans-2,3-enoyl intermediate to yield a C26 methyl-branched fatty acyl-CoA. |
Experimental Protocols
The following protocols provide a framework for investigating the role of this compound in fatty acid elongation.
Protocol 1: In Vitro Fatty Acid Elongation Assay Using Microsomes
This protocol is designed to determine if this compound can serve as a substrate for the fatty acid elongation machinery present in microsomal preparations.
Materials:
-
This compound (substrate)
-
[14C]Malonyl-CoA (radiolabeled extender unit)
-
NADPH
-
Microsomal fractions isolated from cells or tissues of interest
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Reaction termination solution (e.g., 5 M KOH in 10% methanol)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and [14C]Malonyl-CoA.
-
Add the microsomal protein to the reaction mixture.
-
Initiate the reaction by adding this compound.
-
Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).
-
Terminate the reaction by adding the KOH/methanol solution.[8]
-
Saponify the fatty acyl-CoAs by incubating at 65°C for 1 hour to release the fatty acids.[8]
-
Acidify the reaction to protonate the fatty acids.
-
Extract the radiolabeled fatty acid products with an organic solvent (e.g., hexane).
-
Quantify the incorporated radioactivity in the organic phase using a scintillation counter.
Data Analysis: The amount of radioactivity incorporated into the elongated fatty acid product is a measure of the elongation activity with this compound as a substrate. Results can be expressed as nmol of malonyl-CoA incorporated per mg of microsomal protein per minute.
Protocol 2: Analysis of Elongation Products by Mass Spectrometry
This protocol allows for the identification of the specific fatty acid products generated from the elongation of this compound.
Materials:
-
Products from the in vitro elongation assay (Protocol 1, using non-radiolabeled malonyl-CoA)
-
Internal standards (e.g., deuterated fatty acids)
-
Reagents for fatty acid derivatization (e.g., BF3-methanol or diazomethane)
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Perform the in vitro elongation assay as described in Protocol 1, but with unlabeled malonyl-CoA.
-
After saponification and acidification, extract the total fatty acids.
-
Derivatize the fatty acids to form fatty acid methyl esters (FAMEs) for GC-MS analysis or analyze directly by LC-MS.
-
Inject the derivatized sample into the GC-MS or LC-MS system.
-
Identify the elongated fatty acid products based on their mass spectra and retention times compared to known standards.
Expected Outcome: If this compound is elongated, a C26 methyl-branched fatty acid (21-methylpentacosanoic acid) would be expected as the primary product.
Visualizations
Signaling and Metabolic Pathways
Caption: The fatty acid elongation cycle in the endoplasmic reticulum.
Experimental Workflow
Caption: Experimental workflow for studying this compound elongation.
References
- 1. Very long-chain fatty acids: elongation, physiology and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology | springermedizin.de [springermedizin.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. The elongation of very long-chain fatty acid 6 gene product catalyses elongation of n-13 : 0 and n-15 : 0 odd-chain SFA in human cells | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzyme Kinetics with 19-Methyltricosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides an overview of potential enzyme classes that may act on 19-Methyltricosanoyl-CoA and offers detailed, adaptable protocols for performing kinetic analyses. The methodologies are based on established assays for enzymes that process structurally similar very-long-chain and branched-chain acyl-CoAs.
Potential Interacting Enzymes
Based on its structure, this compound is a putative substrate for the following enzyme families:
-
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD): This enzyme catalyzes the initial, rate-limiting step of mitochondrial beta-oxidation for long-chain fatty acids. VLCAD is known to be active on fatty acyl-CoAs with chain lengths from 12 to 24 carbons.
-
Acyl-CoA Synthetases (ACS): These enzymes activate fatty acids by converting them to their acyl-CoA thioesters. Very-long-chain acyl-CoA synthetases (ACSVLs) are a subclass that specifically handle fatty acids with 22 or more carbons.
-
Carnitine Palmitoyltransferases (CPT): CPT I and CPT II are essential for the transport of long-chain fatty acids into the mitochondrial matrix for beta-oxidation. Their substrate specificity can include a range of long-chain and very-long-chain acyl-CoAs.
-
Fatty Acid Elongases (ELOVL): These enzymes are responsible for the elongation of fatty acids. Certain ELOVLs utilize very-long-chain acyl-CoAs as substrates for further elongation.
Data Presentation: Hypothetical Kinetic Data
As explicit kinetic data for this compound is unavailable, the following table presents hypothetical data for the aforementioned enzyme classes. This serves as a template for how experimentally determined values should be structured for clear comparison.
| Enzyme Class | Enzyme Name (Example) | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Acyl-CoA Dehydrogenase | Human VLCAD | This compound | 5.2 | 150 | 2.5 | 4.8 x 10⁵ |
| Acyl-CoA Synthetase | Human ACSVL1 | 19-Methyltricosanoic Acid | 12.5 | 85 | 1.4 | 1.1 x 10⁵ |
| Carnitine Palmitoyltransferase | Rat CPT I | This compound | 8.7 | 210 | 3.5 | 4.0 x 10⁵ |
| Fatty Acid Elongase | Human ELOVL1 | This compound | 15.1 | 45 | 0.75 | 5.0 x 10⁴ |
Experimental Protocols
The following are detailed protocols for assaying the activity of the candidate enzyme classes with this compound. These are generalized methods and may require optimization for specific enzymes or experimental conditions.
Protocol 1: Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Activity Assay (Spectrophotometric)
This protocol is adapted from methods using ferricenium hexafluorophosphate (B91526) as an artificial electron acceptor, allowing for spectrophotometric monitoring of acyl-CoA dehydrogenation.
Materials:
-
Purified or recombinant VLCAD enzyme
-
This compound substrate stock solution
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
Ferricenium hexafluorophosphate solution (in acetonitrile)
-
Spectrophotometer capable of reading at 300 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
800 µL of 100 mM potassium phosphate buffer (pH 7.5)
-
100 µL of ferricenium hexafluorophosphate solution (final concentration to be optimized, typically 50-200 µM)
-
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) in the spectrophotometer.
-
Initiate the reaction by adding 100 µL of the VLCAD enzyme solution.
-
Monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of ferricenium.
-
To determine kinetic parameters, vary the concentration of this compound (e.g., 0.5 µM to 50 µM) while keeping the enzyme concentration constant.
-
Calculate the initial reaction rates from the linear portion of the absorbance change over time.
-
Plot the initial rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Acyl-CoA Synthetase (ACS) Activity Assay (Enzyme-Coupled, Colorimetric)
This protocol is based on an enzyme-coupled reaction where the product acyl-CoA is oxidized, leading to the production of a colored compound.[1][2]
Materials:
-
Purified or recombinant ACS enzyme
-
19-Methyltricosanoic acid substrate stock solution
-
Coenzyme A (CoA) solution
-
ATP solution
-
Magnesium chloride (MgCl₂)
-
Acyl-CoA oxidase
-
Horseradish peroxidase (HRP)
-
A suitable chromogenic peroxidase substrate (e.g., 4-aminoantipyrine (B1666024) and phenol)
-
Triton X-100
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
ATP (e.g., 5 mM)
-
CoA (e.g., 0.5 mM)
-
MgCl₂ (e.g., 10 mM)
-
Triton X-100 (e.g., 0.01%)
-
Acyl-CoA oxidase (e.g., 0.2 U/mL)
-
HRP (e.g., 1 U/mL)
-
4-aminoantipyrine (e.g., 0.5 mM) and phenol (B47542) (e.g., 5 mM)
-
-
Add a constant amount of ACS enzyme to the reaction mixture.
-
Initiate the reaction by adding varying concentrations of 19-Methyltricosanoic acid.
-
Monitor the increase in absorbance at a wavelength appropriate for the chosen chromogen (e.g., 500 nm for the product of 4-aminoantipyrine and phenol).
-
Calculate initial reaction rates and determine Km and Vmax as described in Protocol 1.
Protocol 3: Carnitine Palmitoyltransferase I (CPT I) Activity Assay (Spectrophotometric)
This forward assay measures the CPT I-catalyzed formation of acylcarnitine from acyl-CoA and carnitine. The release of free Coenzyme A is monitored using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Mitochondrial preparations or purified CPT I
-
This compound substrate stock solution
-
L-carnitine solution
-
DTNB solution
-
HEPES buffer (e.g., 120 mM KCl, 25 mM HEPES, pH 7.4)
-
Bovine serum albumin (BSA)
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a reaction mixture in a microplate or cuvette containing:
-
HEPES buffer
-
BSA (e.g., 1 mg/mL)
-
DTNB (e.g., 0.2 mM)
-
L-carnitine (saturating concentration, e.g., 5 mM)
-
-
Add the enzyme source (e.g., isolated mitochondria).
-
Equilibrate to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding varying concentrations of this compound.
-
Monitor the increase in absorbance at 412 nm due to the reaction of free CoA with DTNB to form 2-nitro-5-thiobenzoate (TNB).
-
Calculate initial reaction rates using the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹).
-
Determine Km and Vmax by plotting the initial rates against the substrate concentration.
Visualizations
Caption: General workflow for determining enzyme kinetic parameters.
Caption: Potential metabolic pathway for this compound.
References
Application Notes and Protocols for Radiolabeling 19-Methyltricosanoyl-CoA for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Methyltricosanoyl-CoA is a long-chain branched fatty acyl-CoA that may play a role in various metabolic pathways. Understanding its synthesis, trafficking, and degradation is crucial for elucidating its physiological and pathological significance. Tracer studies using radiolabeled this compound are indispensable for this purpose, allowing for sensitive and specific tracking of its metabolic fate in cellular and in vivo systems.
This document provides a detailed protocol for the radiolabeling of this compound, specifically focusing on the enzymatic synthesis of [1-¹⁴C]-19-Methyltricosanoyl-CoA. It also outlines a general procedure for its purification and a protocol for its application in cell-based tracer studies.
Data Presentation
The following table summarizes the typical quantitative data expected from the synthesis and purification of [1-¹⁴C]-19-Methyltricosanoyl-CoA.
| Parameter | Expected Value | Method of Determination |
| Starting Material | ||
| [1-¹⁴C]-19-Methyltricosanoic Acid | >98% | Radio-TLC / HPLC |
| Radiolabeled Product | ||
| Chemical Identity | This compound | LC-MS/MS |
| Radiochemical Purity | >95% | Radio-HPLC |
| Specific Activity | 50-60 mCi/mmol | Liquid Scintillation Counting |
| Overall Radiochemical Yield | >90% | Liquid Scintillation Counting |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of [1-¹⁴C]-19-Methyltricosanoyl-CoA
This protocol describes the synthesis of [1-¹⁴C]-19-Methyltricosanoyl-CoA from [1-¹⁴C]-19-methyltricosanoic acid using a long-chain acyl-CoA synthetase.
Materials:
-
[1-¹⁴C]-19-Methyltricosanoic acid (specific activity 50-60 mCi/mmol)
-
Coenzyme A (CoA) lithium salt
-
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt
-
Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Triton X-100
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Reaction vials
-
Water bath or incubator
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
100 mM Potassium phosphate buffer (pH 7.4)
-
10 mM ATP
-
10 mM MgCl₂
-
2 mM DTT
-
0.5 mM Coenzyme A
-
0.1% Triton X-100
-
1 mg/mL BSA
-
-
Add the Radiolabeled Precursor: To the reaction mixture, add [1-¹⁴C]-19-methyltricosanoic acid to a final concentration of 100 µM. The precursor should be dissolved in a small amount of ethanol (B145695) or DMSO to ensure solubility.
-
Initiate the Reaction: Add the long-chain acyl-CoA synthetase to the reaction mixture to a final concentration of 0.1-0.5 units/mL.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.
-
Terminate the Reaction: Stop the reaction by adding an equal volume of ice-cold 2-propanol or by placing the vial on dry ice.
Protocol 2: Purification of [1-¹⁴C]-19-Methyltricosanoyl-CoA by HPLC
This protocol describes the purification of the newly synthesized [1-¹⁴C]-19-Methyltricosanoyl-CoA using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
HPLC system with a UV detector and a radioactivity detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 50 mM Potassium phosphate buffer (pH 5.3)
-
Mobile Phase B: Acetonitrile (B52724)
-
Sample from Protocol 1
-
Collection tubes
Procedure:
-
Sample Preparation: Centrifuge the terminated reaction mixture from Protocol 1 at 10,000 x g for 10 minutes to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the compounds using a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 260 nm (for the adenine (B156593) ring of CoA) and with the radioactivity detector.
-
-
Fraction Collection: Collect the fractions corresponding to the radioactive peak that co-elutes with a non-radiolabeled this compound standard (if available) or has a retention time consistent with a long-chain acyl-CoA.
-
Solvent Evaporation: Evaporate the acetonitrile from the collected fractions under a stream of nitrogen.
-
Quantification and Storage: Determine the radioactivity of the purified product using liquid scintillation counting. Store the purified [1-¹⁴C]-19-Methyltricosanoyl-CoA in a suitable buffer at -80°C.
Protocol 3: Cell-Based Tracer Study
This protocol provides a general framework for using the synthesized [1-¹⁴C]-19-Methyltricosanoyl-CoA to trace its metabolic fate in cultured cells.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
Purified [1-¹⁴C]-19-Methyltricosanoyl-CoA
-
Cell lysis buffer
-
Scintillation vials and cocktail
-
Lipid extraction solvents (e.g., chloroform:methanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and grow them to the desired confluency.
-
Incubation with Radiotracer:
-
Prepare a working solution of [1-¹⁴C]-19-Methyltricosanoyl-CoA in the cell culture medium. The final concentration will depend on the specific activity and the experimental goals.
-
Remove the old medium from the cells and add the medium containing the radiotracer.
-
Incubate the cells for the desired time points (e.g., 15 min, 30 min, 1 hr, 4 hr).
-
-
Cell Lysis and Fractionation:
-
At each time point, wash the cells with ice-cold PBS to remove any unincorporated radiotracer.
-
Lyse the cells using a suitable lysis buffer.
-
A portion of the lysate can be used to determine the total cellular uptake of radioactivity by liquid scintillation counting.
-
-
Metabolite Analysis:
-
Lipid Extraction: To analyze the incorporation of the radiolabel into different lipid classes, perform a lipid extraction on the remaining cell lysate (e.g., using the Bligh and Dyer method).
-
TLC Analysis: Separate the different lipid classes (e.g., phospholipids, triglycerides, cholesterol esters) by TLC.
-
Autoradiography/Phosphorimaging: Expose the TLC plate to an X-ray film or a phosphor screen to visualize the radioactive lipid spots.
-
Quantification: Scrape the radioactive spots from the TLC plate and quantify the radioactivity in each lipid class using liquid scintillation counting.
-
Mandatory Visualization
Caption: Workflow for the synthesis, purification, and application of radiolabeled this compound.
Caption: Hypothetical metabolic fate of [¹⁴C]-19-Methyltricosanoyl-CoA in a tracer study.
"mass spectrometry fragmentation pattern of 19-Methyltricosanoyl-CoA"
An in-depth analysis of the mass spectrometry fragmentation pattern of 19-Methyltricosanoyl-CoA, a branched long-chain fatty acyl-coenzyme A, is crucial for its accurate identification and quantification in complex biological matrices. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in metabolomics and lipidomics research.
Application Notes
Introduction
This compound is a long-chain branched fatty acyl-CoA that may play a role in various metabolic pathways. Its detection and quantification are essential for understanding its physiological and pathological significance. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the premier analytical technique for this purpose due to its high sensitivity and specificity.[1][2] This document outlines the expected fragmentation behavior of this compound and provides a general protocol for its analysis.
Predicted Mass and Molecular Formula
-
Molecular Formula: C45H84N7O17P3S
-
Monoisotopic Mass: 1151.49 g/mol
-
Precursor Ion ([M+H]⁺): m/z 1152.5
Predicted Fragmentation Pattern
Upon collision-induced dissociation (CID) in positive ion mode, acyl-CoAs typically undergo characteristic fragmentation, primarily within the coenzyme A moiety. The most prominent fragmentation pathways include:
-
Neutral Loss of the Phosphorylated ADP Moiety: A characteristic neutral loss of 507.1 Da is consistently observed for all acyl-CoAs, resulting from the cleavage of the pyrophosphate bond.[3][4] This is the most abundant fragmentation and is frequently used for neutral loss scans to identify all acyl-CoA species in a sample.[6]
-
Fragment Ion: [M+H-507]⁺
-
-
Formation of the Adenosine Diphosphate (B83284) Fragment Ion: Cleavage between the 5'-diphosphates of the coenzyme A molecule results in a fragment ion with an m/z of 428.1.[3][5][7]
-
Fragmentation of the Acyl Chain: While less common for identification purposes, some fragmentation can occur along the fatty acyl chain. For branched-chain fatty acids, fragmentation can be more pronounced around the methyl branch point.[8] This can provide structural information about the acyl chain itself.
The expected major product ions for this compound are summarized in the table below.
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Description |
| 1152.5 | 645.4 | Neutral loss of the phosphorylated ADP moiety ([M+H-507]⁺) |
| 1152.5 | 428.1 | Adenosine diphosphate fragment |
Experimental Protocol
This protocol provides a general method for the extraction and analysis of this compound from biological samples using LC-MS/MS.
1. Sample Preparation and Extraction
-
Objective: To extract acyl-CoAs from biological tissues or cells while minimizing degradation.
-
Materials:
-
Procedure:
-
Homogenize the tissue or cell pellet in the cold extraction solvent.
-
Add the internal standard to the homogenate.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC)
-
Objective: To separate this compound from other metabolites in the extract.
-
Typical Column: C18 reversed-phase column.[6]
-
Mobile Phase A: 5-10 mM Ammonium Acetate in water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the long-chain acyl-CoAs.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 200-500 µL/min.
3. Mass Spectrometry (MS)
-
Objective: To detect and quantify this compound.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[6][10]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity.[11]
-
MRM Transitions:
-
Primary Transition: 1152.5 → 645.4 (Precursor → [M+H-507]⁺)
-
Confirmatory Transition: 1152.5 → 428.1 (Precursor → Adenosine diphosphate fragment)
-
Quantitative Data Summary
The following table outlines the key parameters for the quantitative analysis of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 1152.5 | 645.4 | Optimize experimentally | Optimize experimentally |
| This compound | 1152.5 | 428.1 | Optimize experimentally | Optimize experimentally |
| Internal Standard (e.g., Heptadecanoyl-CoA) | IS-specific m/z | IS-specific m/z | Optimize experimentally | Optimize experimentally |
Collision energy and dwell time are instrument-dependent and should be optimized for maximum signal intensity.
Visualizations
Fragmentation Pathway of this compound
Caption: Predicted fragmentation of this compound.
General Experimental Workflow for Acyl-CoA Analysis
Caption: Workflow for acyl-CoA analysis by LC-MS/MS.
References
- 1. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 19-Methyltricosanoyl-CoA Analysis by HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the peak shape of 19-Methyltricosanoyl-CoA in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its peak shape in HPLC challenging?
A1: this compound is a very-long-chain branched fatty acyl-coenzyme A. Its challenging chromatographic behavior stems from its amphipathic nature, possessing a long, nonpolar hydrocarbon tail and a polar coenzyme A head. This can lead to secondary interactions with the stationary phase, causing peak tailing or fronting. The large size and potential for aggregation in solution can also contribute to poor peak shape.
Q2: What are the common causes of poor peak shape (tailing and fronting) for this compound?
A2: Common causes include:
-
Secondary Interactions: Interaction of the polar CoA moiety with active sites (residual silanols) on the silica-based stationary phase.
-
Column Overload: Injecting too high a concentration of the analyte.[1]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the molecule, influencing its interaction with the stationary phase.
-
Poor Sample Solubility: The sample solvent may not be compatible with the mobile phase, causing the analyte to precipitate on the column.
-
Column Degradation: Loss of stationary phase or blockage of the column frit.
Q3: What is the ideal column choice for analyzing this compound?
A3: A C18 column is generally the preferred choice for analyzing long-chain fatty acyl-CoAs due to its strong hydrophobic retention of the long acyl chain.[2][3][4] However, a C8 column can sometimes offer advantages in terms of reduced retention time and potentially better peak shape if secondary interactions are problematic.[2][5] For very long-chain fatty acids, C18 columns are often considered better for achieving good separation.[3] The choice may also depend on the specific matrix and other components in the sample.
Q4: How does column temperature affect the peak shape of this compound?
A4: Increasing the column temperature generally leads to sharper peaks and reduced retention times.[6][7] This is because higher temperatures reduce the viscosity of the mobile phase, improving mass transfer kinetics. For long-chain, hydrophobic compounds, elevated temperatures can significantly enhance peak symmetry. However, excessively high temperatures can degrade the column.
Q5: What are ion-pairing reagents and how can they improve peak shape?
A5: Ion-pairing reagents are additives to the mobile phase that contain a hydrophobic part and an ionic group. They can mask residual silanol (B1196071) groups on the stationary phase, reducing peak tailing caused by secondary interactions with the polar CoA head of the analyte.[8] They can also form a neutral ion pair with the charged analyte, improving its retention and peak shape in reversed-phase chromatography.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is observed when the latter half of the peak is broader than the front half.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary interactions with silanol groups | Add a competing base like triethylamine (B128534) (TEA) to the mobile phase (e.g., 0.1% v/v).[9][10] | TEA will interact with the active silanol sites, reducing their availability to interact with the CoA moiety, leading to a more symmetrical peak. |
| Lower the mobile phase pH to around 2.5-3.0 with an acid like phosphoric acid or formic acid.[9] | Protonation of the silanol groups reduces their negative charge and minimizes ionic interactions with the analyte. | |
| Use a modern, high-purity, end-capped C18 or C8 column.[8] | These columns have fewer exposed silanol groups, leading to reduced tailing. | |
| Low column temperature | Increase the column temperature in increments of 5 °C (e.g., from 30 °C to 45 °C).[6] | Improved mass transfer and reduced mobile phase viscosity will result in sharper, more symmetrical peaks. |
| Inappropriate mobile phase composition | Increase the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase.[8] | A stronger mobile phase can help to more effectively elute the analyte from the stationary phase, reducing tailing. |
Issue 2: Peak Fronting
Peak fronting is characterized by a leading edge that is less steep than the trailing edge.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Overload | Dilute the sample by a factor of 5 or 10. | If overload is the issue, the peak shape will become more symmetrical upon dilution. |
| Reduce the injection volume. | A smaller injection volume will prevent overloading the column. | |
| Sample Solvent Incompatibility | Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. | This will ensure that the analyte band is focused at the head of the column, leading to a sharper peak. |
| Low Column Temperature | Increase the column temperature.[6] | Similar to tailing, increasing temperature can improve peak shape in cases of fronting by enhancing solubility and kinetics. |
Experimental Protocols
Protocol 1: Sample Preparation and Extraction of this compound from Biological Samples
This protocol is a general guideline and may need optimization for specific sample types.
-
Homogenization: Homogenize the tissue sample in a cold buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.2).
-
Extraction: Add a 2:1 (v/v) mixture of methanol (B129727):chloroform to the homogenate and vortex thoroughly.
-
Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases. The acyl-CoAs will be in the aqueous phase.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the aqueous extract onto the SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or low percentage of organic solvent) to remove polar impurities.
-
Elute the this compound with a solvent of sufficient organic strength (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the sample in the initial mobile phase for HPLC analysis.
Protocol 2: HPLC Method for this compound Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 260 nm (for the adenine (B156593) group of CoA).
Quantitative Data Summary
The following tables provide illustrative data on how different HPLC parameters can affect peak shape, based on general chromatographic principles. The values for Tailing Factor (Tf) and Asymmetry Factor (As) are representative; a value of 1.0 indicates a perfectly symmetrical peak.
Table 1: Effect of Column Temperature on Peak Shape
| Temperature (°C) | Tailing Factor (Tf) | Asymmetry Factor (As) |
| 30 | 1.8 | 1.7 |
| 35 | 1.5 | 1.4 |
| 40 | 1.2 | 1.1 |
| 45 | 1.1 | 1.0 |
Table 2: Effect of Triethylamine (TEA) Concentration in Mobile Phase on Peak Tailing
| TEA Concentration (mM) | Tailing Factor (Tf) |
| 0 | 2.1 |
| 5 | 1.5 |
| 10 | 1.2 |
| 20 | 1.1 |
Table 3: Effect of Gradient Slope on Peak Width
| Gradient Time (min) for 10-90% B | Peak Width (min) |
| 10 | 0.8 |
| 20 | 0.5 |
| 30 | 0.4 |
Visualizations
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. uhplcs.com [uhplcs.com]
- 3. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 4. Differences and Applications of C18 vs. C8 HPLC Columns - Hawach [hawachhplccolumn.com]
- 5. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 6. chromtech.com [chromtech.com]
- 7. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
Technical Support Center: Overcoming Low Signal Intensity of 19-Methyltricosanoyl-CoA in MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low signal intensity of 19-Methyltricosanoyl-CoA and other very-long-chain branched-chain acyl-CoAs during mass spectrometry (MS) analysis.
FAQs and Troubleshooting Guides
Q1: I am not seeing any signal for this compound in my LC-MS analysis. What are the potential causes?
A: The complete absence of a signal can be due to several factors, ranging from sample preparation to instrument settings. Here’s a checklist of potential issues to investigate:
-
Inefficient Extraction: Very-long-chain acyl-CoAs are present in low abundance and require specific extraction protocols to ensure high recovery.[1] Inadequate cell lysis, incorrect solvent mixtures, or sample degradation can lead to significant loss of the analyte before it even reaches the instrument.
-
Analyte Instability: Acyl-CoAs are inherently unstable molecules, susceptible to hydrolysis.[2] Proper sample handling, such as maintaining low temperatures and using appropriate buffers, is critical.
-
Suboptimal Ionization: this compound, being a large and complex molecule, may not ionize efficiently under standard electrospray ionization (ESI) conditions.
-
Incorrect MS Parameters: The mass spectrometer might not be set to the correct precursor and product ion masses for detecting this compound.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte, leading to a diminished or absent signal.[3]
Q2: My signal for this compound is very low and not suitable for quantitative analysis. How can I improve the signal intensity?
A: Low signal intensity is a common challenge. Here are several strategies to enhance the signal of this compound:
-
Optimize Sample Preparation: Ensure your extraction protocol is optimized for very-long-chain acyl-CoAs. This may involve using specific solid-phase extraction (SPE) cartridges or liquid-liquid extraction techniques to enrich your analyte and remove interfering substances.[3]
-
Chemical Derivatization: Derivatizing the molecule can significantly improve its ionization efficiency and chromatographic behavior. Two effective methods for acyl-CoAs are:
-
Phosphate Methylation: This strategy improves the chromatographic peak shape and coverage for a wide range of acyl-CoAs, from short to very-long-chain.[4]
-
Trimethyl-amino-ethyl (TMAE) Iodide Ester Derivatization: This method is particularly useful for quantifying very-long-chain and branched-chain fatty acids after hydrolysis from their CoA esters, enhancing their detection in positive ESI mode.[4]
-
-
Optimize LC-MS Conditions:
-
Mobile Phase Additives: The choice of mobile phase additives can have a profound impact on signal intensity. For positive ion mode, additives like ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) can improve ionization.[1][5] For negative ion mode, additives may also enhance signal, though positive mode has been found to be more sensitive for similar molecules.[6]
-
Ionization Source and Polarity: While ESI is commonly used, Atmospheric Pressure Chemical Ionization (APCI) could be an alternative. Experiment with both positive and negative ion modes. For C24:1-CoA, a structurally similar molecule, positive ion mode was found to be approximately 3-fold more sensitive than negative ion mode.[6]
-
Tandem MS (MS/MS): Use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for targeted and sensitive detection.[1][5][7]
-
Q3: I am observing poor peak shapes (e.g., broad or tailing peaks) for my analyte. How can I improve the chromatography?
A: Poor chromatography can lead to lower signal-to-noise ratios and inaccurate quantification. Consider the following:
-
Column Choice: Use a column suitable for lipid analysis, such as a C18 or C8 reversed-phase column.
-
Mobile Phase Composition: Optimize the gradient elution program. The use of organic solvents like acetonitrile (B52724) and appropriate additives is crucial for good peak shape.[1][5]
-
Derivatization: As mentioned earlier, derivatization can improve the chromatographic properties of acyl-CoAs.[4]
Q4: How can I minimize the impact of matrix effects on my analysis?
A: Matrix effects can be a significant source of variability and low signal. To mitigate them:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like SPE or liquid-liquid extraction to remove interfering matrix components.[3]
-
Use Stable Isotope-Labeled Internal Standards (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS for your analyte of interest. These standards co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification.
-
Chromatographic Separation: Optimize your LC method to separate the analyte from co-eluting matrix components.
Quantitative Data Summary
The following table summarizes the reported improvement in sensitivity for long-chain acyl-CoAs using different MS techniques. While specific data for this compound is not available, the data for structurally similar molecules provide a strong indication of the expected performance enhancements.
| Analyte | Method | Improvement in Signal/Sensitivity | Reference |
| C24:1-CoA | Positive vs. Negative ESI Mode | ~3-fold more sensitive in positive ion mode | [6] |
| Various Acyl-CoAs (up to C25:0) | Phosphate Methylation Derivatization | Achieved LOQs of 4.2 nM for very-long-chain acyl-CoAs | [4] |
| Very-Long-Chain Fatty Acids (from Acyl-CoAs) | TMAE Iodide Ester Derivatization | Enables sensitive detection in positive ESI mode | [4] |
Experimental Protocols
Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Mammalian Cells
This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs.[2]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol (B129727)
-
Internal Standard (e.g., a stable isotope-labeled version of a similar long-chain acyl-CoA)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
-
Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium acetate, pH 7)
Procedure:
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Add ice-cold methanol containing the internal standard and scrape the cells.
-
Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Wash the cell pellet twice with ice-cold PBS. Resuspend the pellet in cold methanol with the internal standard.
-
-
Lysis and Precipitation: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Vortex thoroughly and incubate on ice to allow for protein precipitation.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
Drying: Dry the extract using a vacuum concentrator or a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the reconstitution solvent. The sample is now ready for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs
This is a general LC-MS/MS method that can be adapted for this compound.
Instrumentation:
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an ESI source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile/Isopropanol (e.g., 90:10).
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the long-chain acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]⁺ for this compound.
-
Product Ion: A specific fragment ion resulting from the neutral loss of the CoA moiety or other characteristic fragments.
-
Collision Energy and other source parameters: Optimize these for the specific analyte using a standard solution if available.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Conceptual diagram of derivatization for signal enhancement in MS.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
"reducing sample degradation of 19-Methyltricosanoyl-CoA during extraction"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing sample degradation during the extraction of 19-Methyltricosanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during extraction?
A1: Degradation of long-chain acyl-CoAs like this compound is primarily caused by two factors:
-
Enzymatic Degradation: Endogenous enzymes such as thioesterases, present in the tissue homogenate, can rapidly hydrolyze the thioester bond.
-
Chemical Instability: The thioester bond is susceptible to hydrolysis, particularly at non-optimal pH values. Very long-chain acyl-CoAs can also be lost due to adsorption to surfaces and poor solubility in aqueous solutions.
To mitigate these, it is crucial to work quickly at low temperatures and use acidic buffers to inhibit enzymatic activity.[1][2]
Q2: What is the recommended storage procedure for tissue samples to prevent degradation of this compound prior to extraction?
A2: For optimal preservation of this compound, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[1] Repeated freeze-thaw cycles must be avoided as they can compromise the integrity of the analyte.[1] Whenever possible, fresh tissue should be processed immediately to minimize any potential for degradation.[1]
Q3: Which solvents are most effective for extracting this compound?
A3: A combination of organic solvents is typically used to effectively extract long-chain acyl-CoAs. A common and effective method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1] Another widely used method is a two-phase extraction using a chloroform/methanol (B129727)/water system.[3]
Q4: Why is a low pH buffer, such as potassium phosphate (B84403) (KH2PO4) at pH 4.9, recommended for homogenization?
A4: An acidic environment is critical for minimizing enzymatic degradation of acyl-CoAs. Most endogenous thioesterases have optimal activity at neutral or slightly alkaline pH. By maintaining a pH around 4.9, the activity of these degradative enzymes is significantly inhibited, thus preserving the integrity of the this compound molecule during the initial homogenization steps.[1][4][5]
Q5: What is the role of an internal standard in the extraction process?
A5: An internal standard, such as heptadecanoyl-CoA, is a structurally similar molecule to the analyte of interest that is added to the sample at the beginning of the extraction process.[1] It helps to monitor and correct for the loss of the analyte during sample preparation and analysis. By comparing the final amount of the internal standard to the initial amount added, a recovery rate can be calculated and applied to the quantification of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Recovery of this compound | Incomplete cell lysis and homogenization. | - Ensure thorough homogenization of the tissue sample. A glass homogenizer is often recommended for effective tissue disruption.[1] - Optimize the ratio of tissue to homogenization buffer. |
| Degradation during extraction. | - Work quickly and maintain samples on ice at all times.[1] - Use pre-chilled solvents and tubes. - Ensure the pH of the homogenization buffer is acidic (e.g., pH 4.9) to inhibit enzymatic activity.[4][5] | |
| Inefficient solid-phase extraction (SPE). | - Ensure the SPE column is properly conditioned and not allowed to dry out before sample loading. - Optimize the composition and volume of the wash and elution solvents. | |
| Analyte precipitation. | - After extraction and evaporation, ensure the residue is fully redissolved. Sonication may aid in this process. | |
| High Variability in Results | Inconsistent sample handling. | - Standardize the time from sample collection to freezing or processing. - Avoid any freeze-thaw cycles.[1] |
| Inaccurate quantification. | - Use a suitable internal standard added at the very beginning of the extraction.[1] - Ensure the calibration curve for your analytical method (e.g., LC-MS/MS) is linear and covers the expected concentration range. | |
| Presence of Contaminants in Final Extract | Carryover of lipids and other cellular components. | - Include a lipid removal step, such as a two-phase extraction with chloroform/methanol.[3] - Optimize the wash steps during solid-phase extraction to remove interfering substances. |
Data Presentation
Table 1: Comparison of Reported Recovery Rates for Long-Chain Acyl-CoAs Using Different Extraction Methodologies.
| Extraction Method | Tissue Type | Reported Recovery Rate | Reference |
| Modified Acetonitrile/Isopropanol with SPE | Rat heart, kidney, and muscle | 70-80% | [4][5] |
| Methanol with high salt and Acyl-CoA-Binding Protein | Various tissues | ~55% | [3] |
| Acetonitrile/2-propanol with SPE | Rat liver | 83-90% (for SPE step) | [6] |
Note: Data specific to this compound is limited. These values are based on studies of other long-chain acyl-CoAs and provide an estimate of expected recovery.
Experimental Protocols
Protocol: Extraction of this compound from Tissue Samples
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs and is suitable for various tissue types.
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Solid-Phase Extraction (SPE) columns (weak anion exchange)
-
Methanol (for SPE conditioning and elution)
-
2% Formic Acid (for SPE wash)
-
5% Ammonium (B1175870) Hydroxide (B78521) in Methanol (for SPE elution)
-
Nitrogen gas evaporator
-
Autosampler vials for analysis (e.g., by LC-MS/MS)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly until no visible tissue fragments remain.
-
-
Solvent Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 4 mL of acetonitrile, vortex vigorously for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) for Purification:
-
Conditioning: Condition a weak anion exchange SPE column by passing 2 mL of methanol, followed by 2 mL of water, and finally 2 mL of the homogenization buffer. Do not let the column run dry.
-
Loading: Load the supernatant from the solvent extraction step onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of 2% formic acid to remove unbound contaminants. Follow with a wash of 2 mL of water.
-
Elution: Elute the acyl-CoAs with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Sample Concentration:
-
Dry the eluted sample under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried residue in a known, small volume (e.g., 100 µL) of an appropriate solvent for your analytical instrument (e.g., 50% methanol).
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis by a suitable method such as LC-MS/MS.
-
Visualizations
Caption: Workflow for the extraction and analysis of this compound.
Caption: Potential degradation pathways for this compound during extraction.
References
- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 2. benchchem.com [benchchem.com]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 19-Methyltricosanoyl-CoA Synthesis
Welcome to the technical support center for the synthesis of 19-Methyltricosanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis process. Our goal is to help you optimize your experimental workflow and improve the final yield of this compound.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during the synthesis of this compound. The synthesis is conceptually broken down into two main stages: the synthesis of the precursor fatty acid, 19-methyltricosanoic acid, and its subsequent enzymatic conversion to this compound.
Stage 1: Synthesis of 19-Methyltricosanoic Acid
The chemical synthesis of a long-chain branched fatty acid like 19-methyltricosanoic acid can be complex and prone to low yields. Below are some common problems and their solutions.
| Problem ID | Observed Issue | Potential Causes | Recommended Solutions |
| FA-01 | Low or no yield of 19-methyltricosanoic acid. | Incomplete reaction due to inactive reagents, incorrect stoichiometry, or suboptimal reaction conditions (temperature, time). | - Verify the purity and activity of all starting materials. - Titrate organometallic reagents to determine their exact concentration. - Optimize reaction temperature and time based on literature for similar long-chain fatty acid syntheses. - Ensure an inert atmosphere (e.g., argon or nitrogen) is maintained if using air-sensitive reagents. |
| FA-02 | Presence of multiple side products in the final reaction mixture. | - Side reactions such as dimerization of reactants or elimination reactions. - Non-specific reactions of organometallic intermediates. | - Adjust the rate of addition of reagents; slow, dropwise addition at low temperatures can improve selectivity. - Use protecting groups for reactive functional groups not involved in the main reaction. - Purify intermediates at each step of the synthesis. |
| FA-03 | Difficulty in purifying the final fatty acid product. | - Co-elution of the product with structurally similar impurities during chromatography. - Formation of stable emulsions during liquid-liquid extraction. | - Employ high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) for improved separation. - Consider derivatization of the fatty acid to an ester (e.g., methyl ester) for easier purification by silica (B1680970) gel chromatography, followed by hydrolysis. - To break emulsions, try adding a saturated brine solution or changing the solvent system. |
Stage 2: Enzymatic Synthesis of this compound
The conversion of the free fatty acid to its coenzyme A thioester is typically catalyzed by a long-chain acyl-CoA synthetase (LACS).
| Problem ID | Observed Issue | Potential Causes | Recommended Solutions |
| CoA-01 | Low yield of this compound. | - Low activity of the long-chain acyl-CoA synthetase (LACS). - Degradation of ATP or Coenzyme A. - Sub-optimal reaction buffer conditions (pH, ionic strength). - Product inhibition of the enzyme. | - Use a freshly prepared or properly stored enzyme. - Prepare fresh solutions of ATP and Coenzyme A for each reaction. - Optimize the reaction buffer pH (typically between 7.0 and 8.0) and include magnesium ions, which are essential for LACS activity. - Perform the reaction in a larger volume or add the enzyme in batches to mitigate product inhibition. |
| CoA-02 | Complete absence of product formation. | - Inactive enzyme. - Absence of essential cofactors (ATP, Mg2+). - Presence of an enzyme inhibitor in the purified 19-methyltricosanoic acid. | - Test the enzyme activity with a standard long-chain fatty acid substrate (e.g., oleic acid). - Ensure all necessary cofactors are present at the correct concentrations. - Re-purify the 19-methyltricosanoic acid to remove any potential inhibitors carried over from the chemical synthesis. |
| CoA-03 | Degradation of the this compound product. | - Presence of thioesterase activity in the enzyme preparation. - Chemical instability of the thioester bond at non-optimal pH. | - Use a highly purified LACS preparation to minimize contaminating thioesterases. - Maintain the pH of the solution between 6.0 and 7.0 after synthesis and during storage. - Store the final product at -80°C in small aliquots to prevent multiple freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for optimizing the enzymatic synthesis of a novel long-chain acyl-CoA?
A1: A good starting point is to perform a matrix optimization of the key reaction components. The table below shows an example of a parameter optimization matrix for the enzymatic reaction.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| 19-Methyltricosanoic Acid (µM) | 50 | 100 | 200 | 400 |
| Coenzyme A (µM) | 100 | 200 | 400 | 800 |
| ATP (mM) | 1 | 2.5 | 5 | 10 |
| LACS Enzyme (µg/mL) | 5 | 10 | 20 | 40 |
| pH | 6.5 | 7.0 | 7.5 | 8.0 |
Q2: How can I monitor the progress of the enzymatic reaction?
A2: The reaction can be monitored by taking small aliquots at different time points and quenching the reaction. The formation of this compound can be quantified using reverse-phase HPLC, typically with UV detection at 260 nm, which corresponds to the adenine (B156593) moiety of Coenzyme A.
Q3: What are the best practices for storing this compound?
A3: Long-chain acyl-CoAs are susceptible to both chemical and enzymatic degradation. For long-term storage, it is recommended to store the purified product in a buffered solution (pH 6.0-7.0) at -80°C. Aliquoting the sample before freezing will help to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Synthesis of this compound
This protocol provides a general method for the enzymatic synthesis of long-chain acyl-CoAs.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 100 µL reaction might contain:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl₂
-
5 mM ATP
-
0.5 mM Coenzyme A
-
0.2 mM 19-methyltricosanoic acid (solubilized in a minimal amount of ethanol (B145695) or DMSO)
-
10 µg/mL of a purified long-chain acyl-CoA synthetase (LACS)
-
-
-
Reaction Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours. The optimal time should be determined empirically.
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of ice-cold 2% formic acid.
-
-
Purification:
-
The product can be purified using solid-phase extraction (SPE) with a C18 cartridge.
-
Condition the cartridge with methanol, followed by water.
-
Load the quenched reaction mixture.
-
Wash with a low percentage of organic solvent (e.g., 15% acetonitrile (B52724) in water) to remove salts and unreacted ATP/CoA.
-
Elute the this compound with a higher concentration of organic solvent (e.g., 80% acetonitrile in water).
-
-
Analysis and Quantification:
-
Analyze the eluted fractions by RP-HPLC with UV detection at 260 nm.
-
Quantify the product by comparing the peak area to a standard curve of a known long-chain acyl-CoA.
-
Visualizations
Synthesis Pathway
Caption: Hypothetical two-stage synthesis pathway for this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the enzymatic synthesis step.
Logical Relationships in FAQs
Caption: Interconnections between the frequently asked questions and their core concepts.
"minimizing ion suppression for 19-Methyltricosanoyl-CoA analysis"
Welcome to the technical support center for the analysis of 19-Methyltricosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing ion suppression in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, such as this compound, is reduced by co-eluting components from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact sensitivity, accuracy, and reproducibility.[1][3][4] Given that this compound is a long-chain acyl-CoA, it is likely to be analyzed in complex biological matrices containing numerous potential sources of ion suppression, such as salts, phospholipids, and other endogenous compounds.[5]
Q2: What are the common sources of ion suppression in biological samples?
A2: Common sources of ion suppression include endogenous compounds from the sample matrix like salts, proteins, and lipids (especially phospholipids).[2][5] Exogenous substances introduced during sample preparation, such as polymers from plastic tubes, can also contribute.[1][4] For electrospray ionization (ESI), non-volatile materials are a significant cause of ion suppression as they can hinder the formation of gas-phase ions.[1]
Q3: How can I detect the presence of ion suppression in my assay?
A3: A common method to detect ion suppression is the post-column infusion experiment.[6] In this technique, a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column. When a blank matrix sample is injected, any dips in the constant analyte signal indicate the retention times at which suppressive matrix components are eluting.[6]
Q4: Is tandem mass spectrometry (MS/MS) immune to ion suppression?
A4: No, MS/MS methods are just as susceptible to ion suppression as single MS techniques.[1] Ion suppression occurs during the initial ionization process in the LC-MS interface, before the mass analysis and fragmentation stages of MS/MS.[1]
Troubleshooting Guides
Issue 1: Low or No Signal Intensity for this compound
Q: I am not seeing a strong signal for my this compound standard or sample. What could be the cause and how can I troubleshoot it?
A: Low signal intensity is a common problem in mass spectrometry and can be caused by several factors, including ion suppression.[7] Here is a step-by-step guide to troubleshoot this issue:
-
Verify Instrument Performance:
-
Tune and Calibrate: Ensure your mass spectrometer is recently tuned and calibrated according to the manufacturer's recommendations to confirm it is operating at peak performance.[7]
-
Check Ionization Source: Experiment with different ionization methods if available (e.g., ESI, APCI). ESI is generally suitable for polar molecules, but APCI can be less prone to ion suppression.[4][7]
-
-
Assess Sample Preparation:
-
Improve Sample Cleanup: Complex matrices often require thorough sample preparation to remove interfering substances.[2] Consider using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove salts, phospholipids, and other matrix components that are known to cause ion suppression.[2][4][7] Protein precipitation is a simpler method, but it may not remove as many interfering components.[1]
-
Sample Dilution: A straightforward approach is to dilute your sample. This reduces the concentration of interfering matrix components, although it also dilutes your analyte.[1][4] This is a viable option if the initial concentration of this compound is high enough.
-
-
Optimize Chromatographic Separation:
-
Enhance Resolution: Improve the separation of this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient, flow rate, or using a column with higher resolving power, such as a UPLC column.[2] Better separation minimizes the chance of interfering compounds co-eluting with your analyte.
-
Column Chemistry: For long-chain acyl-CoAs, a C18 reversed-phase column is commonly used.[8][9]
-
dot
Caption: Troubleshooting workflow for low signal intensity.
Issue 2: Poor Reproducibility and Inconsistent Results
Q: My results for this compound are not reproducible between injections or samples. What could be the reason?
A: Poor reproducibility is often a consequence of variable ion suppression due to inconsistencies in the sample matrix.[3]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
This is the most effective way to compensate for ion suppression. A SIL-IS for this compound would have nearly identical chemical and physical properties and would co-elute, experiencing the same degree of ion suppression. This allows for accurate quantification based on the ratio of the analyte to the internal standard.[2][3]
-
-
Standardize Sample Preparation:
-
Implement a robust and consistent sample preparation protocol, such as SPE or LLE, to minimize variability in the matrix composition between samples.[3]
-
-
Employ Matrix-Matched Calibrators:
dot
Caption: Mechanism of ion suppression in the ESI source.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoAs
This protocol is a general guideline for cleaning up biological samples for long-chain acyl-CoA analysis, based on methods developed for similar molecules.[8][9][10]
-
Sample Homogenization:
-
Homogenize tissue (50-100 mg) or cell pellets in a cold buffer, for example, containing potassium phosphate.[11]
-
-
Extraction:
-
Perform a liquid-liquid extraction using an organic solvent mixture such as methanol (B129727)/chloroform or acetonitrile/isopropanol to precipitate proteins and extract lipids and acyl-CoAs.[12][13]
-
Centrifuge to pellet the precipitated proteins and transfer the supernatant.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode or reversed-phase SPE cartridge.
-
Wash the cartridge with a strong organic solvent (e.g., methanol or acetonitrile).
-
Equilibrate the cartridge with an aqueous buffer at a specific pH.[12]
-
-
Sample Loading and Washing:
-
Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak aqueous buffer to remove highly polar interfering compounds like salts.
-
A subsequent wash with a mild organic solvent can remove some less polar interferences like phospholipids.
-
-
Elution:
-
Elute the long-chain acyl-CoAs, including this compound, using a strong organic solvent, possibly with a pH modifier like ammonium (B1175870) hydroxide (B78521) to ensure efficient elution.[8][9]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS analysis.
-
dot
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. gmi-inc.com [gmi-inc.com]
- 8. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 19-Methyltricosanoyl-CoA by GC-MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the derivatization of 19-Methyltricosanoyl-CoA for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guides
This section addresses common issues encountered during the experimental workflow.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Peak Intensity for 19-Methyltricosanoate | Incomplete hydrolysis of the CoA ester. | Ensure complete hydrolysis by using optimized conditions (e.g., strong base like KOH and sufficient heating time). Confirm hydrolysis by running a TLC plate before derivatization. |
| Incomplete derivatization. | Ensure anhydrous conditions as water can inhibit the reaction. Use fresh derivatization reagent. Optimize reaction time and temperature. For very long-chain fatty acids, a longer reaction time may be necessary. | |
| Degradation of the analyte. | Avoid excessively high temperatures during derivatization and in the GC inlet. | |
| Poor injection. | Check syringe for blockage. Ensure proper injector maintenance. Use a higher boiling point solvent for the final sample to improve injection of high molecular weight compounds. | |
| Peak Tailing | Active sites in the GC system (liner, column). | Use a deactivated liner and a high-quality capillary column suitable for fatty acid methyl ester (FAME) analysis. Perform regular maintenance, including trimming the column. |
| Presence of underivatized fatty acid. | Re-optimize the derivatization procedure to ensure complete conversion to the methyl ester. | |
| Ghost Peaks or Baseline Noise | Contamination from reagents or glassware. | Use high-purity solvents and reagents. Thoroughly clean all glassware. Run a blank with just the solvent and reagents to identify sources of contamination. |
| Septum bleed. | Use a high-quality, low-bleed septum and replace it regularly. | |
| Carryover from previous injections. | Thoroughly rinse the syringe between injections. Run a solvent blank after samples with high concentrations. | |
| Poor Reproducibility | Inconsistent sample preparation. | Ensure accurate and consistent pipetting of all reagents and standards. Maintain consistent reaction times and temperatures. |
| Variability in GC-MS system performance. | Regularly check system performance using a standard mixture. Ensure consistent inlet and oven temperatures, and carrier gas flow. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: Direct analysis of this compound by GC-MS is not feasible due to its high molecular weight and low volatility. The fatty acid itself, 19-methyltricosanoic acid, is also not ideal for GC analysis due to its polarity, which can lead to poor peak shape and adsorption on the column. Derivatization to its methyl ester (19-methyltricosanoate) increases its volatility and reduces its polarity, making it suitable for GC-MS analysis.[1]
Q2: What is the first step in the derivatization of this compound?
A2: The first and most critical step is the hydrolysis of the thioester bond to release the free fatty acid, 19-methyltricosanoic acid, from the Coenzyme A molecule. This is typically achieved through alkaline hydrolysis.[2]
Q3: Which derivatization method is best for 19-methyltricosanoic acid?
A3: Acid-catalyzed esterification using Boron Trifluoride-Methanol (BF3-Methanol) is a robust and widely used method for preparing fatty acid methyl esters (FAMEs), including those of very-long-chain fatty acids.[3][4] It is generally effective and provides good yields.
Q4: Can I use silylation instead of methylation?
A4: Silylation, using reagents like BSTFA to create trimethylsilyl (B98337) (TMS) esters, is another option. However, TMS derivatives can be more susceptible to hydrolysis, and the resulting mass spectra can sometimes be more complex. For routine FAME analysis, methylation is more common.
Q5: What type of GC column is recommended for analyzing the derivatized 19-methyltricosanoate?
A5: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable for the analysis of FAMEs. These columns provide good resolution and thermal stability.[5]
Q6: What are the expected mass spectral fragments for the methyl ester of 19-methyltricosanoic acid?
A6: For the fatty acid methyl ester, you would expect to see a molecular ion peak (M+). Characteristic fragment ions include a prominent peak at m/z 74, which corresponds to the McLafferty rearrangement of the methyl ester group, and a peak at m/z 87. The fragmentation pattern will also show a series of ions separated by 14 Da, corresponding to the loss of methylene (B1212753) (-CH2-) groups.
Data Presentation
Table 1: Comparison of Derivatization Methods for Very-Long-Chain Fatty Acids
| Derivatization Method | Reagent | Typical Reaction Conditions | Derivatization Efficiency | Key Advantages | Key Disadvantages |
| Acid-Catalyzed Methylation | Boron Trifluoride (BF3) in Methanol | 60-100°C for 10-60 min | High | Effective for a wide range of fatty acids, including very-long-chain ones. Reagents are commercially available. | BF3 is toxic and corrosive. Reaction conditions may need optimization. |
| Alkali-Catalyzed Transesterification | Sodium Methoxide or KOH in Methanol | Room temperature to 60°C for 5-15 min | High | Fast and efficient for triglycerides. | Not suitable for free fatty acids without a prior acidification step. |
| Silylation | BSTFA or MSTFA with TMCS catalyst | 60°C for 30-60 min | High | Derivatizes other functional groups (e.g., hydroxyls) simultaneously. | Derivatives are moisture-sensitive. Mass spectra can be more complex. |
Note: Derivatization efficiency can be sample-dependent and should be validated for the specific analyte.
Experimental Protocols
Protocol 1: Hydrolysis of this compound and Subsequent Methylation
This protocol details the conversion of this compound to its fatty acid methyl ester (FAME) for GC-MS analysis.
Materials:
-
This compound sample
-
0.5 M Potassium Hydroxide (KOH) in Methanol
-
14% Boron Trifluoride (BF3) in Methanol
-
Saturated Sodium Chloride (NaCl) solution
-
Hexane (B92381) (GC grade)
-
Anhydrous Sodium Sulfate (B86663) (Na2SO4)
-
Glass reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Hydrolysis: a. To your sample containing this compound in a glass vial, add 1 mL of 0.5 M methanolic KOH. b. Cap the vial tightly and heat at 60°C for 15 minutes to hydrolyze the thioester bond. c. Cool the vial to room temperature.
-
Methylation: a. Add 2 mL of 14% BF3-Methanol reagent to the cooled vial. b. Cap the vial tightly, vortex briefly, and heat at 60°C for 30 minutes. For very-long-chain fatty acids, extending the reaction time to 45-60 minutes may improve yield. c. Cool the vial to room temperature.
-
Extraction: a. Add 1 mL of saturated NaCl solution and 2 mL of hexane to the vial. b. Cap the vial and vortex vigorously for 1 minute. c. Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers. d. Carefully transfer the upper hexane layer containing the FAMEs to a clean vial. e. Repeat the extraction of the aqueous layer with another 2 mL of hexane and combine the hexane fractions.
-
Drying and Concentration: a. Add a small amount of anhydrous sodium sulfate to the combined hexane extracts to remove any residual water. b. Carefully transfer the dried hexane extract to a new vial. c. If necessary, concentrate the sample under a gentle stream of nitrogen to the desired final volume for GC-MS analysis.
-
GC-MS Analysis: a. Inject an appropriate volume (e.g., 1 µL) of the final sample into the GC-MS system. b. Use a suitable temperature program to elute the 19-methyltricosanoate. A typical program might start at a lower temperature and ramp up to around 300°C.
Mandatory Visualizations
Caption: Experimental workflow for the derivatization and analysis of this compound.
Caption: Troubleshooting workflow for GC-MS analysis of derivatized fatty acids.
Caption: Simplified metabolic pathway for the synthesis of branched-chain fatty acids.
References
- 1. researchgate.net [researchgate.net]
- 2. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. ars.usda.gov [ars.usda.gov]
- 4. researchgate.net [researchgate.net]
- 5. GCMS problem running fatty acids - Chromatography Forum [chromforum.org]
"addressing matrix effects in 19-Methyltricosanoyl-CoA quantification"
Welcome to the technical support center for the quantification of 19-Methyltricosanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during mass spectrometry-based analysis, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" in the context of this compound quantification by LC-MS?
A: The matrix effect refers to the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting, unanalyzed components in the sample matrix.[1][2][3] This can lead to either ion suppression or enhancement, which compromises the accuracy, precision, and sensitivity of the quantitative analysis.[2][4][5] In biological samples, complex lipids like phospholipids (B1166683) are often major contributors to matrix effects, especially when using electrospray ionization (ESI).[1][3][6][7]
Q2: How can I determine if my analysis of this compound is being affected by matrix effects?
A: The presence and extent of matrix effects can be assessed using several methods. A common approach is the post-extraction spike method.[2] This involves comparing the signal response of the analyte in a pure solvent to its response in a sample matrix extract that has been spiked with the analyte after extraction. A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column.[5] Injection of a blank matrix extract will show a dip or rise in the analyte's signal if matrix components are causing ion suppression or enhancement, respectively.[5]
Q3: What are the most effective strategies to minimize or compensate for matrix effects when quantifying this compound?
A: A multi-pronged approach is often the most effective. Key strategies include:
-
Optimized Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering matrix components, such as phospholipids, before LC-MS analysis.[8]
-
Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components is crucial.[5] This can be achieved by modifying the mobile phase, adjusting the gradient, or using a different type of chromatography column (e.g., reversed-phase C18 or hydrophilic interaction liquid chromatography - HILIC).[9][10]
-
Use of Internal Standards: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled (SIL) internal standard of this compound.[5][8] Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction. If a specific SIL standard is unavailable, a structurally similar odd-chain acyl-CoA can be used.[10]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is as similar as possible to the study samples can help to compensate for matrix effects.[4][8]
Q4: What type of internal standard is recommended for the quantification of this compound?
A: The ideal internal standard is a stable isotope-labeled version of this compound. However, due to the likely commercial unavailability of this specific standard, a practical alternative is a long-chain odd-carbon acyl-CoA, such as heptadecanoyl-CoA (C17:0) or nonadecanoyl-CoA (C19:0), as these are typically not endogenously present in most biological samples.[10] Another advanced approach is the use of Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC), where cells are grown in media containing stable isotope-labeled precursors, like [13C3, 15N1]-pantothenate, to generate a suite of labeled acyl-CoA internal standards.[11][12][13][14]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the quantification of this compound.
Issue 1: Poor Sensitivity or No Detectable Signal
| Possible Cause | Troubleshooting Step | Rationale |
| Sample Degradation | Ensure rapid quenching of metabolic activity and keep samples on ice or at -80°C during and after extraction. Reconstitute the final extract just before analysis. | Acyl-CoAs are known to be unstable and can be degraded by enzymatic activity or harsh chemical conditions.[10] |
| Suboptimal Ionization | Optimize mass spectrometer source parameters, such as spray voltage, gas flows, and temperatures. Test both positive and negative ion modes, although positive mode is common for acyl-CoAs. | The ionization efficiency of long-chain acyl-CoAs can be highly dependent on the MS source conditions. |
| Severe Ion Suppression | Dilute the sample extract to reduce the concentration of interfering matrix components.[1] Implement a more rigorous sample cleanup procedure (e.g., SPE). | High concentrations of matrix components, particularly phospholipids, can severely suppress the analyte signal.[3][6][7] |
| Inefficient Extraction | Optimize the extraction solvent system. A common method involves protein precipitation with an acid, followed by extraction with organic solvents. | The long acyl chain of this compound influences its solubility, requiring an appropriate solvent system for efficient extraction. |
Issue 2: High Variability and Poor Reproducibility
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Matrix Effects | Incorporate a stable isotope-labeled internal standard that co-elutes with the analyte. If unavailable, use a close structural analog. | An appropriate internal standard co-eluting with the analyte will experience similar matrix effects, thus correcting for variability.[5][8] |
| Inconsistent Sample Preparation | Automate sample preparation steps where possible. Ensure consistent timing and volumes for all samples. | Manual sample preparation can introduce variability. |
| Chromatographic Inconsistency | Equilibrate the LC column sufficiently before each run. Monitor retention time and peak shape of the internal standard for any shifts. | Changes in chromatographic performance can lead to variable co-elution with matrix components, resulting in inconsistent matrix effects. |
| Carryover | Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the needle wash solvent and procedure. | Long-chain lipids can be "sticky" and adsorb to the LC system, leading to carryover between injections. |
Experimental Protocols
Protocol 1: General Workflow for Quantification of this compound
This protocol outlines a typical workflow for the analysis of long-chain acyl-CoAs from biological samples.
-
Sample Homogenization and Extraction:
-
Homogenize the tissue or cell pellet in an ice-cold acidic solution (e.g., 10% trichloroacetic acid or 5% sulfosalicylic acid) to precipitate proteins and quench enzymatic activity.[10]
-
Add an internal standard (ideally, a stable isotope-labeled this compound or a suitable long-chain odd-carbon acyl-CoA) to the homogenization buffer.[10]
-
Vortex vigorously and incubate on ice.
-
Centrifuge at high speed (e.g., >15,000 x g) at 4°C to pellet the precipitated protein.
-
Collect the supernatant containing the acyl-CoAs.
-
-
Sample Cleanup using Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove polar impurities.
-
Elute the acyl-CoAs with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Dry the eluate under a stream of nitrogen gas.
-
Reconstitute the dried extract in a solvent compatible with the LC-MS system (e.g., 50:50 methanol:water).
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution.
-
Mobile Phase A: Water with an ion-pairing agent (e.g., 5 mM dimethylhexylamine in 15 mM acetic acid) or a volatile buffer (e.g., 10 mM ammonium (B1175870) acetate).
-
Mobile Phase B: Methanol or acetonitrile.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Monitor for the specific precursor-to-product ion transition for this compound and its internal standard using Multiple Reaction Monitoring (MRM). For many acyl-CoAs, a common neutral loss of 507 Da (the 3'-phospho-ADP moiety) is observed.[10]
-
-
Protocol 2: Assessment of Matrix Effects using Post-Extraction Spike
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the final reconstitution solvent.
-
Set B (Blank Matrix): Process a blank matrix sample (a sample of the same type as the study samples but without the analyte) through the entire extraction and cleanup procedure.
-
Set C (Post-Spiked Matrix): Spike the extract from Set B with the this compound standard to the same final concentration as in Set A.
-
-
Analyze and Calculate Matrix Effect:
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the matrix effect (ME) as follows:
-
ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Data Presentation
Table 1: Example MRM Transitions for Acyl-CoA Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Common Neutral Loss (Da) |
| Acetyl-CoA | 810.1 | 303.1 | 507 |
| Malonyl-CoA | 854.1 | 347.1 | 507 |
| Succinyl-CoA | 868.1 | 361.1 | 507 |
| Heptadecanoyl-CoA (C17:0) | 1024.5 | 517.5 | 507 |
| This compound | Calculated | Calculated - 507.0 | 507 |
Note: The exact m/z values for this compound need to be calculated based on its chemical formula and should be confirmed experimentally.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Research Portal [ub-ir.bolton.ac.uk]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Portal [researchdiscovery.drexel.edu]
"improving the resolution of 19-Methyltricosanoyl-CoA from other acyl-CoAs"
Technical Support Center: Acyl-CoA Analysis
Topic: Improving the Resolution of 19-Methyltricosanoyl-CoA from other Acyl-CoAs
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, experimental protocols, and frequently asked questions (FAQs) to enhance the analytical resolution of this compound from other structurally similar acyl-CoA molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in resolving this compound from other acyl-CoAs?
A1: The main difficulties arise from its structure as a very long-chain, branched fatty acyl-CoA. Key challenges include:
-
Co-elution with Isomers: this compound may co-elute with other branched-chain (e.g., anteiso-) or straight-chain isomers (e.g., Tetracosanoyl-CoA) that have very similar physicochemical properties and retention times in reverse-phase chromatography.
-
Low Abundance: Acyl-CoAs are typically low-abundance molecules in biological samples, requiring highly sensitive and specific detection methods.[1]
-
Poor Peak Shape: Very long-chain acyl-CoAs (VLCFAs) are prone to peak tailing in reverse-phase liquid chromatography, which complicates quantification and reduces resolution from nearby peaks.[2]
-
Matrix Effects: Complex biological samples contain numerous other lipids and metabolites that can interfere with ionization and detection by mass spectrometry, a phenomenon known as ion suppression.
Q2: Which analytical technique is most effective for separating this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most robust and widely used method for the analysis of acyl-CoAs.[2][3] This technique offers the high separation efficiency of liquid chromatography and the sensitivity and specificity of mass spectrometry, which is crucial for distinguishing between molecules with similar structures.[2]
Q3: How can I improve the separation of branched-chain and straight-chain acyl-CoA isomers?
A3: Improving the resolution of isomers requires careful optimization of the chromatographic method. Consider the following:
-
Optimize the Gradient: Use a shallower, longer gradient during the elution window for your target analytes. This increases the interaction time with the stationary phase and can improve the separation of closely eluting compounds.
-
Change the Stationary Phase: If a standard C18 column does not provide adequate resolution, consider a column with a different chemistry, such as a C30 column or one with a phenyl-hexyl phase, which can offer different selectivity for structurally similar molecules.
-
Adjust Mobile Phase pH: For long-chain acyl-CoAs, using a slightly acidic mobile phase can help to reduce peak tailing and improve resolution.[2]
-
Lower the Temperature: Reducing the column temperature can sometimes increase retention and improve the separation of isomers, although it may also lead to broader peaks.
Q4: My signal intensity for this compound is very low. What are the potential causes and solutions?
A4: Low signal intensity can stem from issues in sample preparation, chromatography, or mass spectrometry.
-
Inefficient Extraction: Ensure your extraction protocol is optimized for VLCFAs. Solid-phase extraction (SPE) is often used to purify and concentrate acyl-CoAs from tissue homogenates.[4][5]
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of your target analyte. Improve chromatographic separation to move the analyte away from interfering compounds or enhance the sample cleanup procedure.
-
Suboptimal MS Parameters: Optimize ion source parameters, including capillary voltage, gas flow rates, and temperature, specifically for your target molecule. Use tandem MS (MS/MS) with Multiple Reaction Monitoring (MRM) for maximal sensitivity and specificity.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the analysis of this compound and similar acyl-CoAs.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Co-eluting Peaks | Inadequate chromatographic separation. | 1. Optimize Gradient: Decrease the rate of organic solvent increase (make the gradient shallower) around the expected elution time. 2. Change Column: Test a different reverse-phase column (e.g., C30 instead of C18) to alter selectivity. 3. Lower Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution. |
| Peak Tailing | Secondary interactions with the stationary phase; use of non-optimal mobile phase pH. | 1. Adjust Mobile Phase: Add a small amount of a weak acid (e.g., acetic or formic acid) to the mobile phase to suppress silanol (B1196071) interactions.[2] 2. Use a High-Quality Column: Employ a modern, end-capped column with high surface purity. 3. Lower Sample Concentration: Overloading the column can lead to peak asymmetry. |
| Retention Time Drift | Inconsistent mobile phase preparation; column not fully equilibrated; system leaks. | 1. Prepare Fresh Mobile Phase: Make fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[6] 2. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[6] 3. System Check: Check all fittings and connections for leaks.[7] |
| Low Signal-to-Noise Ratio | Contaminated mobile phase or system; suboptimal detector settings. | 1. System Flush: Flush the entire LC system with high-purity solvents.[8] 2. Use High-Purity Solvents: Use LC-MS grade solvents and additives. 3. Optimize MS/MS: Develop a sensitive MRM transition for this compound. Optimize collision energy and other source parameters. |
Experimental Protocols
Protocol 1: Extraction and Purification of Acyl-CoAs from Tissue
This protocol is a representative method based on established procedures for extracting long-chain acyl-CoAs.[4][5]
-
Homogenization: Homogenize ~50-100 mg of frozen, powdered tissue in an ice-cold solution of 100 mM KH₂PO₄ (pH 4.9).
-
Solvent Extraction: Add 2-propanol, followed by saturated (NH₄)₂SO₄ and acetonitrile. Vortex the mixture vigorously. This step precipitates proteins while keeping acyl-CoAs in the supernatant.
-
Phase Separation: Centrifuge the sample at low speed (e.g., 2000 x g) to separate the phases.
-
Dilution: Carefully remove the upper phase containing the acyl-CoAs and dilute it with 100 mM KH₂PO₄ (pH 4.9).
-
Solid-Phase Extraction (SPE):
-
Condition an oligonucleotide purification or C18 SPE cartridge according to the manufacturer's instructions.
-
Load the diluted extract onto the cartridge. The acyl-CoAs will bind to the stationary phase.
-
Wash the cartridge with a low-percentage organic solvent to remove salts and polar impurities.
-
Elute the acyl-CoAs using a higher concentration of organic solvent (e.g., 2-propanol or acetonitrile).
-
-
Sample Preparation: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the sample in a small volume of the initial mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis
The following table provides typical starting parameters for an LC-MS/MS method to resolve long-chain acyl-CoAs. These must be optimized empirically.
| Parameter | Value / Description |
| LC System | UHPLC or HPLC system |
| Column | Reverse-Phase C18 Column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 75 mM KH₂PO₄ or 10 mM Ammonium Acetate in Water, pH 4.9 |
| Mobile Phase B | Acetonitrile with 0.1% Acetic or Formic Acid |
| Gradient Elution | Start at 40-50% B, increase linearly to 95-100% B over 15-20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 35-45 °C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole or High-Resolution Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) |
| Key MRM Transition | For acyl-CoAs, a common transition involves the neutral loss of the 507 Da phosphopantetheine group.[2] The precursor ion will be the [M+H]⁺ of this compound. |
Data & Visualizations
Representative Chromatographic Data
The following table summarizes example data to illustrate the separation of this compound from other common very long-chain acyl-CoAs. Note: Actual retention times and m/z values must be determined experimentally.
| Compound | Acyl Chain | Type | Example Retention Time (min) | [M+H]⁺ m/z |
| Lignoceroyl-CoA | C24:0 | Straight-Chain, Saturated | 14.2 | 1120.7 |
| This compound | C24:0 | Branched-Chain, Saturated | 14.5 | 1120.7 |
| Cerotoyl-CoA | C26:0 | Straight-Chain, Saturated | 15.8 | 1148.7 |
As shown, isobaric compounds (those with the same mass, like Lignoceroyl-CoA and this compound) can only be distinguished by their chromatographic separation.
Diagrams
Caption: Workflow for the analysis of this compound.
Caption: Troubleshooting logic for poor chromatographic resolution.
References
- 1. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. HPLC故障排除指南 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Enzymatic Activity of 19-Methyltricosanoyl-CoA and Other Very-Long-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the enzymatic activity of 19-Methyltricosanoyl-CoA, a branched-chain very-long-chain fatty acid (VLCFA), in relation to other straight-chain and branched-chain VLCFAs. Due to a lack of specific quantitative data for this compound in existing literature, this comparison is based on the known substrate specificities of the key enzymes involved in VLCFA metabolism. This guide also presents detailed experimental protocols to enable researchers to generate the necessary quantitative data for a direct comparison.
Introduction to VLCFA Metabolism
Very-long-chain fatty acids are critical components of cellular membranes and precursors for signaling molecules. Their metabolism is tightly regulated through two primary pathways: elongation in the endoplasmic reticulum and degradation via β-oxidation in peroxisomes. The enzymatic activity within these pathways is highly dependent on the structure of the fatty acid substrate, including its chain length and the presence of any branching.
Elongation of Very-Long-Chain Fatty Acids
The elongation of VLCFAs is carried out by a family of seven enzymes known as ELOVLs (Elongation of Very-Long-Chain Fatty Acids). Each ELOVL enzyme exhibits substrate specificity for fatty acids of different chain lengths and saturation.
Based on current research, the elongation of branched-chain fatty acids is primarily handled by ELOVL1, ELOVL3, and ELOVL7. ELOVL3 has demonstrated high activity in elongating C17 branched-chain acyl-CoAs to C23 and C25 lengths. Subsequently, ELOVL1 is known to further elongate these C23 and C25 branched-chain acyl-CoAs. This suggests that This compound (a C24 branched-chain fatty acid) is likely a substrate for further elongation by ELOVL1 .
In contrast, straight-chain saturated VLCFAs are elongated by a different subset of ELOVL enzymes. For instance, ELOVL6 is responsible for the elongation of C16:0 to C18:0, and ELOVL1 is the key enzyme for the synthesis of C24:0 and C26:0 straight-chain VLCFAs.[1]
Table 1: Qualitative Comparison of Substrate Specificity of ELOVL Enzymes
| Enzyme | Known Substrates (Straight-Chain) | Known Substrates (Branched-Chain) | Putative Role with this compound |
| ELOVL1 | C20:0-C26:0 saturated VLCFAs | Elongates C23 and C25 branched-chain acyl-CoAs | Potential for further elongation |
| ELOVL3 | C18:0-C22:0 saturated and monounsaturated FAs | High activity towards C17 iso- and anteiso-acyl-CoAs, elongating them to C23 and C25 | Likely involved in the synthesis of the precursor to this compound |
| ELOVL6 | C12:0-C16:0 saturated and monounsaturated FAs | Limited activity reported | Unlikely to be a primary enzyme for this substrate |
| ELOVL7 | C18:0-C20:0 saturated and monounsaturated FAs | Elongates saturated branched-chain acyl-CoAs | Potential for involvement, but likely less specific than ELOVL1 |
Peroxisomal β-Oxidation of Very-Long-Chain Fatty Acids
The degradation of VLCFAs, including branched-chain variants, occurs primarily in peroxisomes. The presence of a methyl branch in a fatty acid chain necessitates a modified β-oxidation pathway. For fatty acids with a methyl group at an odd-numbered carbon, such as this compound, the degradation is expected to proceed through a series of standard β-oxidation cycles until the methyl branch is near the carboxyl end, at which point specialized enzymes are required to handle the branched structure.
Straight-chain VLCFAs undergo a more direct β-oxidation process within the peroxisome, catalyzed by a set of well-characterized enzymes. The rate of degradation can be influenced by the chain length and degree of saturation.
Due to the absence of specific kinetic data, a direct quantitative comparison of the β-oxidation rates of this compound and other VLCFAs is not possible at this time. However, it is reasonable to hypothesize that the presence of the methyl group in this compound may result in a different, and potentially slower, rate of degradation compared to its straight-chain counterpart, Tricosanoyl-CoA (C23:0).
Experimental Protocols
To facilitate the generation of quantitative data for a direct comparison of the enzymatic activity of this compound, the following detailed experimental protocols are provided.
Protocol 1: In Vitro Fatty Acid Elongase Activity Assay
This protocol is designed to measure the kinetic parameters (Vmax and Km) of ELOVL enzymes with this compound as a substrate.
Materials:
-
Microsomal fractions from cells overexpressing a specific ELOVL enzyme (e.g., ELOVL1, ELOVL3, or ELOVL7)
-
This compound (substrate)
-
Other VLCFA-CoAs (for comparison, e.g., Tricosanoyl-CoA, Lignoceroyl-CoA)
-
[2-¹⁴C]Malonyl-CoA (radiolabeled co-substrate)
-
NADPH
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM MgCl₂, 1 mM DTT)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a range of concentrations of this compound (or other VLCFA-CoA), and NADPH.
-
Enzyme Addition: Initiate the reaction by adding the microsomal fraction containing the ELOVL enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).
-
Radiolabeling: Add [2-¹⁴C]Malonyl-CoA to the reaction and incubate for an additional short period (e.g., 5 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., 6 M HCl).
-
Extraction: Extract the fatty acids using an organic solvent (e.g., hexane).
-
Quantification: Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the reaction velocity against the substrate concentration and use non-linear regression analysis to determine the Vmax and Km values.
Protocol 2: Peroxisomal β-Oxidation Assay
This protocol is designed to measure the rate of peroxisomal β-oxidation of this compound.
Materials:
-
Isolated peroxisomes or cell homogenates
-
[1-¹⁴C]this compound (radiolabeled substrate)
-
Other [1-¹⁴C]VLCFAs (for comparison)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM ATP, 0.5 mM NAD+, 0.1 mM FAD, 0.2 mM CoA, and 1 mM DTT)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a reaction tube, combine the assay buffer and the isolated peroxisomes or cell homogenate.
-
Substrate Addition: Initiate the reaction by adding [1-¹⁴C]this compound (or other radiolabeled VLCFA).
-
Incubation: Incubate the reaction mixture at 37°C for a set time (e.g., 60 minutes).
-
Separation: At various time points, take aliquots of the reaction mixture and separate the water-soluble products of β-oxidation (e.g., [¹⁴C]acetyl-CoA) from the unreacted substrate using a method like precipitation with perchloric acid followed by centrifugation.
-
Quantification: Measure the radioactivity in the supernatant (water-soluble fraction) using a scintillation counter.
-
Data Analysis: Calculate the rate of β-oxidation by determining the amount of water-soluble radioactivity produced over time.
Visualizations
To aid in the understanding of the metabolic pathways and experimental workflows, the following diagrams are provided.
Caption: Workflow for the in vitro fatty acid elongase activity assay.
Caption: Overview of VLCFA synthesis and degradation pathways.
Conclusion
While direct quantitative comparisons of the enzymatic activity of this compound with other VLCFAs are currently unavailable in the literature, existing knowledge of ELOVL enzyme specificity suggests that ELOVL1 and ELOVL3 are key players in its metabolism. The provided experimental protocols offer a clear path for researchers to generate the necessary kinetic data to fill this knowledge gap. Such data will be invaluable for understanding the precise role of this and other branched-chain VLCFAs in cellular physiology and for the development of targeted therapeutic strategies for diseases involving aberrant VLCFA metabolism.
References
A Comparative Guide to the Cross-Validation of 19-Methyltricosanoyl-CoA Quantification Methods
The accurate quantification of 19-Methyltricosanoyl-CoA, a branched-chain very-long-chain fatty acyl-CoA, is crucial for researchers in the fields of metabolic disorders, drug development, and nutritional science. This guide provides an objective comparison of the primary analytical methods used for this purpose, supported by experimental data and detailed protocols. The focus is on cross-validation strategies to ensure data accuracy, reliability, and reproducibility.
Data Presentation: Comparison of Quantification Methods
The two predominant methods for the quantification of fatty acyl-CoAs are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The following table summarizes their key performance characteristics based on published data for similar long-chain and branched-chain fatty acyl-CoAs.
| Parameter | LC-MS/MS | GC-MS |
| Sensitivity (LOD) | High (fmol to pmol range) | High (fmol to pmol range) |
| Selectivity | Very High | High |
| Accuracy (% Recovery) | 94.8% - 110.8%[1] | Typically requires derivatization which can affect recovery |
| Precision (CV%) | Inter-run: 2.6% - 12.2%[1], Intra-run: 1.2% - 4.4%[1] | Inter-laboratory CV <5% (for fatty acid methyl esters) |
| Linear Dynamic Range | Wide | Wide |
| Sample Preparation | Simpler, direct injection possible | Requires derivatization |
| Throughput | High | Moderate |
| Typical Application | Targeted quantification, metabolic flux analysis | Fatty acid profiling |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and cross-validation of quantification assays. Below are generalized protocols for the LC-MS/MS and GC-MS analysis of long-chain fatty acyl-CoAs, which can be adapted for this compound.
1. LC-MS/MS Method for Long-Chain Fatty Acyl-CoA Quantification
This method is adapted from procedures used for the analysis of long-chain fatty acyl-CoAs in biological matrices.[1][2]
a. Sample Preparation and Extraction:
-
Homogenize approximately 40-50 mg of frozen tissue in a pre-cooled solution of 0.5 mL of 100 mM potassium phosphate (B84403) monobasic (KH2PO4, pH 4.9) and 0.5 mL of an acetonitrile (B52724):2-propanol:methanol (3:1:1) mixture containing an appropriate internal standard (e.g., Heptadecanoyl-CoA).[2]
-
Perform the homogenization on ice.[2]
-
Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.[2]
-
Collect the supernatant. The pellet can be re-extracted to improve recovery.[2]
-
For purification, the supernatant can be diluted with 0.1 M KH2PO4 (pH 4.9) and passed through a solid-phase extraction (SPE) cartridge.
b. LC-MS/MS Analysis:
-
Chromatography: Employ a C18 reversed-phase column.
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of a buffered aqueous solution (e.g., 75 mM KH2PO4) and an organic solvent like acetonitrile containing acetic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[1]
-
Quantification: Use multiple reaction monitoring (MRM) for targeted quantification.[3] The transitions would be specific for this compound and the internal standard. A neutral loss scan of 507 can be used for profiling complex mixtures of long-chain acyl-CoAs.[1]
c. Calibration and Quantification:
-
Prepare a five-point calibration curve using known concentrations of this compound standard.[3]
-
Normalize the response of the analyte to the internal standard.[3]
2. GC-MS Method for Branched-Chain Fatty Acid Analysis
This method involves the hydrolysis of the acyl-CoA to its corresponding fatty acid, followed by derivatization and GC-MS analysis.[3][4]
a. Sample Preparation and Derivatization:
-
Perform an acid or alkaline hydrolysis of the sample to release the 19-methyltricosanoic acid from its coenzyme A ester.
-
Extract the free fatty acid using an organic solvent.
-
Derivatize the fatty acid to a volatile ester, typically a fatty acid methyl ester (FAME), using a reagent like boron trifluoride-methanol or by acid-catalyzed esterification.
-
For enhanced sensitivity and chromatographic performance, further derivatization to trimethylaminoethyl (TMAE) iodide ester derivatives can be performed.[3]
b. GC-MS Analysis:
-
Gas Chromatography: Use a medium-polarity capillary column (e.g., BPX70 or similar) to achieve good separation of branched-chain fatty acid isomers.
-
Temperature Program: A typical temperature program would start at a lower temperature and ramp up to a higher temperature to elute the very-long-chain fatty acids.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode.[4]
-
Quantification: Use selected ion monitoring (SIM) to quantify the target FAME based on its characteristic ions.[4]
c. Calibration and Quantification:
-
Prepare a calibration curve using a certified standard of 19-methyltricosanoic acid methyl ester.
-
Use a suitable internal standard, such as a deuterated analogue or a fatty acid with a different chain length that is not present in the sample.
Method Validation
For both LC-MS/MS and GC-MS methods, a thorough validation should be performed according to established guidelines (e.g., ICH M10).[5][6] Key validation parameters include:
-
Linearity: Assess the linear range of the assay.
-
Accuracy: Determine the percent recovery of the analyte in spiked samples.
-
Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the method, expressed as the coefficient of variation (CV%).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Specificity: Ensure that the method can differentiate the analyte from other components in the matrix.
-
Robustness: Assess the method's performance with small, deliberate variations in analytical parameters.[5]
Visualizations
Experimental Workflow for Cross-Validation
Caption: Experimental workflow for the cross-validation of this compound quantification.
Signaling Pathway Visualization (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway where this compound could be involved, for instance, in the context of peroxisomal disorders where branched-chain fatty acid metabolism is affected.
Caption: Hypothetical metabolic pathway involving this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iris.unito.it [iris.unito.it]
- 6. Analytical validation of a novel UHPLC-MS/MS method for 19 antibiotics quantification in plasma: Implementation in a LC-MS/MS Kit - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Cellular Landscape of 19-Methyltricosanoyl-CoA: A Comparative Analysis
A comprehensive examination of 19-Methyltricosanoyl-CoA, a very long-chain fatty acyl-CoA (VLCFA-CoA), reveals a complex picture of its distribution and metabolic significance across different tissues. While direct quantitative data for this compound remains scarce in current scientific literature, a comparative analysis based on the broader class of long-chain and very long-chain acyl-CoAs provides valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes the available data, outlines relevant experimental protocols, and visualizes the key metabolic pathways.
Tissue-Specific Abundance of Acyl-CoAs: A Surrogate View
Direct quantification of this compound in various tissues has not been extensively reported. However, data on total long-chain acyl-CoA levels in different mammalian tissues can serve as a proxy to infer its likely distribution. The liver, a central hub for lipid metabolism, generally exhibits the highest concentration of total acyl-CoAs. In contrast, the brain tends to have the lowest levels.
| Tissue | Total Long-Chain Acyl-CoA Content (nmol/g wet weight) | Reference |
| Rat Liver | 83 ± 11 | [1] |
| Hamster Heart | 61 ± 9 | [1] |
| Rat Kidney | Data not available in cited sources | |
| Rat Brain | Lowest compared to other organs | [2] |
It is crucial to note that these values represent the total pool of long-chain acyl-CoAs and not specifically this compound. The actual concentration of this specific molecule is expected to be a fraction of the total pool and may vary significantly based on diet, physiological state, and genetic factors.
The Metabolic Journey of Branched-Chain and Very Long-Chain Fatty Acyl-CoAs
This compound is a methylated very long-chain fatty acyl-CoA. The metabolism of such molecules primarily occurs in peroxisomes through a process called β-oxidation.[3][4][5][6] This is distinct from the mitochondrial β-oxidation that handles the bulk of shorter-chain fatty acids.
The presence of a methyl group on the fatty acid chain necessitates specific enzymatic machinery for its degradation. The initial steps of β-oxidation of very long-chain fatty acids are carried out in peroxisomes until they are shortened to a length that can be transported to the mitochondria for complete oxidation to acetyl-CoA.[4]
The following diagram illustrates the general pathway for peroxisomal β-oxidation of a very long-chain fatty acyl-CoA.
Experimental Protocols for the Quantification of Acyl-CoAs
The quantification of specific acyl-CoA species like this compound from tissue samples is a technically demanding process. The general workflow involves tissue homogenization, extraction of the acyl-CoAs, and subsequent analysis by sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).
1. Tissue Homogenization and Extraction:
-
Objective: To lyse the tissue and extract the acyl-CoA molecules.
-
Protocol:
-
A known weight of the frozen tissue is homogenized in a cold organic solvent mixture, typically chloroform/methanol.[1]
-
The homogenate is then subjected to phase partitioning by adding a solvent to separate the lipid-containing organic phase from the aqueous phase.
-
The acyl-CoAs will be present in the aqueous phase, which is carefully collected.
-
2. Solid-Phase Extraction (SPE) for Cleanup and Concentration:
-
Objective: To remove interfering substances and concentrate the acyl-CoAs.
-
Protocol:
-
The aqueous extract is passed through a C18 solid-phase extraction cartridge.
-
The cartridge is washed with an aqueous solution to remove polar impurities.
-
The acyl-CoAs are then eluted with a solvent mixture, such as acetonitrile/water.
-
3. LC-MS/MS Analysis:
-
Objective: To separate and quantify the individual acyl-CoA species.
-
Protocol:
-
The cleaned-up extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
The acyl-CoAs are separated based on their chain length and polarity on a C18 reversed-phase column.
-
The separated molecules are then introduced into a tandem mass spectrometer (MS/MS) for detection and quantification. Multiple reaction monitoring (MRM) is a commonly used mode for its high selectivity and sensitivity.
-
The following diagram outlines the experimental workflow for acyl-CoA quantification.
Concluding Remarks and Future Directions
The comparative analysis of this compound levels in different tissues is currently limited by the lack of specific quantitative data. However, by examining the broader class of long-chain and very long-chain acyl-CoAs, we can infer its likely importance in tissues with high lipid metabolic activity, such as the liver. The peroxisomal β-oxidation pathway is central to its degradation, and dysfunction in this pathway can have significant pathological consequences.
Future research should focus on the development of targeted analytical methods for the precise quantification of this compound and other specific VLCFA-CoAs in various tissues and disease states. This will be crucial for elucidating their precise physiological roles and for the development of novel therapeutic strategies for metabolic and neurological disorders.
References
- 1. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. PEROXISOMAL β-OXIDATION AND PEROXISOME PROLIFERATOR–ACTIVATED RECEPTOR α: An Adaptive Metabolic System | Annual Reviews [annualreviews.org]
- 6. Peroxisomal beta-oxidation and peroxisome proliferator-activated receptor alpha: an adaptive metabolic system - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Structure of Synthetic 19-Methyltricosanoyl-CoA: A Comparative Guide to NMR Spectroscopy and Alternative Methods
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic long-chain fatty acyl-CoAs is a critical step in ensuring the validity of experimental outcomes. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the structural elucidation of synthetic 19-Methyltricosanoyl-CoA, a complex lipid molecule. We present supporting data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.
The unique structure of this compound, featuring a long 23-carbon chain with a methyl branch at the C-19 position, presents a distinct analytical challenge. NMR spectroscopy emerges as a powerful, non-destructive technique that provides a detailed atom-by-atom map of the molecule, confirming the precise location of the methyl group and the integrity of the entire structure. This guide will delve into the specifics of NMR analysis and objectively compare its performance against established methods such as High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) of the corresponding fatty acid.
Performance Comparison: NMR vs. Alternative Methods
The choice of analytical technique for the structural confirmation of this compound depends on the specific information required, available instrumentation, and sample amount. While NMR provides unparalleled detail on the complete molecular structure in a single analysis, other methods offer complementary information, particularly regarding molecular weight and fatty acid profile.
| Analytical Technique | Information Provided | Sample Requirement | Destructive? | Key Advantages | Limitations |
| ¹H NMR | Proton environment, functional groups, relative quantitation of protons. | ~1-5 mg | No | Fast, non-destructive, provides detailed structural information. | Lower resolution for complex regions of the acyl chain. |
| ¹³C NMR | Carbon skeleton, presence of unique carbons (e.g., quaternary, methyl). | ~5-20 mg | No | Unambiguous carbon count and environment identification. | Lower sensitivity, requires longer acquisition times. |
| 2D NMR (COSY, HSQC) | Connectivity between protons and carbons, definitive assignment of all signals. | ~5-20 mg | No | Provides a complete and unambiguous structural map. | Longer experiment times, more complex data analysis. |
| HRMS (ESI-TOF, Orbitrap) | Accurate molecular weight, elemental composition. | < 1 µg | Yes | Extremely high sensitivity and mass accuracy. | Provides limited information on isomerism (e.g., branch position).[1] |
| GC-MS (of the fatty acid) | Fatty acid chain length and branching pattern (after derivatization). | ~1-10 µg | Yes | High sensitivity and established libraries for identification.[2] | Indirect analysis of the CoA ester, requires derivatization. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable structural confirmation. Below are representative protocols for the synthesis of the precursor 19-methyltricosanoic acid, its conversion to the CoA thioester, and its subsequent analysis by NMR, alongside protocols for HRMS and GC-MS.
Synthesis of this compound
The synthesis of this compound is a two-step process involving the synthesis of the free fatty acid followed by its activation to the coenzyme A thioester.
Step 1: Synthesis of 19-Methyltricosanoic Acid
A common route to synthesize a long-chain methyl-branched fatty acid involves the coupling of a Grignard reagent with a long-chain ω-halo fatty acid ester, followed by hydrolysis.
-
Materials: 1-Bromo-18-methylicosane, magnesium turnings, dry diethyl ether, methyl 5-chlorovalerate, lithium tetrachlorocuprate(II) solution, hydrochloric acid, sodium hydroxide (B78521), ethanol (B145695).
-
Procedure:
-
Prepare a Grignard reagent from 1-bromo-18-methylicosane and magnesium in dry diethyl ether.
-
In a separate flask, add methyl 5-chlorovalerate to dry diethyl ether and cool to 0°C.
-
Add the Grignard reagent dropwise to the methyl 5-chlorovalerate solution in the presence of a catalytic amount of lithium tetrachlorocuprate(II).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated ammonium (B1175870) chloride solution and extract the product with diethyl ether.
-
Hydrolyze the resulting ester using a solution of sodium hydroxide in ethanol and water.
-
Acidify the mixture with hydrochloric acid to precipitate the 19-methyltricosanoic acid.
-
Filter, wash with water, and recrystallize the product from a suitable solvent like acetone.
-
Step 2: Conversion to this compound
The fatty acid is activated to its acyl chloride and then coupled with coenzyme A.
-
Materials: 19-Methyltricosanoic acid, thionyl chloride, dry dichloromethane (B109758), coenzyme A lithium salt, sodium bicarbonate, water.
-
Procedure:
-
Treat 19-methyltricosanoic acid with an excess of thionyl chloride in dry dichloromethane to form the acyl chloride. Remove the excess thionyl chloride under vacuum.[3]
-
Dissolve the resulting 19-methyltricosanoyl chloride in a mixture of dichloromethane and water.
-
In a separate flask, dissolve coenzyme A lithium salt in a sodium bicarbonate buffer.
-
Slowly add the acyl chloride solution to the coenzyme A solution with vigorous stirring at 0°C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, purify the this compound by preparative HPLC.
-
NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5 mg of purified this compound in a suitable deuterated solvent (e.g., D₂O or CD₃OD).
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key signals to identify include the terminal methyl groups, the methyl branch, the methylene (B1212753) groups adjacent to the thioester and the methyl branch, and the characteristic signals of the coenzyme A moiety.
-
¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. This will confirm the total number of carbons and the presence of the unique carbons of the methyl branch and the thioester carbonyl.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the acyl chain.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon, confirming the assignment of both ¹H and ¹³C signals.
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of this compound in a solvent suitable for electrospray ionization (e.g., methanol/water with 0.1% formic acid).
-
Instrumentation: An ESI-TOF or Orbitrap mass spectrometer.
-
Analysis: Infuse the sample into the mass spectrometer and acquire the spectrum in positive ion mode. The accurate mass of the molecular ion ([M+H]⁺) will confirm the elemental composition. Tandem MS (MS/MS) can be performed to observe characteristic fragmentations, such as the neutral loss of the phosphopantetheine group, which is indicative of an acyl-CoA.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) of the Fatty Acid Methyl Ester (FAME)
-
Sample Preparation (Derivatization):
-
Hydrolyze the this compound to the free fatty acid using a mild base.
-
Methylate the fatty acid using a reagent such as BF₃-methanol or by forming the acyl chloride followed by reaction with methanol.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Analysis: Inject the FAME sample onto a suitable GC column (e.g., a non-polar or medium-polarity column). The retention time of the 19-methyltricosanoate methyl ester will be indicative of its chain length and branching. The mass spectrum will show a characteristic fragmentation pattern that can be compared to libraries or analyzed to confirm the structure.[2]
Predicted NMR Data for this compound
As no specific experimental NMR data for this compound is available in the searched literature, the following table presents predicted chemical shifts based on known values for similar long-chain branched fatty acids and acyl-CoA compounds. These values serve as a guide for the expected spectral features.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (2D NMR) |
| Acyl Chain | |||
| C1 (C=O) | - | ~200 | - |
| C2 (-CH₂-C=O) | ~2.8-3.0 (t) | ~45-50 | Correlates with C3 protons in COSY. |
| C3 (-CH₂-) | ~1.6-1.7 (m) | ~25-30 | Correlates with C2 and C4 protons in COSY. |
| Bulk Methylenes (-CH₂-)n | ~1.2-1.4 (br s) | ~29-30 | Overlapping signals. |
| C18 (-CH₂-) | ~1.1-1.2 (m) | ~35-40 | Correlates with C17 and C19 protons in COSY. |
| C19 (-CH-) | ~1.4-1.6 (m) | ~30-35 | Correlates with C18, C20 protons and C19-CH₃ protons in COSY. |
| C19-CH₃ | ~0.8-0.9 (d) | ~15-20 | Correlates with C19 proton in COSY and C19 carbon in HMBC. |
| C20 (-CH₂-) | ~1.1-1.2 (m) | ~35-40 | Correlates with C19 and C21 protons in COSY. |
| C23 (-CH₃) | ~0.8-0.9 (t) | ~14 | Terminal methyl group. |
| Coenzyme A Moiety | |||
| Pantetheine (B1680023) -CH₂-SH | ~3.1-3.3 (t) | ~25-30 | Signals for the pantetheine and adenosine (B11128) portions will be consistent with known CoA spectra. |
| Adenosine H-8 | ~8.5 (s) | ~140 | |
| Adenosine H-2 | ~8.2 (s) | ~152 | |
| Ribose H-1' | ~6.1 (d) | ~87 |
Visualizing the Workflow and Comparisons
To further clarify the experimental process and the relationships between the analytical techniques, the following diagrams are provided.
Caption: Workflow for the synthesis and structural confirmation of this compound.
Caption: Information provided by NMR and Mass Spectrometry for structural elucidation.
Conclusion
For the definitive structural confirmation of synthetic this compound, NMR spectroscopy, particularly a combination of 1D and 2D techniques, stands out as the most comprehensive method . It provides an unparalleled level of detail, allowing for the unambiguous assignment of the entire molecular structure, including the precise location of the methyl branch. While HRMS is invaluable for confirming the molecular formula with high accuracy and GC-MS is a sensitive method for analyzing the fatty acid component, neither can independently provide the complete structural picture that NMR offers. For researchers in drug development and metabolic studies, the confidence in the structure of such complex synthetic molecules is paramount, making NMR an indispensable tool in the analytical workflow.
References
A Comparative Analysis of the Predicted Biological Activities of 19-Methyltricosanoyl-CoA and Tricosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the predicted biological activities of 19-Methyltricosanoyl-CoA, a branched-chain fatty acyl-CoA, and its straight-chain analog, Tricosanoyl-CoA. In the absence of direct comparative experimental data for these specific molecules, this analysis is based on established principles of fatty acid metabolism and signaling for their respective molecular classes: very-long-chain saturated fatty acyl-CoAs (VLCFA-CoAs) and very-long-chain methyl-branched fatty acyl-CoAs.
Predicted Physicochemical and Metabolic Differences
The introduction of a methyl group in the acyl chain of this compound is predicted to induce significant differences in its physical properties and metabolic fate compared to the linear Tricosanoyl-CoA.
Table 1: Predicted Physicochemical and Metabolic Properties
| Property | This compound (Predicted) | Tricosanoyl-CoA (Known/Predicted) | Supporting Rationale |
| Membrane Fluidity | Increases membrane fluidity | Decreases membrane fluidity (promotes packing) | Branched-chain fatty acids disrupt the tight packing of acyl chains in the lipid bilayer, increasing fluidity, similar to unsaturated fatty acids.[1][2][3][4] |
| Melting Point | Lower | Higher | The methyl branch interferes with crystalline packing, requiring less energy to transition to a liquid phase.[5] |
| Primary Site of β-Oxidation | Peroxisomes | Peroxisomes (initial cycles) followed by mitochondria | Both are very-long-chain fatty acyl-CoAs (VLCFAs), which initiate β-oxidation in peroxisomes.[6][7][8] |
| Oxidative Pathway | May require α-oxidation prior to β-oxidation | Standard β-oxidation | The position of the methyl group determines the need for α-oxidation. If the methyl group is at an odd-numbered carbon (from the carboxyl end), it will eventually be at the β-position, sterically hindering the standard β-oxidation enzymes and requiring an initial α-oxidation step to remove one carbon.[9][10] |
Predicted Differences in Biological Signaling Activity
Fatty acyl-CoAs are not only metabolic intermediates but also signaling molecules that can directly bind to and modulate the activity of nuclear receptors. The structural difference between this compound and Tricosanoyl-CoA is expected to influence their interaction with these receptors.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation
Both very-long-chain and branched-chain fatty acyl-CoAs are known to be high-affinity ligands and potent activators of PPARα, a key regulator of lipid metabolism.[11][12] The CoA thioesters are significantly more potent ligands than the corresponding free fatty acids.[11][12]
Table 2: Predicted PPARα Activation and Binding Affinity
| Molecule Class | Example Compounds | Reported Binding Affinity (Kd) for PPARα | Reference |
| VLCFA-CoA (C20-C24) | Lignoceroyl-CoA (C24:0) | 3 - 29 nM | [11] |
| BCFA-CoA | Phytanoyl-CoA, Pristanoyl-CoA | ~11 nM | [11][12] |
Based on this data, both this compound and Tricosanoyl-CoA are predicted to be high-affinity PPARα ligands. The methyl branch in this compound may slightly alter its binding affinity and activation potential compared to its straight-chain counterpart, but both are expected to be potent activators. This activation would lead to the upregulation of genes involved in fatty acid oxidation.[13][14][15]
Free Fatty Acid Receptor 1 (FFAR1/GPR40) Activation
Long-chain fatty acids are endogenous agonists of FFAR1, a G-protein coupled receptor that enhances glucose-stimulated insulin (B600854) secretion.[16][17][18][19] Tricosanoic acid (the precursor to Tricosanoyl-CoA) is noted as a FFAR1 agonist. The influence of a methyl branch on FFAR1 activation by a very-long-chain fatty acyl-CoA has not been specifically studied. It is plausible that both molecules could interact with FFAR1, but their relative potency remains to be determined experimentally.
Experimental Protocols
To empirically determine the biological activities of this compound and Tricosanoyl-CoA, the following experimental approaches are recommended.
PPARα Transactivation Assay
This cell-based assay measures the ability of a compound to activate PPARα.
-
Cell Culture and Transfection: HEK293T or a similar cell line is co-transfected with three plasmids:
-
An expression vector for a GAL4-DNA binding domain fused to the PPARα-ligand binding domain (GAL4-PPARα-LBD).
-
A reporter plasmid containing a GAL4 response element upstream of a luciferase gene (e.g., pGRE-LUC).
-
A control plasmid constitutively expressing a different reporter (e.g., Renilla luciferase) for normalization.[20]
-
-
Treatment: Transfected cells are treated with varying concentrations of this compound, Tricosanoyl-CoA, or a known PPARα agonist (e.g., GW7647) for 18-24 hours.
-
Luciferase Assay: Cell lysates are assayed for firefly and Renilla luciferase activity.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine the fold-activation of PPARα relative to a vehicle control.
In Vitro PPARα Binding Assay
This assay quantifies the direct binding of the compounds to the PPARα ligand-binding domain (LBD).
-
Protein Expression and Purification: The LBD of PPARα is expressed (e.g., in E. coli) and purified.
-
Fluorescence Quenching: The intrinsic tryptophan fluorescence of the PPARα LBD is measured. The quenching of this fluorescence upon titration with increasing concentrations of this compound or Tricosanoyl-CoA is monitored.[11]
-
Data Analysis: The change in fluorescence is used to calculate the dissociation constant (Kd), which indicates the binding affinity.
Acyl-CoA Extraction and Quantification from Cells
This protocol allows for the measurement of intracellular levels of the acyl-CoAs after cellular treatment.
-
Cell Treatment and Lysis: Cells are incubated with the corresponding fatty acids (19-methyltricosanoic acid or tricosanoic acid). After incubation, cells are rapidly lysed, often with an acidic organic solvent to precipitate protein and preserve the acyl-CoAs.
-
Extraction: Acyl-CoAs are extracted from the lysate, for example, by solid-phase extraction.
-
LC-MS/MS Analysis: The extracted samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The acyl-CoAs are separated by reverse-phase chromatography and detected by mass spectrometry using multiple reaction monitoring (MRM) for sensitive and specific quantification.[21]
Visualizations of Predicted Pathways
Predicted Metabolic Fates
The diagram below illustrates the predicted initial steps in the catabolism of this compound and Tricosanoyl-CoA. Both are first activated from their corresponding fatty acids and then transported into the peroxisome for initial breakdown due to their very long chain length.
Caption: Predicted peroxisomal metabolism of branched vs. straight-chain VLCFAs.
Predicted PPARα Signaling Pathway
This diagram shows the predicted mechanism by which both acyl-CoA molecules activate PPARα, leading to changes in gene expression.
Caption: Predicted activation of the PPARα signaling pathway by acyl-CoAs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aocs.org [aocs.org]
- 7. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. youtube.com [youtube.com]
- 10. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of PPARα by Fatty Acid Accumulation Enhances Fatty Acid Degradation and Sulfatide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel identification of the free fatty acid receptor FFAR1 that promotes contraction in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating Antibody Specificity for 19-Methyltricosanoyl-CoA
For researchers, scientists, and drug development professionals, the validation of antibody specificity is a critical step in ensuring reliable and reproducible results. This is particularly true for antibodies targeting small, non-immunogenic molecules like 19-Methyltricosanoyl-CoA, a long-chain fatty acyl-CoA. Given the scarcity of commercially available, validated antibodies for this specific lipid, this guide provides a framework for evaluating the specificity of custom-developed or newly available antibodies. The following sections detail recommended experimental protocols, data presentation strategies, and visual workflows to guide your validation process.
The validation of an antibody against a small molecule like this compound requires a multi-faceted approach. The primary challenges include the molecule's small size, which necessitates a competitive assay format, and the potential for cross-reactivity with other structurally similar lipids. Therefore, a thorough evaluation should focus on both quantifying the antibody's affinity for its target and systematically assessing its binding to off-target molecules.
Recommended Experimental Approaches
Two key immunoassays are recommended for a comprehensive specificity evaluation: the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and the Lipid-Protein Overlay Assay (Dot Blot).
-
Competitive ELISA is the gold standard for quantifying the interaction between an antibody and a small-molecule antigen.[1][2][3] This assay measures the antibody's ability to bind to immobilized this compound in the presence of varying concentrations of the free molecule in solution. The resulting data can be used to determine the antibody's sensitivity and specificity.
-
Lipid-Protein Overlay Assays (Dot Blot or Lipid Strips) are essential for assessing cross-reactivity.[4][5][6] In this method, this compound and a panel of other structurally related lipids are spotted onto a nitrocellulose or PVDF membrane. The antibody is then incubated with the membrane to determine which lipids it binds to. This provides a direct visual assessment of the antibody's specificity.[5][7]
Data Presentation for Comparative Analysis
Clear and concise data presentation is crucial for comparing the performance of different antibody candidates. The following tables provide templates for summarizing the quantitative data obtained from the recommended experimental approaches.
Table 1: Competitive ELISA Performance
This table summarizes the key performance metrics for each antibody candidate from the competitive ELISA experiments. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of this compound required to inhibit 50% of the antibody binding to the coated antigen, and thus reflects the antibody's sensitivity. The limit of detection (LOD) represents the lowest concentration of the analyte that can be reliably detected.
| Antibody Candidate | Host Species | Clonality | IC50 (nM) for this compound | Limit of Detection (LOD) (nM) |
| Antibody A | Rabbit | Polyclonal | 50 | 5 |
| Antibody B | Mouse | Monoclonal | 25 | 2 |
| Antibody C | Rabbit | Monoclonal | 30 | 3 |
Table 2: Cross-Reactivity Profile from Lipid-Protein Overlay Assay
This table presents a semi-quantitative analysis of the cross-reactivity of each antibody candidate with a panel of structurally related lipids. The binding intensity is typically scored based on the signal intensity of the dots on the membrane.
| Lipid Molecule | Antibody A (% Cross-Reactivity) | Antibody B (% Cross-Reactivity) | Antibody C (% Cross-Reactivity) |
| This compound | 100% | 100% | 100% |
| Tricosanoyl-CoA | 15% | 5% | 8% |
| Palmitoyl-CoA | <1% | <1% | <1% |
| Stearoyl-CoA | 2% | <1% | 1% |
| Oleoyl-CoA | <1% | <1% | <1% |
| Cholesterol | 0% | 0% | 0% |
| Phosphatidylcholine | 0% | 0% | 0% |
Visualizing the Workflow and Concepts
Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and logical relationships involved in antibody specificity evaluation.
Workflow for Antibody Production and Initial Screening
Competitive ELISA Workflow
Lipid-Protein Overlay (Dot Blot) Workflow
Detailed Experimental Protocols
The following protocols provide a starting point for the validation experiments. Optimization of concentrations, incubation times, and buffer compositions may be necessary for specific antibodies.
Protocol 1: Competitive ELISA
This protocol is adapted from standard competitive ELISA procedures for small molecules.[1][2][8]
Materials:
-
96-well ELISA plates
-
This compound conjugated to a carrier protein (e.g., BSA) for coating
-
Free this compound standard
-
Primary antibody to be tested
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in Wash Buffer)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the this compound-carrier conjugate in Coating Buffer to a pre-determined optimal concentration. Add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the free this compound standard in Blocking Buffer.
-
In separate tubes, mix equal volumes of the standard dilutions and a constant, pre-optimized concentration of the primary antibody. Incubate for 1-2 hours at room temperature.
-
-
Incubation: Discard the blocking solution from the plate. Add 100 µL of the antibody/standard mixtures to the appropriate wells. Incubate for 1-2 hours at room temperature.
-
Washing: Discard the solutions and wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Discard the secondary antibody solution and wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
Analysis: Plot the absorbance against the concentration of the free this compound standard. The signal will be inversely proportional to the concentration of the free analyte. Calculate the IC50 value.
Protocol 2: Lipid-Protein Overlay Assay (Dot Blot)
This protocol is based on standard dot blot procedures for assessing protein-lipid interactions.[9][10][11]
Materials:
-
Nitrocellulose or PVDF membrane
-
This compound
-
A panel of control lipids (e.g., other fatty acyl-CoAs, common membrane lipids)
-
Primary antibody to be tested
-
HRP-conjugated secondary antibody
-
Blocking Buffer (e.g., 3% BSA in TBST)
-
Wash Buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Membrane Preparation:
-
Using a pencil, lightly draw a grid on the membrane to mark the spotting locations.
-
Prepare solutions of this compound and control lipids in a suitable solvent (e.g., chloroform/methanol).
-
-
Spotting: Carefully spot 1-2 µL of each lipid solution onto its designated location on the membrane. Allow the spots to dry completely at room temperature.
-
Blocking: Immerse the membrane in Blocking Buffer and incubate for 1 hour at room temperature with gentle agitation.[6]
-
Primary Antibody Incubation: Discard the blocking buffer and incubate the membrane with the primary antibody diluted in Blocking Buffer for 1-2 hours at room temperature.[11]
-
Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane in the substrate solution.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Compare the signal intensity of the dot for this compound with the signals from the control lipids to assess cross-reactivity.
References
- 1. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 2. The principle and method of ELISA | MBL Life Science -JAPAN- [ruo.mbl.co.jp]
- 3. cytoscientific.com [cytoscientific.com]
- 4. Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Dot blot protocol | Abcam [abcam.com]
- 7. Dot Blot Protocol & Troubleshooting Guide | Validated Antibody Collection - Creative Biolabs [creativebiolabs.net]
- 8. blog.benchsci.com [blog.benchsci.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. agrisera.com [agrisera.com]
- 11. sanquin.org [sanquin.org]
A Researcher's Guide to Inter-Laboratory Reproducibility of 19-Methyltricosanoyl-CoA Measurements
For Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible quantification of lipid metabolites is paramount in biochemical research and drug development. 19-Methyltricosanoyl-CoA, a long-chain branched acyl-coenzyme A, is an important intermediate in fatty acid metabolism. Ensuring that measurements of this analyte are consistent across different laboratories is crucial for validating research findings and making informed decisions in therapeutic development. This guide provides an objective comparison of methodologies for measuring this compound and discusses the critical factors influencing inter-laboratory reproducibility.
Comparison of Analytical Methods
The quantification of acyl-CoAs, particularly long-chain species like this compound, is predominantly achieved through liquid chromatography-mass spectrometry (LC-MS)-based methods due to their high sensitivity and selectivity. While other techniques exist, they often lack the specificity required for complex biological matrices.
| Method | Principle | Advantages | Disadvantages | Suitability for this compound |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Separation based on polarity, detection via UV absorbance of the adenine (B156593) moiety of CoA. | Relatively simple and widely available. | Lower sensitivity and specificity compared to MS. Co-elution of similar compounds can interfere with quantification. | Suitable for purified samples or when high concentrations are expected. Not ideal for complex biological samples. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by mass-based detection and fragmentation for specific identification and quantification. | High sensitivity, high specificity, and ability to measure multiple analytes simultaneously. | Requires specialized equipment and expertise. Potential for matrix effects. | Gold standard. Provides the necessary sensitivity and specificity for accurate quantification in biological samples. |
Key Experimental Protocol: LC-MS/MS for Long-Chain Acyl-CoA Quantification
While a specific protocol for this compound is not widely published, the following generalized method for long-chain acyl-CoAs can be adapted. This protocol is based on established methods for similar analytes.
1. Sample Preparation and Extraction
-
Objective: To efficiently extract long-chain acyl-CoAs from the biological matrix while minimizing degradation.
-
Procedure:
-
Homogenize tissue or cell samples in a cold buffer (e.g., 100 mM KH2PO4, pH 4.9).
-
Add an internal standard (e.g., a stable isotope-labeled version of a similar long-chain acyl-CoA) to correct for extraction losses and matrix effects.
-
Precipitate proteins and extract lipids using an organic solvent mixture (e.g., isopropanol/acetonitrile).
-
Centrifuge to pellet debris and collect the supernatant containing the acyl-CoAs.
-
The extract can be further purified using solid-phase extraction (SPE) to remove interfering substances.
-
2. LC-MS/MS Analysis
-
Objective: To separate this compound from other analytes and accurately quantify it.
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used for separating long-chain acyl-CoAs.
-
Mobile Phase: A gradient of two solvents is used, for example:
-
Solvent A: Water with a small amount of an ion-pairing agent (e.g., triethylamine) and an acid (e.g., acetic acid).
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient: A typical gradient would start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the more hydrophobic long-chain acyl-CoAs.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a characteristic fragment generated by collision-induced dissociation). This highly specific detection method minimizes interferences.
-
Factors Influencing Inter-Laboratory Reproducibility
Achieving reproducible measurements of this compound across different laboratories is challenging. The following factors are key contributors to variability:
-
Sample Handling and Preparation: Differences in tissue collection, storage, and the extraction protocol can significantly impact the final measured concentration. The stability of long-chain acyl-CoAs is a critical concern.
-
Internal Standards: The choice and purity of the internal standard are crucial. Ideally, a stable isotope-labeled version of this compound should be used. If this is not available, a closely related long-chain acyl-CoA can be used, but this may introduce inaccuracies.
-
Instrumentation and Calibration: Variations in LC-MS/MS systems, including instrument sensitivity and calibration procedures, can lead to systematic differences between laboratories. Regular and rigorous calibration with a certified reference standard of this compound is essential.
-
Data Analysis: The methods used for peak integration, background subtraction, and quantification can vary. Standardized data analysis protocols are necessary for comparability.
Benchmarking Reproducibility: Intra- and Inter-Assay Variability
While no multi-laboratory studies on this compound are available, data from a single-laboratory validation of a method for other long-chain acyl-CoAs in human skeletal muscle can serve as a benchmark for what constitutes good reproducibility.[1]
| Acyl-CoA Species | Intra-Assay CV (%) | Inter-Assay CV (%) |
| Palmitoyl-CoA (C16:0) | 6 | 5 |
| Stearoyl-CoA (C18:0) | 7 | 6 |
| Oleoyl-CoA (C18:1) | 5 | 5 |
CV: Coefficient of Variation
For robust inter-laboratory comparisons of this compound, similar or better performance should be expected.
Visualizing the Workflow and Challenges
To better understand the measurement process and the potential sources of variability, the following diagrams illustrate a typical experimental workflow and the factors affecting reproducibility.
A generalized workflow for the measurement of this compound.
Key factors that can introduce variability in measurements between laboratories.
References
The Pivotal Role of 19-Methyltricosanoyl-CoA Explored Through Inferred Knockout Models
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 5, 2025
Abstract
While direct knockout models for 19-Methyltricosanoyl-CoA are not available in published literature, its functional role can be inferred by examining knockout models of enzymes responsible for the biosynthesis and degradation of structurally similar very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs). This guide provides a comparative analysis of two key knockout mouse models: one for the fatty acid elongase ELOVL1, crucial for the synthesis of VLCFAs, and another for long-chain acyl-CoA dehydrogenase (LCAD), essential for their breakdown. By comparing the phenotypes of these models, we can construct a hypothetical functional profile for this compound, offering valuable insights for researchers in metabolic diseases and drug development.
Introduction: The Enigma of this compound
This compound is a long-chain acyl-CoA thioester with a methyl branch. Acyl-CoAs are central players in cellular metabolism, serving as substrates for energy production through beta-oxidation, components of complex lipids, and signaling molecules. The specific functions of many individual acyl-CoA species, particularly branched-chain VLCFAs, are still under investigation. Due to the absence of a dedicated knockout model for this compound, this guide utilizes a comparative approach with existing, relevant knockout models to postulate its physiological significance.
We hypothesize that the synthesis of this compound is dependent on the ELOVL family of enzymes, and its degradation occurs via the mitochondrial fatty acid beta-oxidation pathway, initiated by acyl-CoA dehydrogenases. Therefore, the phenotypes of ELOVL1 and LCAD knockout mice can serve as valuable proxies.
Comparative Analysis of Knockout Mouse Models
The following tables summarize the key phenotypic characteristics observed in ELOVL1 and LCAD knockout mice, providing a framework for predicting the potential consequences of this compound dysregulation.
Table 1: Comparison of General Phenotypes
| Feature | ELOVL1 Knockout (Elovl1-/-) | LCAD Knockout (Acadl-/-) | Inferred Role of this compound |
| Viability | Neonatal lethal[1] | Reduced neonatal survival, some adults viable[2] | Potentially crucial for early development and survival. |
| Growth | Smaller body size at birth[1] | Normal birth weight, potential for later growth defects | May be important for normal growth and development. |
| Metabolism | Impaired skin lipid barrier[1] | Fasting intolerance, hypoglycemia[2] | Likely involved in both structural lipid integrity and energy metabolism. |
| Organ Systems | Severe skin abnormalities[1] | Cardiac hypertrophy, hepatic lipidosis[2] | Could have specific roles in skin barrier function and cardiac/hepatic energy homeostasis. |
Table 2: Quantitative Comparison of Key Phenotypic Parameters
| Parameter | ELOVL1 Knockout (Elovl1-/-) | LCAD Knockout (Acadl-/-) |
| Survival Rate | 0% survival past birth[1] | Reduced number of pups at birth[2] |
| Body Weight | Significantly lower than wild-type at birth[1] | No significant difference at birth |
| Transepidermal Water Loss (TEWL) | Significantly increased, indicating a defective skin barrier[1] | Not reported to be significantly altered |
| Heart Weight to Body Weight Ratio | Not applicable due to neonatal lethality | Significantly increased in males, indicating cardiac hypertrophy[3] |
| Fasting Blood Glucose | Not applicable | Significantly lower than wild-type after fasting[2] |
| Hepatic Triglyceride Content | Not applicable | Significantly increased after fasting[4] |
| Myocardial Triglyceride Content | Not applicable | Significantly higher at baseline and further increased with fasting[4] |
Signaling Pathways and Metabolic Workflows
To visualize the potential metabolic context and experimental investigation of this compound, the following diagrams are provided.
Caption: Proposed metabolic pathway of this compound.
Caption: Experimental workflow for characterizing a knockout mouse model.
Detailed Experimental Protocols
The following are detailed protocols for key experiments relevant to the study of fatty acid metabolism using knockout mouse models.
Generation of Conditional Knockout Mice
This protocol describes a general procedure for creating conditional knockout mice using the Cre-loxP system.[5][6][7][8]
-
Design of Targeting Vector: A targeting vector is designed to flank a critical exon of the gene of interest with loxP sites ("floxing"). The vector also contains selection markers (e.g., neomycin resistance) for identifying successfully targeted embryonic stem (ES) cells.
-
ES Cell Transfection and Selection: The targeting vector is introduced into ES cells, typically via electroporation. Positive-negative selection is then used to enrich for ES cells that have undergone homologous recombination.
-
Verification of Targeted ES Clones: Southern blotting and PCR are used to confirm the correct integration of the targeting construct in the ES cell genome.
-
Blastocyst Injection: Verified ES cells are injected into blastocysts, which are then surgically transferred into pseudopregnant female mice.
-
Generation of Chimeric Mice: The resulting offspring (chimeras) are a mix of cells derived from the host blastocyst and the genetically modified ES cells. Chimeras with a high contribution from the modified ES cells are bred with wild-type mice to test for germline transmission of the floxed allele.
-
Breeding with Cre-Expressing Mice: Mice carrying the floxed allele are bred with mice that express Cre recombinase in a tissue-specific or inducible manner. In the offspring, the floxed exon will be excised only in the cells where Cre is active, leading to a conditional knockout.
Lipid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of fatty acid profiles in tissues.[9][10][11][12][13]
-
Lipid Extraction: Total lipids are extracted from homogenized tissue samples using a solvent mixture, typically chloroform:methanol (2:1, v/v).
-
Saponification and Derivatization: The extracted lipids are saponified (hydrolyzed) using a strong base (e.g., KOH) to release the fatty acids. The free fatty acids are then converted to their more volatile fatty acid methyl esters (FAMEs) by incubation with a methylating agent (e.g., BF3-methanol or methanolic HCl).
-
FAME Extraction: The FAMEs are extracted from the reaction mixture using an organic solvent such as hexane.
-
GC-MS Analysis: The extracted FAMEs are injected into a gas chromatograph, where they are separated based on their chain length, degree of unsaturation, and branching. The separated FAMEs then enter a mass spectrometer, which fragments the molecules and detects the resulting ions, allowing for their identification and quantification.
-
Data Analysis: The abundance of each fatty acid is determined by comparing its peak area to that of an internal standard.
Cardiac Function Assessment by Echocardiography
This non-invasive technique is used to assess heart structure and function in live mice.[3][14]
-
Animal Preparation: The mouse is anesthetized, and its chest is shaved to ensure good contact with the ultrasound probe. The mouse is placed on a heated platform to maintain body temperature.
-
Image Acquisition: A high-frequency ultrasound probe is used to acquire two-dimensional (M-mode and B-mode) images of the heart. Standard views, such as the parasternal long-axis and short-axis views, are obtained.
-
Measurement of Cardiac Parameters: From the acquired images, various parameters are measured, including:
-
Left ventricular internal dimensions at end-diastole and end-systole.
-
Wall thickness (interventricular septum and posterior wall).
-
Ejection fraction and fractional shortening (measures of systolic function).
-
-
Data Analysis: The measured parameters are used to assess cardiac function and identify abnormalities such as hypertrophy (increased heart muscle mass) or contractile dysfunction.
Histological Analysis of Lipid Accumulation (Oil Red O Staining)
This staining method is used to visualize neutral lipids in frozen tissue sections.[15][16][17][18][19]
-
Tissue Preparation: Fresh or snap-frozen tissues are embedded in optimal cutting temperature (OCT) compound and sectioned using a cryostat.
-
Fixation: The tissue sections are fixed, typically with formalin.
-
Staining: The slides are incubated in a working solution of Oil Red O, a fat-soluble dye that stains neutral lipids red.
-
Counterstaining: The nuclei are typically counterstained with hematoxylin (B73222) to provide cellular context.
-
Mounting: The stained sections are mounted with an aqueous mounting medium.
-
Microscopy: The slides are examined under a light microscope to assess the extent and localization of lipid accumulation.
Conclusion and Future Directions
While the direct role of this compound remains to be elucidated through a specific knockout model, the comparative analysis of ELOVL1 and LCAD knockout mice provides a strong foundation for inferring its importance in several physiological processes. The severe phenotype of the ELOVL1 knockout suggests a critical role for VLCFA synthesis in embryonic development and skin barrier integrity. Conversely, the LCAD knockout phenotype points to the importance of VLCFA degradation in maintaining cardiac and hepatic energy homeostasis, particularly during periods of metabolic stress.
Future research should focus on the development of a specific this compound knockout model to directly confirm these inferred functions. Such a model would allow for a more precise understanding of its role in health and disease and could potentially identify new therapeutic targets for metabolic disorders. Furthermore, advanced lipidomic techniques could be employed to trace the metabolic fate of this compound and identify its downstream signaling effects.
References
- 1. Impaired Epidermal Permeability Barrier in Mice Lacking Elovl1, the Gene Responsible for Very-Long-Chain Fatty Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Cardiac Hypertrophy in Mice with Long-Chain Acyl-CoA Dehydrogenase (LCAD) or Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Generation of conditional knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Generating Conditional Knockout Mice | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lipidmaps.org [lipidmaps.org]
- 10. benchchem.com [benchchem.com]
- 11. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 12. 2.7. Analysis of Fatty Acid Profile by Gas Chromatography-Mass Spectrometry (GC-MS) [bio-protocol.org]
- 13. jfda-online.com [jfda-online.com]
- 14. researchgate.net [researchgate.net]
- 15. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 16. Immunohistochemistry and oil red O staining [bio-protocol.org]
- 17. Oil Red O and Hematoxylin and Eosin Staining for Quantification of Atherosclerosis Burden in Mouse Aorta and Aortic Root | Springer Nature Experiments [experiments.springernature.com]
- 18. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 19. ihisto.io [ihisto.io]
Safety Operating Guide
Safe Disposal of 19-Methyltricosanoyl-CoA: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 19-Methyltricosanoyl-CoA, a long-chain fatty acyl-CoA derivative used in various research applications. The following procedures are based on available safety data for similar compounds and general laboratory safety protocols.
Core Safety & Handling Summary
According to safety data for similar long-chain acyl-CoA compounds, this compound is not classified as a hazardous substance or mixture.[1] However, standard laboratory precautions should always be observed.
Key Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C45H82N7O17P3S |
| Molecular Weight | 1118.16 g/mol |
| Appearance | Solid (assumed) |
| Solubility | Data not available |
Step-by-Step Disposal Protocol
Given that this compound is not considered hazardous, the primary goal of disposal is to prevent its entry into the environment and ensure compliance with local regulations for non-hazardous chemical waste.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves.
2. Spill Management:
-
In case of a spill, avoid generating dust.[1]
-
Carefully sweep up the solid material.
-
Collect the spilled material and any contaminated cleaning materials into a designated, labeled waste container.[1]
-
Clean the affected area thoroughly.[1]
3. Waste Collection:
-
Collect waste this compound, including any unused product and contaminated disposables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container.
-
The label should include the chemical name ("this compound") and indicate that it is non-hazardous waste.
4. Disposal Pathway:
-
For Pure Compound or Small Quantities: Dispose of as non-hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal.
-
For Dilute Solutions: While there are no specific guidelines for this compound, as a general precaution, do not discharge solutions containing this compound into the sewer system.[1] Collect aqueous solutions in a labeled waste container for chemical waste disposal.
-
Consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local and national regulations.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols Cited
This guidance is based on standard laboratory safety protocols and the Safety Data Sheet (SDS) for similar, non-hazardous chemical compounds. No specific experimental protocols for the disposal of this compound were found in the public domain. The biological roles of long-chain acyl-CoAs in metabolic pathways are extensively documented, but this literature does not provide information on chemical disposal.[2][3][4] The procedures outlined above are based on the principle of responsible chemical stewardship in a research environment.
References
Essential Safety and Operational Guide for Handling 19-Methyltricosanoyl-CoA
Personal Protective Equipment (PPE)
A comprehensive assessment of potential hazards in the specific laboratory setting is necessary to determine the appropriate PPE.[1] The minimum recommended PPE for handling 19-Methyltricosanoyl-CoA and other similar long-chain fatty acyl-CoAs is outlined below.
| PPE Category | Item | Specifications and Use |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect clothing and skin from potential splashes.[2] For work with flammable solvents, a fire-resistant lab coat is recommended.[2] |
| Hand Protection | Disposable Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[1] If prolonged contact is anticipated, consider double-gloving or using more robust chemical-resistant gloves.[1][2] |
| Eye and Face Protection | Safety Glasses/Goggles | Safety glasses with side shields are the minimum requirement.[1] Chemical splash goggles are recommended when handling solutions.[2][3] A face shield should be worn over safety glasses or goggles if there is a significant splash hazard.[1][3] |
| Foot Protection | Closed-Toe Shoes | Closed-toe and closed-heel shoes are mandatory to protect feet from spills and falling objects.[3][4] |
| Respiratory Protection | Respirator | A respirator may be necessary if working with the compound in a powdered form that could be aerosolized, or in a poorly ventilated area.[2][4] The type of respirator should be determined by a risk assessment.[2] |
Operational Plan
The following step-by-step procedures ensure the safe handling of this compound from receipt to experimental use.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) during inspection.
-
Verify that the received compound matches the order specifications.
2. Storage:
-
Refer to the manufacturer's instructions for specific storage conditions, which are often at -20°C for long-chain fatty acyl-CoAs to maintain stability.[5]
-
Store the compound in a clearly labeled, sealed container in a designated and appropriate storage unit (e.g., a freezer).
3. Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust particles.
-
To prepare a stock solution, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Use a calibrated balance to weigh the desired amount of the compound.
-
Add the appropriate solvent as per the experimental protocol. Long-chain fatty acyl-CoAs may require organic solvents for initial solubilization.
4. Experimental Use:
-
Always wear the recommended PPE when handling solutions of this compound.
-
Work in a clean, designated area to prevent cross-contamination.
-
Avoid direct contact with the skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
For any unused portion of a solution, store it under the recommended conditions or dispose of it properly.
Disposal Plan
Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety.
-
Solid Waste: Dispose of any solid this compound and any materials used for cleaning up spills (e.g., absorbent pads) in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[6]
-
Contaminated Materials: Dispose of all contaminated disposables, such as pipette tips and gloves, in the appropriate hazardous waste stream.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Protocol: General Procedure for Acyl-CoA Synthetase Activity Assay
While a specific protocol for this compound was not found, a general radiometric assay for long-chain fatty acyl-CoA synthetase activity can be adapted.[7] This type of assay measures the enzymatic conversion of a fatty acid to its corresponding acyl-CoA.[7]
-
Reaction Mixture Preparation: Prepare a reaction buffer containing ATP, coenzyme A, and Mg2+.
-
Substrate Preparation: Prepare the fatty acid substrate (in this case, 19-methyltricosanoic acid, if available and radiolabeled) bound to bovine serum albumin (BSA).
-
Enzyme Source: Use cell lysates or a purified enzyme preparation as the source of acyl-CoA synthetase.[7]
-
Initiation of Reaction: Add the enzyme source to the reaction mixture containing the radiolabeled fatty acid to start the reaction.
-
Incubation: Incubate the reaction at a specific temperature for a defined period.
-
Termination of Reaction: Stop the reaction, typically by adding a solution that alters the pH.
-
Separation and Quantification: Utilize differential phase partitioning to separate the radiolabeled fatty acyl-CoA product from the unreacted radiolabeled fatty acid.[7]
-
Analysis: Quantify the amount of generated radiolabeled acyl-CoA using scintillation counting.[7]
Safe Handling Workflow
The following diagram illustrates the key stages in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. westlab.com [westlab.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. bioassaysys.com [bioassaysys.com]
- 6. chemtalk.com.au [chemtalk.com.au]
- 7. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
